Ethyl bromoacetate-2-13C
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJJJMRNHATNKG-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449998 | |
| Record name | Ethyl bromoacetate-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85539-84-0 | |
| Record name | Ethyl bromoacetate-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85539-84-0 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Ethyl bromoacetate-2-¹³C: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl bromoacetate-2-¹³C is a stable isotope-labeled analog of ethyl bromoacetate, a versatile and reactive reagent in organic synthesis. The specific incorporation of a carbon-13 isotope at the C2 position (the α-carbon) transforms this compound from a standard alkylating agent into a powerful tool for mechanistic elucidation, metabolic tracking, and quantitative analysis in complex biological and chemical systems. Its primary value lies in its ability to introduce a traceable, NMR-active, and mass-distinguishable ethyl acetate moiety into a target molecule. This guide provides an in-depth overview of its chemical and physical properties, spectroscopic signature, synthesis, and critical applications in modern research and pharmaceutical development.
Section 1: Chemical and Physical Properties
Ethyl bromoacetate-2-¹³C is a clear, colorless liquid that shares most of its physical properties with its unlabeled counterpart but is distinguished by its isotopic composition.[1][2] The presence of the ¹³C isotope results in a molecular weight increase of approximately one atomic mass unit.
Table 1: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | Br¹³CH₂CO₂C₂H₅ | |
| Molecular Weight | 167.99 g/mol | [3][4] |
| CAS Number | 85539-84-0 | [4] |
| Appearance | Clear, colorless oil/liquid | [1][2] |
| Boiling Point | 159 °C (lit.) | [1][5] |
| Density | 1.515 g/mL at 25 °C | |
| Refractive Index | n20/D 1.451 (lit.) | [1] |
| Flash Point | 48 °C (118.4 °F) - closed cup | [1] |
| Solubility | Soluble in chloroform, ethyl acetate, alcohol, benzene, ether. Insoluble in water. | [1][2] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | |
| Chemical Purity | Typically ≥98% | [4][6] |
Section 2: Spectroscopic Characterization
The defining feature of Ethyl bromoacetate-2-¹³C is its unique spectroscopic signature, which is leveraged for tracking and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹³C NMR : The spectrum is dominated by a strong signal for the enriched C2 carbon. The precise chemical shift is solvent-dependent but provides an unambiguous marker for the molecule.[3][7]
-
¹H NMR : The two protons attached to the ¹³C-labeled carbon (Br-¹³CH₂ -C=O) appear as a doublet due to the strong one-bond coupling (¹J_CH) with the ¹³C nucleus. This characteristic splitting pattern is a definitive indicator of successful incorporation and distinguishes the labeled position from all other protons in the molecule. The remaining ethyl group protons exhibit standard triplet and quartet patterns.[8]
-
-
Mass Spectrometry (MS) : The molecule exhibits a distinct M+1 mass shift compared to its unlabeled analog. Its monoisotopic mass is 166.96630 Da.[3] This mass difference allows for clear differentiation in MS-based assays, making it an ideal internal standard for quantitative studies or for tracking the metabolic fate of a drug candidate.
Section 3: Synthesis and Purification
The synthesis of Ethyl bromoacetate-2-¹³C relies on standard esterification chemistry, with the critical distinction being the use of an isotopically labeled starting material. The most common and direct approach is the Fischer esterification of ¹³C-labeled bromoacetic acid.
Causality in Synthesis : The choice of an acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the bromoacetic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by ethanol.[9] Driving the equilibrium towards the product is achieved by using an excess of ethanol or by removing the water formed during the reaction.[10]
Caption: General synthesis workflow for Ethyl bromoacetate-2-¹³C.
Protocol: Synthesis via Fischer Esterification
-
Setup : To a round-bottomed flask equipped with a reflux condenser, add bromoacetic acid-2-¹³C (1.0 eq).
-
Reagents : Add absolute ethanol (10-20 eq) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (0.1-0.2 eq) while cooling in an ice bath.
-
Reaction : Heat the mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.[9]
-
Workup : Cool the reaction mixture to room temperature. Carefully pour it over ice water and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying & Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification : Purify the resulting crude oil by distillation under reduced pressure to yield the final product.[9] This step is critical for removing unreacted starting materials and byproducts, ensuring high chemical purity.
Section 4: Key Applications in Scientific Research
The utility of Ethyl bromoacetate-2-¹³C stems from its function as a labeled alkylating agent. It is a cornerstone reagent for introducing a traceable two-carbon unit in various fields.
-
Mechanistic Studies : It is used as a tracer to follow the carbon backbone through complex reaction sequences, helping to validate or disprove proposed chemical mechanisms.
-
Drug Metabolism and Pharmacokinetics (DMPK) : In drug development, it can be used to synthesize ¹³C-labeled active pharmaceutical ingredients (APIs) or their metabolites.[11][12] When a labeled drug is administered in preclinical studies, its metabolic fate can be precisely tracked and quantified by LC-MS, distinguishing it from endogenous molecules.
-
Proteomics : As a potent alkylating agent, it can be used to modify specific amino acid residues (e.g., cysteine) in proteins.[13] The ¹³C label provides a signature for identifying and quantifying these modifications in mass spectrometry-based proteomics workflows.[6]
-
Organic Synthesis : It serves as a key building block in multi-step syntheses where isotopic labeling is required for downstream applications, such as in the preparation of internal standards for quantitative assays.[4][14] It is notably used in the Reformatsky reaction to form β-hydroxy esters.[15]
Caption: Logical relationships of Ethyl bromoacetate-2-¹³C applications.
Section 5: Handling, Storage, and Safety
Ethyl bromoacetate-2-¹³C is a hazardous substance and must be handled with extreme care by trained personnel in a well-ventilated chemical fume hood.[16][17]
Trustworthiness Through Self-Validation : The protocols for handling this compound are dictated by its inherent reactivity and toxicity. Adherence to these safety measures is a self-validating system; safe handling prevents exposure, validating the risk assessment, while failure to do so can have severe consequences.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Flammable Liquids | H226 | Flammable liquid and vapour | |
| Acute Toxicity (Oral) | H300 | Fatal if swallowed | [3] |
| Acute Toxicity (Dermal) | H310 | Fatal in contact with skin | [3] |
| Acute Toxicity (Inhalation) | H330 | Fatal if inhaled | [3] |
Key Safety Precautions :
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[18]
-
Handling : Avoid contact with skin, eyes, and clothing.[17] Do not breathe vapors, which are lachrymatory (tear-inducing) and highly toxic.[2]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[16][17] Some suppliers recommend refrigeration under an inert atmosphere.[1]
-
Incompatibilities : Avoid strong acids, strong bases, and oxidizing agents.[16][18] The compound can be partially decomposed by water.[2]
References
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PubChem. (n.d.). Ethyl bromoacetate-2-13C. National Center for Biotechnology Information. Retrieved from [Link][3]
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Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link][10]
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Loba Chemie. (2016). ETHYL BROMOACETATE FOR SYNTHESIS MSDS. Retrieved from [Link][18]
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SpectraBase. (n.d.). (1-(C-13))-ETHYL-BROMOACETATE. Retrieved from [Link][19]
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Chemsrc. (n.d.). Ethyl bromoacetate-13C2. Retrieved from [Link][5]
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Pharmaffiliates. (n.d.). Ethyl Bromoacetate-13C, d2. Retrieved from [Link][11]
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SpectraBase. (n.d.). [2-(13)C]-ETHYL-BROMOACETATE. Retrieved from [Link][7]
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Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]
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LookChem. (n.d.). ETHYL BROMOACETATE-13C2 Safety Data Sheets(SDS). Retrieved from [Link][17]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Role of Ethyl Bromoacetate in Modern Organic Synthesis. Retrieved from [Link][12]
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Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link][15]
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National Cancer Institute. (1996). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). Retrieved from [Link][13]
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Synthesis and purification of Ethyl bromoacetate-2-13C.
An In-Depth Technical Guide to the Synthesis and Purification of Ethyl bromoacetate-2-¹³C
Introduction: The Significance of Isotopic Labeling
Ethyl bromoacetate is a fundamental C2 building block and a versatile alkylating agent in organic synthesis, notably in the Reformatsky reaction and the preparation of various pharmaceuticals and agrochemicals.[1] The introduction of a stable isotope, such as Carbon-13, at a specific position transforms this common reagent into a powerful tool for mechanistic studies, metabolic pathway elucidation, and quantitative analysis using mass spectrometry. This guide, intended for researchers and drug development professionals, provides a detailed, field-proven methodology for the synthesis and purification of Ethyl bromoacetate-2-¹³C, starting from commercially available Bromoacetic acid-2-¹³C. Our focus is on the practical execution and the scientific rationale underpinning each step, ensuring a reproducible and high-purity outcome.
Section 1: Safety First - A Mandate for Diligence
Trustworthiness Pillar: Before any reagents are handled, it is imperative to recognize that ethyl bromoacetate is a potent lachrymator (tear-inducing agent) and a highly toxic alkylating agent that can be fatal if swallowed, inhaled, or absorbed through the skin.[2][3] All operations involving this chemical, from reaction setup to final purification, must be conducted within a certified chemical fume hood with robust airflow.[2]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): A full-face respirator or tightly fitting safety goggles, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., rubber oil-resistant gloves) are mandatory.[4][5] Standard nitrile gloves are insufficient for prolonged handling.
-
Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[5]
-
Spill Management: Have spill kits containing absorbent materials (sand or other non-combustible material) and a neutralizing agent (e.g., sodium bicarbonate solution) readily available.[4] In case of a spill, evacuate the area immediately and follow established institutional protocols.[4]
-
Waste Disposal: All liquid and solid waste must be segregated into appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.
Section 2: The Synthetic Strategy - Fischer Esterification
The most direct and reliable method for preparing Ethyl bromoacetate-2-¹³C is the Fischer esterification of Bromoacetic acid-2-¹³C with ethanol, using a strong acid catalyst.[6][7] This classic reaction is an equilibrium process, and its success hinges on manipulating reaction conditions to favor product formation.[7][8]
The Mechanism: The reaction proceeds via acid-catalyzed nucleophilic acyl substitution.
-
Protonation: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the bromoacetic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7][9]
-
Nucleophilic Attack: A lone pair on the oxygen of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[7]
-
Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product.
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The Versatile Probe: A Technical Guide to the Applications of ¹³C Labeled Ethyl Bromoacetate in Research
Abstract
Stable isotope labeling has become an indispensable tool in modern biological and chemical research, offering unparalleled insights into complex dynamic systems. Among the vast array of labeled compounds, ¹³C labeled ethyl bromoacetate emerges as a particularly versatile reagent. Its utility stems from the combination of a reactive bromoacetyl group, which can covalently modify nucleophilic residues in biomolecules, and the presence of a ¹³C isotopic label, which enables sensitive and specific detection by mass spectrometry and NMR spectroscopy. This technical guide provides an in-depth exploration of the core applications of ¹³C labeled ethyl bromoacetate for researchers, scientists, and drug development professionals. We will delve into its use in quantitative proteomics, metabolic tracing, and mechanistic studies, providing both the theoretical underpinnings and practical, field-proven insights to empower your experimental design.
Introduction: The Power of a Labeled Alkylating Agent
Ethyl bromoacetate is a well-known alkylating agent, readily reacting with nucleophiles such as the thiol group of cysteine residues.[1] The introduction of a stable, non-radioactive ¹³C isotope into the ethyl bromoacetate molecule transforms it from a simple chemical reagent into a powerful probe for biological and chemical systems. The ¹³C label serves as a "mass tag," allowing researchers to differentiate between labeled and unlabeled molecules using mass spectrometry.[2] This principle is the foundation of many quantitative and tracer-based experiments.
The choice of labeling position on the ethyl bromoacetate molecule (e.g., at the carbonyl carbon, the alpha-carbon, or both) can be tailored to the specific research question. For instance, labeling at the carbonyl carbon (ethyl bromoacetate-1-¹³C) versus the alpha-carbon (ethyl bromoacetate-2-¹³C) can provide distinct information in metabolic tracing studies.[3][4]
Applications in Quantitative Proteomics: Probing the Cysteine Redoxome
A primary application of ¹³C labeled ethyl bromoacetate is in the field of quantitative proteomics, particularly in studying the redox state of cysteine residues. Cysteine thiols can exist in a reduced state (-SH) or various oxidized states (e.g., disulfides, sulfenic acid), and these modifications play crucial roles in protein function and signaling.[5] Differential alkylation strategies, often employing isotopically labeled reagents, allow for the quantification of these modifications.[6][7]
Principle of Differential Alkylation for Redox Proteomics
The core principle involves a two-step alkylation process to differentiate between reduced and oxidized cysteine residues in a protein sample. A typical workflow is as follows:
-
Step 1: Alkylation of Reduced Cysteines. The protein sample is treated with an unlabeled alkylating agent, such as N-ethylmaleimide (NEM), to block all accessible, reduced cysteine residues.
-
Step 2: Reduction of Oxidized Cysteines. The sample is then treated with a reducing agent, like dithiothreitol (DTT), to reduce any reversibly oxidized cysteines back to their thiol form.
-
Step 3: Alkylation of Newly Reduced Cysteines. The newly exposed thiol groups are then alkylated with ¹³C labeled ethyl bromoacetate.
By analyzing the sample using mass spectrometry, the ratio of the signal from the ¹³C-labeled peptides to the total peptide signal provides a quantitative measure of the proportion of cysteine residues that were originally in an oxidized state.
Experimental Protocol: Quantitative Cysteine Redox Profiling
The following is a generalized protocol for the differential alkylation of cysteine residues using ¹³C labeled ethyl bromoacetate. Optimization of concentrations, incubation times, and temperatures may be necessary for specific protein samples.
Materials:
-
Protein extract
-
Lysis buffer (e.g., 100 mM Tris-HCl, pH 8.5, 4% SDS)
-
Unlabeled N-ethylmaleimide (NEM)
-
Dithiothreitol (DTT)
-
¹³C Labeled Ethyl Bromoacetate (e.g., ethyl bromoacetate-1,2-¹³C₂)
-
Acetone (pre-chilled to -20°C)
-
Trypsin (sequencing grade)
-
Mass spectrometer (e.g., Orbitrap-based)
Procedure:
-
Protein Extraction and Initial Alkylation:
-
Lyse cells or tissues in the presence of a "light" (unlabeled) alkylating agent like iodoacetamide to cap all reduced cysteine thiols.[5]
-
-
Sample Pooling and Reduction:
-
Combine equal amounts of protein from different experimental conditions (e.g., control vs. treated).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
-
Alkylation with ¹³C Ethyl Bromoacetate:
-
After cooling to room temperature, add ¹³C labeled ethyl bromoacetate to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate the newly reduced cysteine thiols.
-
-
Protein Precipitation and Digestion:
-
Precipitate the protein by adding four volumes of cold acetone and incubating at -20°C overnight.
-
Pellet the protein by centrifugation, wash the pellet with cold acetone, and air-dry.
-
Resuspend the protein pellet in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) and digest with trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify peptides containing the ¹³C-carboxymethylated cysteine modification. The mass shift will depend on the specific ¹³C isotopologue used.
-
Quantify the relative abundance of the ¹³C-labeled peptides across different samples to determine the change in cysteine oxidation state.
-
Diagram: Workflow for Quantitative Cysteine Redox Profiling
Caption: A generalized workflow for the quantitative analysis of cysteine oxidation using differential alkylation with ¹³C labeled ethyl bromoacetate.
Metabolic Tracing: Following the Path of the Acetate Moiety
¹³C labeled ethyl bromoacetate can also be employed as a tracer to investigate metabolic pathways.[8][9][10] Upon cellular uptake, the ester bond of ethyl bromoacetate can be hydrolyzed by esterases, releasing ethanol and ¹³C labeled bromoacetate. The bromoacetate can then be further metabolized, and the ¹³C label can be incorporated into various downstream metabolites.
Potential Metabolic Fates of the ¹³C Label
The precise metabolic fate of the ¹³C label from ethyl bromoacetate will depend on the specific cellular context and the enzymes present. However, some potential pathways include:
-
Incorporation into the Tricarboxylic Acid (TCA) Cycle: The acetate moiety, once released, could potentially be converted to acetyl-CoA and enter the TCA cycle. Tracing the ¹³C label through TCA cycle intermediates can provide insights into cellular energy metabolism.[11][12]
-
Amino Acid Metabolism: The carbon backbone of acetate can be used in the synthesis of certain amino acids.
-
Fatty Acid Synthesis: Acetyl-CoA is a primary building block for fatty acid synthesis.
Experimental Design for Metabolic Tracing
A typical metabolic tracing experiment using ¹³C labeled ethyl bromoacetate would involve the following steps:
-
Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
Introduce ¹³C labeled ethyl bromoacetate into the medium at a known concentration and for a specific duration.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism and extract intracellular metabolites.
-
-
Analysis of Labeled Metabolites:
-
Analyze the metabolite extracts using LC-MS or GC-MS to identify and quantify the incorporation of the ¹³C label into various metabolites.[13]
-
-
Metabolic Flux Analysis:
-
The resulting labeling patterns can be used in metabolic flux analysis (MFA) to calculate the rates of metabolic reactions.
-
Diagram: Potential Metabolic Tracing with ¹³C Ethyl Bromoacetate
Caption: A simplified diagram illustrating the potential metabolic fate of the ¹³C label from ethyl bromoacetate.
Mechanistic Studies: Unraveling Enzyme Function and Reaction Pathways
The isotopic label in ¹³C ethyl bromoacetate can be a powerful tool for elucidating reaction mechanisms, particularly in the context of enzyme inhibition and active site mapping.[14][15][16]
Active Site Labeling and Identification
Ethyl bromoacetate is known to react with nucleophilic residues in enzyme active sites, often leading to irreversible inhibition. By using ¹³C labeled ethyl bromoacetate, the site of modification can be precisely identified.
Workflow for Active Site Mapping:
-
Incubate the target enzyme with ¹³C labeled ethyl bromoacetate.
-
Digest the modified enzyme with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the peptide containing the ¹³C-carboxymethyl modification. The MS/MS fragmentation pattern will pinpoint the exact amino acid residue that was modified.
This information is invaluable for understanding the structure and function of the enzyme's active site.
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[17][18] Measuring the KIE can provide detailed information about the transition state of the rate-determining step of a reaction.[19][20][21]
By comparing the reaction rates of unlabeled ethyl bromoacetate with, for example, ethyl bromoacetate-2-¹³C, researchers can determine if the C-Br bond is broken in the rate-determining step. A significant KIE would suggest that this bond cleavage is a key part of the reaction mechanism.
Data Presentation and Considerations
Quantitative Data Summary
| Application | Key Measurement | Typical Data Output |
| Quantitative Proteomics | Ratio of ¹³C-labeled to unlabeled peptides | Fold change in cysteine oxidation between samples. |
| Metabolic Tracing | Mass isotopomer distribution of metabolites | Fractional contribution of the tracer to metabolite pools; metabolic flux rates. |
| Mechanistic Studies | Mass shift of modified peptides; reaction rates | Identification of active site residues; Kinetic Isotope Effect (k¹²/k¹³). |
Choosing the Right ¹³C Isotopologue
The position of the ¹³C label(s) in the ethyl bromoacetate molecule is a critical experimental parameter.
-
Ethyl bromoacetate-1-¹³C: The label is on the carbonyl carbon.[3] This is useful for tracing the acetate backbone.
-
Ethyl bromoacetate-2-¹³C: The label is on the alpha-carbon adjacent to the bromine.[4] This can be used to study reactions involving this carbon, such as in KIE studies.
-
Ethyl bromoacetate-1,2-¹³C₂: Both carbons of the acetyl group are labeled.[22] This provides a stronger mass shift, which can be beneficial for detection and for tracing the intact two-carbon unit in metabolism.
Conclusion and Future Perspectives
¹³C labeled ethyl bromoacetate is a multifaceted tool with broad applicability in modern research. Its utility in quantitative proteomics, metabolic tracing, and mechanistic studies provides researchers with a powerful means to investigate complex biological and chemical systems. As mass spectrometry and NMR technologies continue to advance in sensitivity and resolution, the applications of such precisely labeled chemical probes will undoubtedly expand, enabling deeper insights into the intricate workings of the cell and facilitating the development of new therapeutic strategies.
References
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Quantitative analysis of redox proteome reveals oxidation-sensitive protein thiols acting in fundamental processes of developmental hematopoiesis. (n.d.). PubMed Central. [Link]
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Site-specific quantitative cysteine profiling with data-independent acquisition-based mass spectrometry. (2023). PubMed. [Link]
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Using Quantitative Redox Proteomics to Dissect the Yeast Redoxome. (n.d.). PubMed Central. [Link]
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Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress. (2018). Nature Communications. [Link]
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Kinetic Isotope Effect (Péter, 2023). (2023). Baran Lab. [Link]
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Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2024). Nature Communications. [Link]
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Metabolic mechanisms of a drug revealed by distortion-free 13C tracer analysis. (n.d.). [Link]
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Hyperpolarized [1,3-13C2 ]Ethyl Acetoacetate Is a Novel Diagnostic Metabolic Marker of Liver Cancer. (2015). PubMed. [Link]
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Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (n.d.). PubMed Central. [Link]
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A roadmap for interpreting 13C metabolite labeling patterns from cells. (n.d.). PubMed Central. [Link]
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Experimental and computational active site mapping as a starting point to fragment-based lead discovery. (2012). PubMed. [Link]
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Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. (n.d.). DASH (Harvard). [Link]
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¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. (2011). PubMed. [Link]
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An In-Depth Technical Guide to the Alkylating Mechanism of Ethyl Bromoacetate-2-¹³C
Executive Summary
Ethyl bromoacetate (EBA) is a potent and versatile alkylating agent widely employed in organic synthesis and chemical biology.[1] Its utility is significantly enhanced through isotopic labeling, specifically with Carbon-13 at the C-2 (alpha) position. This guide provides a comprehensive technical overview of the mechanism of action for ethyl bromoacetate-2-¹³C. We will explore the fundamental principles of its reactivity, the profound analytical advantages conferred by the ¹³C label, and its application as a precision tool in proteomics for probing nucleophilic sites within complex biological systems. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design and providing robust, self-validating protocols for its application.
Chapter 1: The Fundamental Chemistry of Ethyl Bromoacetate as an Alkylating Agent
1.1 The Principle of Alkylation
Alkylating agents are a class of reactive molecules that introduce an alkyl group into a nucleophilic substrate.[2] This process, known as alkylation, proceeds through the formation of a covalent bond between the alkylating agent and the nucleophile.[2] In biological contexts, the primary nucleophiles are heteroatoms like sulfur, nitrogen, and oxygen found in the side chains of amino acids, DNA bases, and other small molecules. The efficacy and specificity of an alkylating agent are dictated by its chemical structure, the nature of its leaving group, and the reactivity of the target nucleophile.
1.2 Core Reactivity of Ethyl Bromoacetate
Ethyl bromoacetate (CH₂BrCO₂C₂H₅) is an α-haloester, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions.[3] Its structure features two key components that govern its function:
-
The Electrophilic α-Carbon (C-2): The carbon atom bonded to the bromine is highly electrophilic. This is due to the strong inductive electron-withdrawing effect of both the adjacent bromine atom and the carbonyl group of the ester. This electron deficiency makes the α-carbon a prime target for attack by electron-rich nucleophiles.
-
The Bromide Leaving Group: Bromine is an excellent leaving group because its large atomic radius allows it to stabilize the negative charge it acquires upon bond cleavage. This facilitates the departure of the bromide ion (Br⁻) during the substitution reaction.
1.3 The Sₙ2 Reaction Mechanism
The reaction between ethyl bromoacetate and most nucleophiles proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4][5] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon at the same time as the bromide leaving group departs.
The key characteristics of this mechanism are:
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the ethyl bromoacetate and the nucleophile.[4]
-
Stereospecificity: The reaction proceeds with an inversion of stereochemistry at the α-carbon, although this is not relevant for the achiral ethyl bromoacetate.
-
Transition State: The reaction passes through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the α-carbon. The α-carbonyl group helps to stabilize this transition state through delocalization of the developing negative charge.[3]
Factors influencing the Sₙ2 reaction rate include the strength of the nucleophile, steric hindrance at the reaction center, and the polarity of the solvent.[4] For instance, thiols and their conjugate bases (thiolates) are exceptionally potent nucleophiles and react rapidly with ethyl bromoacetate.[5]
Chapter 2: The Significance of the ¹³C Isotopic Label
2.1 Isotopic Labeling as a Mechanistic Tool
Stable isotope labeling is a powerful technique for elucidating reaction mechanisms and tracking molecules through complex systems.[6] By replacing an atom with its heavier, stable isotope (like ¹³C for ¹²C), a "tag" is introduced that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without altering the chemical reactivity of the molecule.[7][8]
2.2 Ethyl Bromoacetate-2-¹³C: A Precision Reagent
In ethyl bromoacetate-2-¹³C, the naturally abundant ¹²C atom at the reactive α-carbon position is replaced with a ¹³C isotope.[9][10] This specific placement is critical: because the C-2 position is the direct site of nucleophilic attack, the ¹³C label acts as an unambiguous tracer for the alkyl group as it is transferred to the substrate. This labeled compound is typically synthesized via the esterification of ¹³C-labeled bromoacetic acid.[11][12]
2.3 Analytical Advantages of the ¹³C Label
The introduction of the ¹³C atom provides two major analytical benefits:
-
Mass Spectrometry (MS): The ¹³C label introduces a predictable mass shift (+1.00335 Da) in any molecule or fragment containing the labeled carbon. In proteomics, this allows for the clear differentiation between peptides alkylated by labeled EBA and their unlabeled counterparts.[13] This is the foundation for highly accurate quantitative proteomic strategies.[6][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the natural abundance of ¹³C is only ~1.1%, labeling enriches this to >99%. This dramatically enhances the signal in ¹³C NMR spectra, making it possible to observe the labeled carbon's chemical environment directly.[7][15] This provides definitive proof of covalent bond formation and can be used to characterize the structure of the resulting product.[16][17]
Chapter 3: Mechanism of Action in Biological Systems: A Proteomics Perspective
3.1 Targeting Nucleophilic Amino Acid Residues
In drug development and proteomics, EBA is used to probe and modify proteins.[1] Several amino acid side chains possess nucleophilic character, but their reactivity with EBA varies significantly.
-
Cysteine (Thiol Group): The thiol (-SH) group of cysteine is the most reactive nucleophile under typical physiological conditions (pH ~7-8.5). Deprotonation to the highly nucleophilic thiolate anion (S⁻) makes cysteine residues exceptionally potent targets for EBA.[5][18]
-
Histidine, Lysine, Methionine: Other residues like histidine (imidazole ring), lysine (primary amine), and methionine (thioether) can also be alkylated, but generally require more forcing conditions or are significantly less reactive than cysteine.[1] The high chemoselectivity of EBA for cysteines is a cornerstone of its use in proteomics.[19]
3.2 The S-Alkylation of Cysteine
The primary mechanism of action in protein modification is the S-alkylation of cysteine residues. This reaction is critical in proteomics sample preparation to cap free thiols after the reduction of disulfide bonds, preventing them from re-oxidizing and ensuring proper protein digestion and analysis.[18][20]
The causality is straightforward:
-
Reduction: Disulfide bonds are first cleaved using a reducing agent like dithiothreitol (DTT).
-
Alkylation: Ethyl bromoacetate-2-¹³C is added, and the newly exposed, highly nucleophilic cysteine thiolate groups attack the electrophilic ¹³C-labeled α-carbon.
-
Covalent Adduct Formation: A stable thioether bond is formed, covalently attaching the ¹³C-labeled carboxymethyl group to the cysteine residue.
Caption: Sₙ2 mechanism of cysteine S-alkylation by ethyl bromoacetate-2-¹³C.
Chapter 4: Experimental Protocols and Methodologies
4.1 Protocol: In-Solution Alkylation for Proteomic Analysis
This protocol describes a standard method for preparing a protein sample for mass spectrometry analysis using ethyl bromoacetate-2-¹³C. The goal is to achieve complete and specific alkylation of cysteine residues.
Methodology Rationale:
-
Denaturation: Proteins are unfolded using urea or guanidine-HCl to expose all cysteine residues, including those buried within the protein core.
-
Reduction: Disulfide bonds are cleaved by a reducing agent (DTT) to ensure all cysteines are in their free thiol form. This step must precede alkylation.
-
Alkylation: Ethyl bromoacetate-2-¹³C is added in molar excess to drive the reaction to completion. The reaction is performed in the dark as haloacetyl reagents can be light-sensitive.[18]
-
Quenching: A quenching reagent (like excess DTT) is added to react with any remaining EBA, preventing non-specific modification of other residues or reagents in subsequent steps.
Step-by-Step Protocol:
-
Protein Solubilization & Denaturation:
-
Dissolve the protein sample (e.g., 1 mg) in 1 mL of denaturation buffer (e.g., 6 M Urea, 100 mM Tris-HCl, pH 8.5).
-
-
Reduction of Disulfide Bonds:
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 1 hour. This ensures complete reduction of all disulfide bridges.
-
-
Alkylation with Ethyl Bromoacetate-2-¹³C:
-
Cool the sample to room temperature.
-
Add ethyl bromoacetate-2-¹³C to a final concentration of 25 mM. (Note: A 2 to 2.5-fold molar excess over the reducing agent is a common starting point).
-
Incubate for 45 minutes at room temperature in complete darkness.
-
-
Quenching the Reaction:
-
Add DTT to a final concentration of 20 mM to quench any unreacted ethyl bromoacetate-2-¹³C.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for MS:
-
The protein sample is now ready for buffer exchange, proteolytic digestion (e.g., with trypsin), and subsequent LC-MS/MS analysis.
-
4.2 Experimental and Analytical Workflow
The power of using ethyl bromoacetate-2-¹³C is fully realized in the data acquisition and analysis workflow, which is designed to precisely identify the modified peptides.
Caption: Standard proteomics workflow for identifying ¹³C-labeled alkylated peptides.
Chapter 5: Data Interpretation and Validation
5.1 Interpreting Mass Spectrometry Data
The key signature of a successful alkylation with ethyl bromoacetate-2-¹³C is a specific mass increase on cysteine-containing peptides. The ethyl ester is typically hydrolyzed during sample processing, resulting in a carboxymethyl modification.
Table 1: Expected Mass Shifts for Cysteine Modification
| Alkylating Agent | Label | Modification | Monoisotopic Mass Shift (Da) |
| Ethyl Bromoacetate | Unlabeled | Carboxymethyl | +58.0055 |
| Ethyl Bromoacetate-2-¹³C | ¹³C at α-carbon | ¹³C-Carboxymethyl | +59.0088 |
| Ethyl Bromoacetate-1,2-¹³C₂ | ¹³C at both carbons | ¹³C₂-Carboxymethyl | +60.0122 |
Note: The mass of the carboxymethyl group (-CH₂COOH) is calculated. The ¹³C label adds 1.00335 Da per labeled carbon.
When analyzing MS/MS data, the fragment ions (b- and y-ions) containing the modified cysteine will also exhibit this specific mass shift, allowing for unambiguous localization of the alkylation site.
5.2 Validation with ¹³C NMR Spectroscopy
For mechanistic validation or structural confirmation of a reaction with a purified substrate, ¹³C NMR is the definitive tool.[7]
Expected Observations:
-
Reactant (Ethyl Bromoacetate-2-¹³C): A strong, sharp signal in the ¹³C NMR spectrum corresponding to the α-carbon (¹³CH₂-Br) will be observed, typically in the range of 25-35 ppm.
-
Product (S-alkylated Adduct): After reaction with a thiol, this signal will disappear and a new signal will appear further downfield, characteristic of a carbon in a thioether linkage adjacent to a carbonyl group (R-S-¹³CH₂-C=O), typically in the 35-45 ppm range. This chemical shift provides direct evidence of the formation of the C-S bond at the labeled position.
This self-validating system, combining the precise mass shift in MS with the definitive structural information from NMR, provides an exceptionally high degree of confidence in the experimental results.
Conclusion
Ethyl bromoacetate-2-¹³C is far more than a simple alkylating agent; it is a high-precision chemical probe. Its mechanism of action is a classic Sₙ2 reaction, targeted with high selectivity towards nucleophilic cysteine residues in proteins. The true power of this reagent lies in the strategically placed ¹³C label on the reactive α-carbon. This label serves as a robust analytical handle, enabling researchers to track the transfer of the alkyl group with high fidelity using mass spectrometry and to confirm the resulting covalent adduct with NMR spectroscopy. For professionals in drug discovery and proteomics, mastering the application of ethyl bromoacetate-2-¹³C provides a reliable and quantitative method to map reactive sites, validate targets, and understand complex biological mechanisms at a molecular level.
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An In-Depth Technical Guide to the Safe Handling of Ethyl bromoacetate-2-¹³C
This guide provides comprehensive safety and handling protocols for Ethyl bromoacetate-2-¹³C, a stable isotope-labeled compound used by researchers, scientists, and drug development professionals. While the ¹³C label is non-radioactive and primarily serves as a tracer for mass spectrometry or NMR-based studies, the fundamental chemical reactivity and toxicology of the molecule are identical to its unlabeled counterpart, Ethyl bromoacetate.[1] The protocols outlined herein are designed to mitigate the significant risks associated with this substance, which is classified as acutely toxic and a potent lachrymator.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of the hazards associated with Ethyl bromoacetate-2-¹³C is the foundation of its safe use. Its danger lies in its high acute toxicity via all routes of exposure and its ability to cause severe, potentially permanent, damage to tissues.[2][3] The underlying mechanism for its toxicity is related to its function as a potent alkylating agent, which allows it to react with biological macromolecules, leading to cellular disruption and toxicity.[2]
GHS Hazard Profile
The Globally Harmonized System (GHS) classification for Ethyl bromoacetate underscores its severe hazard potential. All personnel must be familiar with these symbols and their implications before handling the material.
| GHS Pictogram | Signal Word | Hazard Class & Statement |
| Danger | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled. [4][5][6] | |
| Danger | H226: Flammable liquid and vapour. [6] |
Toxicological Dangers
-
Acute Toxicity: The primary danger of Ethyl bromoacetate is its extreme toxicity. It is classified as fatal upon inhalation, ingestion, or dermal contact.[4][5][7] This necessitates the use of stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy to prevent any direct contact.
-
Lachrymatory & Irritant Effects: Ethyl bromoacetate is a powerful lachrymator, meaning its vapors are intensely irritating to the eyes, causing tearing and pain.[2][5][8] Exposure to a concentration as low as 8 ppm for over a minute is considered unbearable.[2] Direct contact with the liquid can cause severe skin irritation, burns, and permanent eye damage.[2][3]
-
Respiratory Irritation: Inhalation of vapors can severely irritate the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and, in cases of higher exposure, a life-threatening buildup of fluid in the lungs (pulmonary edema).[3]
-
Potential Chronic Effects: Due to its structure as an α-halo acetate and its potential alkylating activity, Ethyl bromoacetate is suspected of being a carcinogen, though comprehensive long-term toxicity data is limited.[2]
Physicochemical Properties & Hazards
Understanding the physical properties is crucial for safe handling, storage, and emergency response.
| Property | Value |
| CAS Number | 85539-84-0 (for Ethyl bromoacetate-2-¹³C) |
| Molecular Formula | Br¹³CH₂CO₂C₂H₅ |
| Molecular Weight | ~167.99 g/mol |
| Appearance | Clear, colorless liquid[5] |
| Boiling Point | ~159 °C (lit.) |
| Flash Point | 48 °C (118.4 °F) - closed cup |
| Density | ~1.515 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in alcohol, ether, benzene.[5][8] |
-
Flammability: As a flammable liquid, it must be kept away from all sources of ignition, including heat, sparks, and open flames.[3][9] Electrical equipment used in the vicinity must be properly grounded and explosion-proof.[6]
-
Reactivity: The compound is incompatible with strong acids, strong bases, oxidizing agents, and reducing agents.[3][4] Critically, it reacts with water or steam to produce toxic and corrosive hydrogen bromide gas.[3][8]
The ¹³C Isotope: A Note on Non-Radioactivity
It is essential to differentiate between stable and radioactive isotopes. The ¹³C label in this compound is a stable, non-radioactive isotope . Therefore, no radiological precautions are necessary. The safety protocols are dictated entirely by the chemical toxicity of the Ethyl bromoacetate molecule itself. The purpose of the label is to create a mass shift (M+1) for tracking the molecule and its metabolites in mass spectrometry-based analyses.[10]
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
Given the extreme toxicity of Ethyl bromoacetate-2-¹³C, a multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls, followed by meticulous selection and use of PPE.
The Hierarchy of Controls
The most effective safety strategies prioritize engineering solutions over reliance on PPE alone. This hierarchy provides a framework for implementing the safest possible system of work.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions.
Mandatory Engineering Controls
All handling of Ethyl bromoacetate-2-¹³C must be performed inside a certified, functioning chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). The work should be conducted at least 6 inches inside the sash. An emergency shower and eyewash station must be immediately accessible and tested regularly.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
PPE is not a substitute for proper engineering controls but is essential as the final barrier. Selection of the correct PPE is critical to prevent a fatal exposure.
| Body Area | Required PPE | Specifications & Rationale |
| Respiratory | Air-Purifying Respirator (APR) with organic vapor/acid gas cartridges or a Supplied-Air Respirator (SAR). | Rationale: The high inhalation toxicity requires respiratory protection, especially when handling outside of a fume hood (which is not recommended) or during a spill. An APR may be sufficient inside a functioning hood, but an SAR/SCBA is required for emergency spill response.[3][4][11] |
| Hands | Double-gloving with chemically resistant gloves. | Rationale: Dermal contact is fatal. An inner nitrile glove provides baseline protection, while an outer, heavier-duty glove (e.g., butyl rubber, Viton™) provides robust resistance. Gloves must be inspected for defects before each use and changed immediately upon any sign of contamination.[7][11][12] |
| Eyes/Face | Chemical splash goggles AND a full-face shield. | Rationale: The lachrymatory nature and potential for permanent eye damage from splashes necessitate this dual protection. The face shield protects the skin on the face, and the goggles provide a seal around the eyes.[4][11][13] |
| Body | Chemically resistant lab coat or apron worn over long pants and fully enclosed shoes. | Rationale: Protects against splashes and contamination of personal clothing. Fabric should be flame-retardant.[4][11] |
Section 3: Standard Operating Procedures (SOPs)
Strict adherence to established protocols is non-negotiable.
General Handling Precautions
-
Designate a Work Area: Clearly demarcate the area within the fume hood where the compound will be handled.
-
Pre-Use Inspection: Before starting, ensure the fume hood is operational, the emergency shower/eyewash is clear, and all necessary PPE and spill cleanup materials are immediately available.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly after handling the compound, even if gloves were worn.[7]
-
Transport: When moving the compound, even short distances, ensure the container is sealed and placed within a secondary, shatter-proof container.
Protocol: Weighing and Preparing a Stock Solution
-
Preparation: Don all required PPE (Section 2.3). Place a tared, sealable vial on an analytical balance inside the chemical fume hood.
-
Aliquot Transfer: Using a gas-tight syringe or a calibrated positive-displacement pipette, carefully withdraw the desired volume of Ethyl bromoacetate-2-¹³C from the primary container.
-
Dispensing: Slowly dispense the liquid into the tared vial, avoiding any splashing.
-
Sealing: Immediately seal the vial tightly. Re-seal the primary container.
-
Weighing: Record the mass of the liquid.
-
Dilution: Unseal the vial and, using a new pipette, slowly add the desired solvent to the vial.
-
Mixing: Re-seal the vial and mix gently by inversion or vortexing until the solution is homogeneous.
-
Cleanup: Properly dispose of the pipette tips and any contaminated wipes into the designated halogenated organic waste container.
Section 4: Storage and Waste Management
Proper storage and disposal are critical for preventing accidental exposures and environmental contamination.
Safe Storage Protocols
-
Location: Store in a designated, locked, and well-ventilated cabinet away from general laboratory traffic.[7][9] The storage area should be cool and dry.[3][7]
-
Ignition Sources: The storage area must be free of heat, sparks, and open flames.[3]
-
Segregation: Crucially, store Ethyl bromoacetate-2-¹³C separately from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4]
-
Container: Keep the container tightly closed at all times when not in use.[4][7] Ensure the original manufacturer's label is intact and legible.
Waste Characterization and Disposal
Ethyl bromoacetate-2-¹³C is a halogenated organic compound .[14] As such, all waste streams containing this chemical must be segregated from non-halogenated waste.
-
Waste Collection: Collect all liquid waste (unused solutions, rinsates) and solid waste (contaminated pipette tips, gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container for Halogenated Organic Waste .[15][16]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Ethyl bromoacetate-2-¹³C," and a list of any other components.[15]
-
Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[15]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Disposal must be conducted by a licensed hazardous waste management company, typically via high-temperature incineration.[4][17]
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency can be the difference between a contained incident and a tragedy.
Emergency Spill Response Workflow
Caption: A stepwise workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup Procedure (Minor Spills Only)
This procedure is for trained personnel only for very small spills (<50 mL) inside a chemical fume hood. For any larger spill, or any spill outside a hood, evacuate and call emergency services.[18]
-
Alert & Isolate: Alert others in the lab and restrict access to the area. Ensure the fume hood is running.[19]
-
Don PPE: Put on all PPE as specified in Section 2.3, including a respirator.
-
Contain: If the spill is spreading, create a dike around it using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[20]
-
Absorb: Gently cover the spill with the absorbent material, working from the outside in to minimize splashing.[20]
-
Collect: Once fully absorbed, carefully scoop the material using non-sparking tools into a designated, sealable container for halogenated waste.[19][21]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the waste container.
-
Dispose: Seal and label the waste container and arrange for disposal via EHS.
-
Report: Fully document and report the incident to your supervisor.[19]
First Aid for Exposures
Immediate and aggressive first aid is critical. In all cases of exposure, seek immediate medical attention after starting first aid.[22] Provide the Safety Data Sheet (SDS) to the medical personnel.
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Immediately move the victim to fresh air.[4][22] 2. If breathing is difficult, have a trained person administer oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Call for immediate medical assistance. [23] |
| Skin Contact | 1. Immediately begin flushing the affected area with copious amounts of water while removing all contaminated clothing, shoes, and jewelry.[3][22] 2. Use an emergency safety shower if the contact area is large.[24] 3. Continue flushing for at least 15 minutes. 4. Call for immediate medical assistance. [4] |
| Eye Contact | 1. Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[4][22] 2. Remove contact lenses if present and easy to do. 3. Call for immediate medical assistance. [4] |
| Ingestion | 1. Do NOT induce vomiting. [23] 2. Have the conscious victim rinse their mouth thoroughly with water.[4][7] 3. Call for immediate medical assistance. [4][8] |
Conclusion
Ethyl bromoacetate-2-¹³C is an invaluable tool for specific research applications, but its utility is matched by its extreme hazard profile. It is fatal if swallowed, inhaled, or absorbed through the skin. There is no margin for error when handling this compound. All researchers, scientists, and professionals must commit to a culture of safety, employing a rigorous combination of engineering controls, appropriate PPE, and strict adherence to established protocols. By understanding the risks and diligently applying the precautions detailed in this guide, this chemical can be used to advance scientific discovery without compromising personal safety.
References
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National Cancer Institute. (1996). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]
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New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: Ethyl Bromoacetate. [Link]
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LookChem. (n.d.). ETHYL BROMOACETATE-13C2 Safety Data Sheets(SDS). [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
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OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]
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A-Lined Handling Systems, Inc. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
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U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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Loba Chemie. (2016). ETHYL BROMOACETATE FOR SYNTHESIS MSDS. [Link]
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National Institutes of Health (NIH), PubChem. (n.d.). Ethyl bromoacetate. [Link]
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U.S. Department of Energy, OSTI.GOV. (1984). Disposal process for halogenated organic material (Patent). [Link]
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KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
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DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. [Link]
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Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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American Chemical Society Publications. (1995). Synthesis and Applications of Isotopically Labelled Compounds 1994. [Link]
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Florida State University, Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. [Link]
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University of Toronto, Environmental Health & Safety. (n.d.). Chemical Spill Procedures. [Link]
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Princeton University, Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]
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ChemCERT. (2016). Emergency Chemical Spill Response. [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. [Link]
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Wikipedia. (n.d.). Isotopic labeling. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. [Link]
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Chemicals Knowledge Hub, Royal Society of Chemistry. (2023). The importance of isotopic labelling in drug development. [Link]
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A Technical Guide to the Commercial Sourcing and Application of Ethyl bromoacetate-2-¹³C for Advanced Research
Executive Summary
Stable isotope-labeled (SIL) compounds are foundational to modern quantitative analysis, enabling a level of precision and accuracy that is indispensable in drug development, metabolomics, and proteomics. Among these, Ethyl bromoacetate-2-¹³C serves as a critical reagent and internal standard. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. It details the commercial supplier landscape, offers critical guidance on supplier selection, and presents validated, step-by-step protocols for its practical application in a laboratory setting. The objective is to bridge the gap between sourcing and successful experimental execution, ensuring data integrity and reproducibility.
The Foundational Role of Ethyl bromoacetate-2-¹³C in Quantitative Science
Chemical Identity and Properties
Ethyl bromoacetate-2-¹³C is the stable isotope-labeled form of Ethyl bromoacetate, where the carbon atom at the C2 position (adjacent to the bromine atom) is replaced with a ¹³C isotope. This single neutron addition increases the molecular weight by approximately one Dalton without altering the chemical reactivity or physical properties of the molecule.[1][2] This chemical equivalence is the cornerstone of its utility.[2]
-
Chemical Formula: Br¹³CH₂CO₂C₂H₅[3]
-
Molecular Weight (Labeled): ~167.99 g/mol [3]
-
Appearance: Colorless to yellow liquid[6]
-
Key Feature: As a versatile alkylating agent, it is used in various organic syntheses, including the Reformatsky reaction.[6]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The primary application of Ethyl bromoacetate-2-¹³C is as an internal standard in isotope dilution mass spectrometry. This technique is the gold standard for quantification.[1] The process involves adding a known quantity of the SIL standard to a sample at the earliest stage of preparation. The SIL standard (the "heavy" version) and the native analyte (the "light" version) are chemically identical and thus exhibit the same behavior during sample extraction, cleanup, and ionization in the mass spectrometer.
Any sample loss during preparation will affect both the analyte and the standard equally. By measuring the ratio of the mass spectrometer signal of the native analyte to that of the SIL standard, an extremely precise and accurate quantification can be achieved, correcting for variations in sample recovery and matrix effects.
Critical Applications in Research and Development
The unique properties of ¹³C-labeled compounds make them invaluable across several research domains:
-
Drug Metabolism and Pharmacokinetics (DMPK): In ADME (Absorption, Distribution, Metabolism, and Excretion) studies, ¹³C-labeled compounds are used to trace the fate of a drug molecule in a biological system.[7][8] This allows for the unambiguous identification and quantification of metabolites.[9][10] ¹³C labels are often preferred over deuterium because the C-¹³C bond is less prone to kinetic isotope effects and the label is not susceptible to metabolic exchange, which can sometimes occur with deuterium.[8]
-
Metabolic Tracing: Researchers use ¹³C-labeled substrates to track the flow of carbon atoms through metabolic pathways, providing critical insights into diseases like cancer and diabetes.[9]
-
Proteomics: While less direct, labeled alkylating agents like Ethyl bromoacetate-2-¹³C can be used in specialized proteomics workflows, for example, to derivatize specific amino acid residues for quantification.[11]
Navigating the Commercial Supplier Landscape
Selecting a high-quality, reliable supplier is a critical first step that directly impacts experimental outcomes. The choice depends on factors such as required purity, documentation, scale, and budget.
A Logic-Driven Approach to Supplier Selection
Researchers should consider a variety of factors beyond simple price and availability. The following decision workflow, represented as a Graphviz diagram, illustrates a structured approach to selecting the optimal supplier for your specific research needs.
Caption: Workflow for selecting a suitable commercial supplier.
Comparative Data of Leading Commercial Suppliers
The following table summarizes the specifications for Ethyl bromoacetate-2-¹³C from prominent, well-established suppliers in the stable isotope field. This data is essential for making an informed procurement decision.
| Supplier | Product Name | CAS Number | Isotopic Purity (min) | Chemical Purity | Notes |
| Sigma-Aldrich (Merck) | Ethyl bromoacetate-2-¹³C | 85539-84-0[3] | 99 atom % ¹³C[3] | 99% (CP)[3] | Offers a wide range of analytical standards and reagents.[3] |
| Cambridge Isotope Labs (CIL) | ETHYL BROMOACETATE (2-¹³C, 99%) | 85539-84-0[5] | 99%[5] | 98%[5] | A leading manufacturer of stable isotopes. Also offers a 1,2-¹³C₂ version (CLM-1011-1).[11] |
| Eurisotop (CIL Subsidiary) | ETHYL BROMOACETATE (2-¹³C, 99%) | 85539-84-0[5] | 99%[5] | 98%[5] | European distributor for CIL products.[5] |
| Santa Cruz Biotechnology (via Fisher Scientific) | Ethyl bromoacetate-2-¹³C | N/A | 99 atom % ¹³C[12] | N/A | Marketed for research use only.[12] |
| Pharmaffiliates | Ethyl Bromoacetate-2-¹³C | 85539-84-0[4] | N/A | N/A | Specializes in pharmaceutical impurities and reference standards.[4] |
| Alfa Chemistry | N/A | N/A | N/A | N/A | Provides a wide range of stable isotope-labeled products and custom synthesis services.[9][13] |
Field-Proven Technical Protocols
The successful use of Ethyl bromoacetate-2-¹³C hinges on meticulous handling and the implementation of robust analytical protocols.
Mandatory Safety and Handling Precautions
Unlabeled Ethyl bromoacetate is a highly toxic alkylating agent, a lachrymator (tear-inducing agent), and may be fatal if inhaled.[6] The ¹³C-labeled version must be handled with the same level of caution.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.
-
Toxicity: Avoid inhalation, ingestion, and skin contact.
-
Storage: Store at room temperature, protected from light and moisture, in a tightly sealed container.[11]
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
Objective: To accurately prepare concentrated stock and dilute working solutions for spiking into samples. Accuracy at this stage is paramount for quantitative integrity.
Methodology:
-
Gravimetric Preparation: Allow the vial of Ethyl bromoacetate-2-¹³C to equilibrate to room temperature before opening to prevent condensation. Accurately weigh approximately 5-10 mg of the neat material into a clean amber glass vial using an analytical balance. Record the weight to at least four decimal places.
-
Causality: Gravimetric preparation is more accurate than volumetric preparation for small quantities of a liquid starting material. An amber vial protects the compound from potential light-induced degradation.
-
-
Stock Solution (e.g., 1 mg/mL): Add a precise volume of a suitable organic solvent (e.g., Acetonitrile, Methanol) to the vial to achieve the target concentration. For example, to 5.00 mg of the compound, add 5.00 mL of solvent.
-
Causality: Acetonitrile is a common choice as it is compatible with reversed-phase chromatography and effectively solubilizes a wide range of compounds.
-
-
Vortex and Sonicate: Cap the vial tightly and vortex for 1 minute. Follow with 5-10 minutes in a bath sonicator to ensure complete dissolution.
-
Working Solution (e.g., 100 ng/mL): Perform a serial dilution from the stock solution. For example, take 100 µL of the 1 mg/mL stock and dilute it into 9.9 mL of the same solvent to create a 10 µg/mL intermediate solution. Then, take 100 µL of the intermediate solution and dilute it into 9.9 mL of the initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid) to create the final 100 ng/mL working solution.
-
Causality: Serial dilutions minimize pipetting errors. The final dilution is made in a solvent that matches the initial chromatographic conditions to ensure good peak shape.
-
-
Storage: Store all solutions at -20°C or -80°C in tightly sealed vials.
Protocol 2: Workflow for Analyte Quantification in Plasma by LC-MS/MS
Objective: To accurately quantify a target analyte in a complex biological matrix like human plasma using the principle of isotope dilution.
The following diagram and protocol outline a standard protein precipitation workflow, a robust and widely used method for sample cleanup in bioanalysis.
Caption: Isotope dilution mass spectrometry workflow for plasma.
Methodology:
-
Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (or standard, or quality control sample).
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the Ethyl bromoacetate-2-¹³C working solution to every tube.
-
Causality: The internal standard must be added before any cleanup steps to account for analyte loss during the entire process.
-
-
Protein Precipitation: Add 400 µL of a cold protein precipitation solvent (e.g., acetonitrile containing 0.1% formic acid).[1]
-
Causality: Cold acetonitrile efficiently denatures and precipitates plasma proteins, releasing the analyte and internal standard into the solvent. Formic acid helps to keep the analytes protonated for positive mode electrospray ionization.
-
-
Vortex Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[1]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]
-
Causality: This step pellets the precipitated proteins, leaving a clear supernatant containing the analyte and internal standard.
-
-
Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a new, clean tube or a 96-well plate. Be careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen. A slight elevation in temperature (e.g., 35-40°C) can expedite this process.[1]
-
Causality: This step removes the high-organic extraction solvent and concentrates the analyte, improving detection sensitivity.
-
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[1]
-
Causality: Reconstituting in a weak solvent that matches the initial LC conditions is crucial for ensuring sharp, well-defined chromatographic peaks upon injection.
-
-
LC-MS/MS Analysis: Vortex the reconstituted sample, centrifuge briefly to pellet any insoluble material, and inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system. The system will be configured to monitor the specific mass transitions for both the native analyte and the ¹³C-labeled internal standard.
Conclusion
Ethyl bromoacetate-2-¹³C is a powerful tool in the arsenal of the modern analytical scientist. Its effective implementation, however, is not merely a matter of purchase; it is a process that begins with a deliberate and informed supplier selection and culminates in the execution of precise, validated analytical protocols. By understanding the principles of isotope dilution, adhering to strict safety protocols, and meticulously preparing standards and samples, researchers can leverage this reagent to generate high-fidelity quantitative data. This guide serves as a foundational resource to empower scientists in achieving reproducible, accurate, and impactful results in their drug development and metabolic research endeavors.
References
- A Technical Guide to Stable Isotope-Labeled Standards in Research and Development - Benchchem. (Source: BenchChem)
- ¹³C Labeled Compounds - Isotope Science / Alfa Chemistry. (Source: Alfa Chemistry)
- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (Source: Metabolic Solutions)
- Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies.
- CAS No : 85539-84-0| Chemical Name : Ethyl Bromoacetate-2-13C.
- MCE Isotope-Labeled Compounds Handbook. (Source: MedchemExpress.com)
- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (Source: Chemicals Knowledge Hub)
- Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applic
- Selection Guide for Stable Isotope-Labeled Pharmaceutical Standards. (Source: Alfa Chemistry)
- Ethyl bromoacetate (1,2-¹³C₂, 99%).
- This compound, min 99 atom% 13C, 1 gram. (Source: Fisher Scientific)
- Ethyl bromoacet
- ETHYL BROMOACETATE.
- Principles and Characteristics of Isotope Labeling.
- ETHYL BROMOACET
- Ethyl bromoacet
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An In-depth Technical Guide to Ethyl bromoacetate-2-¹³C: Applications in Mechanistic and Metabolic Research
This guide provides a comprehensive overview of Ethyl bromoacetate-2-¹³C, a stable isotope-labeled compound essential for advanced research in drug development, proteomics, and metabolic studies. We will delve into its fundamental properties, the rationale behind its use, and practical experimental applications, offering field-proven insights for researchers and scientists.
Core Properties and Specifications
Ethyl bromoacetate-2-¹³C is an isotopologue of Ethyl bromoacetate where the carbon atom at the 2-position (the α-carbon adjacent to the carbonyl group) is replaced with the stable isotope, carbon-13 (¹³C). This specific labeling provides a powerful tool for tracing the fate of this carbon atom through chemical reactions and biological pathways without altering the molecule's chemical reactivity.
Data Summary: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 85539-84-0 | [1][2][3] |
| Molecular Weight | 167.99 g/mol | [1][2][3] |
| Molecular Formula | Br¹³CH₂CO₂C₂H₅ | [1] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |
| Appearance | Clear, colorless to light-yellow liquid | |
| Boiling Point | 159 °C (unlabeled) | |
| Density | 1.515 g/mL at 25 °C (unlabeled) | |
| Synonyms | ¹³C Labeled ethyl bromoacetate, Ethyl 2-bromoacetate-¹³C | [1][3] |
The Scientific Imperative for ¹³C Labeling: Causality and Application
The strategic incorporation of a stable isotope like ¹³C is a cornerstone of modern mechanistic and metabolic research. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wider range of experiments, including those in clinical settings.[4][5] The key principle is that ¹³C-labeled compounds are chemically identical to their unlabeled counterparts, participating in reactions and biological processes in the same manner.[5] However, the one-neutron mass difference makes them distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6]
Expertise in Application:
-
Metabolic Tracing: In drug development, administering a ¹³C-labeled drug allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) with high precision.[6][7] By analyzing metabolites using LC-MS, scientists can identify metabolic pathways and potential bottlenecks, which is crucial for optimizing pharmacokinetic properties and reducing toxicity.[7]
-
Mechanistic Elucidation: For synthetic chemists, the ¹³C label serves as an irrefutable tracer. It allows for the unambiguous determination of reaction mechanisms by tracking which part of a reactant is incorporated into the final product.
-
Quantitative Proteomics: In mass spectrometry-based proteomics, stable isotope-labeled compounds are used as internal standards for the precise quantification of proteins and peptides.[4][8]
The choice to label the α-carbon in Ethyl bromoacetate is particularly significant. This position is the site of nucleophilic attack in its common role as an alkylating agent, making it the ideal location to trace the transfer of the CH₂CO₂C₂H₅ moiety.
Synthesis Pathway and Workflow
The synthesis of Ethyl bromoacetate-2-¹³C is a well-established process that starts with a ¹³C-labeled precursor. A common route involves the esterification of (2-¹³C)bromoacetic acid with ethanol.[9] This ensures the specific placement of the isotopic label.
The general synthesis workflow is a two-stage process. First, the labeled bromoacetic acid is activated, for example, by converting it to an acid chloride with a reagent like oxalyl dichloride. This highly reactive intermediate is then treated with ethanol to form the final ester product with high yield.[9]
Caption: Synthesis workflow for Ethyl bromoacetate-2-¹³C.
Experimental Protocol: ¹³C-Tracer Alkylation of a Thiol
This protocol describes a self-validating system for the alkylation of a model thiol, demonstrating the utility of Ethyl bromoacetate-2-¹³C as a tracer. The success of the reaction and the incorporation of the label are validated at each critical step.
Objective: To alkylate 4-mercaptophenol with Ethyl bromoacetate-2-¹³C and confirm the position of the ¹³C label in the final product.
Materials:
-
Ethyl bromoacetate-2-¹³C (99 atom % ¹³C)
-
4-mercaptophenol
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Deionized water
-
TLC plates (silica gel 60 F₂₅₄)
Methodology:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-mercaptophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone (20 mL) to dissolve the reactants.
-
In a separate vial, dissolve Ethyl bromoacetate-2-¹³C (1.1 eq) in anhydrous acetone (5 mL).
-
-
Initiation and Monitoring (Self-Validation Step 1):
-
Add the Ethyl bromoacetate-2-¹³C solution dropwise to the stirring mixture at room temperature.
-
Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC).
-
Eluent: 30% Ethyl acetate in Hexane.
-
Validation: The disappearance of the 4-mercaptophenol spot and the appearance of a new, less polar product spot indicates reaction progression.
-
-
-
Work-up and Purification:
-
Once the TLC indicates complete consumption of the starting material (approx. 2-4 hours), filter the mixture to remove potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with deionized water (2 x 20 mL) to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography if necessary.
-
-
Product Characterization (Self-Validation Step 2):
-
Mass Spectrometry (MS): Analyze the purified product by high-resolution mass spectrometry.
-
Expected Result: The molecular ion peak will appear at M+1 compared to the product synthesized with unlabeled ethyl bromoacetate. This directly confirms the incorporation of the single ¹³C atom.
-
-
NMR Spectroscopy: Acquire ¹H NMR and ¹³C NMR spectra.
-
¹H NMR: The spectrum will be nearly identical to the unlabeled product.
-
¹³C NMR: The signal for the α-carbon (-S-¹³CH₂-) will be significantly enhanced due to the ~99% enrichment, providing definitive proof of the label's location.
-
-
Caption: Logical workflow for validating label incorporation.
Conclusion
Ethyl bromoacetate-2-¹³C is more than just a chemical reagent; it is a precision tool for generating unambiguous scientific data. Its value lies in the strategic placement of the ¹³C label, which enables researchers to track molecular transformations with certainty. From elucidating complex metabolic fates in drug discovery to confirming reaction mechanisms in synthetic chemistry, this compound provides the authoritative grounding necessary for high-impact research.
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An In-depth Technical Guide to the Solubility and Stability of Ethyl bromoacetate-2-13C
This guide provides a comprehensive technical overview of the solubility and stability characteristics of Ethyl bromoacetate-2-13C. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure the effective use and preservation of this critical isotopically labeled synthetic intermediate.
Introduction: The Significance of this compound
Ethyl bromoacetate is a versatile alkylating agent widely employed in organic synthesis, particularly in the Reformatsky reaction to form β-hydroxy esters.[1] The isotopically labeled variant, this compound, incorporates a heavy carbon isotope at the alpha-position adjacent to the bromine atom. This labeling provides a powerful tool for mechanistic studies, metabolic tracking, and quantitative analysis using mass spectrometry, where the M+1 mass shift allows for clear differentiation from its unlabeled analogue.
Understanding the solubility and stability of this compound is paramount for its successful application. Solubility dictates the choice of solvent systems for reactions and purifications, while stability determines appropriate storage conditions, handling procedures, and shelf-life, thereby safeguarding experimental integrity and preventing the formation of undesirable impurities. The chemical and physical properties of this compound are essentially identical to its unlabeled counterpart, with the notable exception of its molecular weight.[2]
Part 1: Solubility Profile
The solubility of a compound is governed by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. Ethyl bromoacetate possesses both a polar ester group and a halogenated alkyl chain, giving it a mixed character that dictates its behavior in various solvents.
Governing Principles of Solubility
The principle of "like dissolves like" is the primary determinant of Ethyl bromoacetate's solubility.[3] Its ester functional group can participate in dipole-dipole interactions, while the ethyl and bromomethyl groups contribute to van der Waals forces.
-
Polarity : The polar ester group allows for some interaction with polar solvents.[4] However, the overall molecule is not sufficiently polar to overcome the strong hydrogen bonding network of water, leading to very low water solubility.[5]
-
Temperature : For most solid solutes, solubility increases with temperature.[3][4] While Ethyl bromoacetate is a liquid at room temperature, temperature can still affect its miscibility with certain solvents.
-
Solvent Choice : It exhibits high solubility in many common organic solvents where intermolecular interactions are more favorable. It is miscible with ethanol and ether and soluble in acetone and benzene.[5]
Quantitative Solubility Data
The following table summarizes the solubility characteristics of Ethyl bromoacetate in common laboratory solvents.
| Solvent | IUPAC Name | Formula | Polarity | Qualitative Solubility | Reference(s) |
| Water | Water | H₂O | Polar Protic | Insoluble; gradually decomposes | [5][6] |
| Ethanol | Ethanol | C₂H₅OH | Polar Protic | Miscible | [5] |
| Diethyl Ether | Ethoxyethane | (C₂H₅)₂O | Polar Aprotic | Miscible | [5] |
| Acetone | Propan-2-one | (CH₃)₂CO | Polar Aprotic | Soluble | |
| Benzene | Benzene | C₆H₆ | Nonpolar | Soluble | [7] |
| Toluene | Toluene | C₇H₈ | Nonpolar | Likely Soluble | [8] |
| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | (CH₃)₂SO | Polar Aprotic | Likely Soluble | [8] |
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
For precise quantitative data, the isothermal saturation method is a reliable approach.[8] This protocol ensures the accurate determination of thermodynamic solubility at a controlled temperature.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a set temperature.
Materials:
-
This compound
-
Selected solvent (e.g., acetonitrile)
-
Sealed glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved liquid ensures that saturation is achieved.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a minimum of 24 hours to ensure saturation is reached.
-
Sample Withdrawal: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solute settle.
-
Filtration: Carefully withdraw a precise aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microdroplets.
-
Dilution: Accurately dilute the filtered aliquot with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated GC-MS or HPLC method. A calibration curve prepared with known concentrations of this compound is used for quantification.
-
Calculation: The solubility is calculated from the quantified concentration, taking into account the dilution factor, and is typically expressed in g/100 mL or mol/L.
Visualization: General Solubility Testing Workflow
Caption: Workflow for qualitative solubility assessment of this compound.
Part 2: Stability and Degradation Profile
The stability of this compound is a critical factor for its storage and use. It is susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition.
Chemical Degradation Pathways
-
Hydrolysis: As an ester, Ethyl bromoacetate is prone to hydrolysis, a reaction that is significantly accelerated by the presence of acids or bases.[9]
-
In Water: It is gradually decomposed by water, even at neutral pH, to form bromoacetic acid and ethanol.[5] This process is slow but can become significant over time.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of strong bases like sodium hydroxide, the ester undergoes rapid saponification. This reaction is effectively irreversible.
-
Acid-Catalyzed Hydrolysis: Strong acids catalyze the hydrolysis reaction, which is a reversible equilibrium process.
-
-
Thermal Decomposition: When heated to decomposition, Ethyl bromoacetate emits highly toxic fumes of hydrogen bromide. Therefore, exposure to high temperatures should be avoided.
-
Incompatibilities: The compound is incompatible with several classes of chemicals, and contact should be avoided:
-
Photostability: While specific photodegradation studies are not widely published, general best practices for halogenated organic compounds and supplier recommendations suggest storing the material away from light to prevent potential degradation.[6][12][13]
Visualization: Primary Degradation Pathway (Hydrolysis)
Caption: Base-catalyzed hydrolysis (saponification) of this compound.
Experimental Protocol: Accelerated Stability Study
This protocol outlines a method to assess the stability of this compound under stressed conditions to predict its long-term stability.
Objective: To evaluate the degradation of this compound under various environmental conditions (temperature, pH, light).
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
High-purity solvents (e.g., acetonitrile, water)
-
Temperature- and humidity-controlled stability chambers
-
Photostability chamber with controlled light exposure (ICH Q1B option)
-
GC-MS or HPLC system with a suitable detector (e.g., UV or MS)
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in different media (e.g., acetonitrile/water, buffered solutions).
-
Stress Conditions: Aliquot the prepared samples into sealed vials and expose them to a matrix of conditions:
-
Temperature: Store vials at elevated temperatures (e.g., 40°C, 60°C) and a control temperature (e.g., 4°C).
-
pH: Use buffered solutions to assess stability at acidic, neutral, and basic pH.
-
Light: Place vials in a photostability chamber to assess degradation upon exposure to light, alongside dark controls wrapped in aluminum foil.
-
-
Time Points: Pull samples from each condition at specified time points (e.g., T=0, 1 week, 2 weeks, 4 weeks).
-
Analysis: Immediately analyze the samples using a validated, stability-indicating analytical method (e.g., GC-MS). This method must be able to separate the intact compound from its potential degradants (like bromoacetic acid).
-
Data Evaluation:
-
Quantify the remaining percentage of this compound at each time point relative to the T=0 sample.
-
Identify and, if possible, quantify any major degradation products.
-
Plot the percentage of the remaining compound versus time for each condition to determine the degradation rate.
-
Handling and Storage Recommendations
Based on its solubility and stability profile, the following procedures are essential for maintaining the integrity of this compound.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[5][10][14] Recommended storage is at room temperature, protected from light and moisture.[12][13]
-
Handling: All operations should be performed in a chemical fume hood.[5] Operators must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][15] Avoid contact with skin and eyes, as the compound is a lachrymator and strong irritant.[5][7]
-
Spill Management: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert, non-combustible material like sand or soda ash and place it in a sealed container for disposal as hazardous waste.[5][10]
Conclusion
This compound is a stable compound when handled and stored correctly. It is insoluble and unstable in water but shows excellent solubility in a wide range of common organic solvents. The primary degradation pathway is hydrolysis, which is significantly accelerated by the presence of acids and bases. Adherence to the recommended storage conditions—specifically, protection from moisture, high temperatures, light, and incompatible materials—is crucial for preserving its chemical purity and ensuring its efficacy in synthetic and analytical applications. The protocols outlined in this guide provide a robust framework for researchers to quantitatively assess its solubility and stability, ensuring reliable and reproducible results.
References
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-
Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
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Course Hero. (2024, September 24). Solubility test for Organic Compounds. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Available at: [Link]
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New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Ethyl Bromoacetate. Available at: [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]
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University of Toronto Scarborough. Solubility. Available at: [Link]
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Loba Chemie. (2016, June 1). ETHYL BROMOACETATE FOR SYNTHESIS MSDS. Available at: [Link]
-
Studylib. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
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Ataman Kimya. ETHYL BROMOACETATE. Available at: [Link]
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TradeIndia. Buy Ethyl Bromo Acetate at Best Price. Available at: [Link]
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ResearchGate. (2018, December 17). Is deesterification of ethyl bromoacetate is possible, if possible how we can do?. Available at: [Link]
-
Semantic Scholar. HYDROLYSIS OF ETHYL-2-BROMOISOBUTYRATE ESTER IN AN ALKALINE SOLUTION. Available at: [Link]
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Methodological & Application
Using Ethyl bromoacetate-2-13C for cysteine alkylation in proteomics.
Application Note & Protocol
Quantitative Cysteine-Reactive Proteomics using Ethyl bromoacetate-2-¹³C
A Guide to Stable Isotope Labeling for High-Fidelity Mass Spectrometry
Foundational Principles: The 'Why' of Cysteine Alkylation with Stable Isotopes
In the landscape of quantitative proteomics, understanding the dynamics of protein expression, turnover, and function is paramount. A cornerstone of sample preparation in "bottom-up" proteomics is the linearization of proteins, which involves the reduction of disulfide bonds and subsequent alkylation of the resulting free cysteine residues. This alkylation step is critical as it prevents the re-formation of disulfide bonds, ensuring proteins are fully accessible to enzymatic digestion and that cysteine-containing peptides are consistently identified by mass spectrometry (MS).[1]
While standard alkylating agents like iodoacetamide (IAM) are effective, they do not inherently provide quantitative information when comparing different biological samples. This is where stable isotope labeling emerges as a powerful strategy. By using an alkylating agent containing a heavy isotope, such as Ethyl bromoacetate-2-¹³C, researchers can introduce a specific mass signature into proteins from one sample, allowing for direct comparison with a control sample labeled with a "light" (natural abundance) version of the reagent.
This guide details the mechanism, application, and protocols for using Ethyl bromoacetate-2-¹³C, a precise and reliable tool for quantitative cysteine-focused proteomics.
The Alkylation Mechanism: An S\textsubscript{N}2 Reaction
The covalent modification of cysteine's thiol group (-SH) by haloacetate reagents like Ethyl bromoacetate proceeds via a classic bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction.[2][3]
-
Step 1 (Deprotonation): Under the slightly basic conditions of a typical proteomics workflow (pH ~8.0-8.5), the cysteine thiol group is deprotonated to form a highly nucleophilic thiolate anion (-S⁻).[4]
-
Step 2 (Nucleophilic Attack): The thiolate anion attacks the electrophilic α-carbon (the carbon bonded to the bromine atom) of the ethyl bromoacetate.
-
Step 3 (Bond Formation & Halide Displacement): This attack leads to the formation of a stable, irreversible thioether bond, displacing the bromide ion.[3]
The use of Ethyl bromoacetate-2-¹³C introduces a single ¹³C atom at the α-carbon position. This results in a product that is chemically identical to the one formed by the unlabeled reagent but has a +1 Da mass shift, which is readily detectable by high-resolution mass spectrometry.[5][6][7]
The ¹³C Advantage: Why Isotope Choice Matters
Stable isotopes are the bedrock of quantitative mass spectrometry.[8][9] While deuterium (²H) labels are sometimes used, carbon-13 (¹³C) offers distinct advantages for LC-MS based proteomics:
-
Isotopic Stability: ¹³C labels are exceptionally stable and do not undergo exchange with the solvent or during sample preparation and analysis, ensuring quantitative accuracy.[10]
-
No Chromatographic Shift: Deuterium-labeled compounds can sometimes elute slightly earlier from reversed-phase chromatography columns compared to their non-labeled counterparts. ¹³C-labeled compounds have nearly identical physicochemical properties to their natural abundance versions, meaning they co-elute perfectly, simplifying data analysis.[10]
-
Clear Mass Shift: The +1 Da shift per ¹³C atom provides a clean and unambiguous signal in the mass spectrum, making identification and quantification of peptide pairs straightforward.[5][7]
Experimental Design & Workflow
A typical quantitative proteomics experiment using Ethyl bromoacetate-2-¹³C involves comparing two proteomes (e.g., "Control" vs. "Treated"). The control sample is alkylated with natural abundance ("light") ethyl bromoacetate, while the experimental sample is alkylated with the ¹³C-labeled ("heavy") version. After alkylation, the samples are combined, digested, and analyzed by LC-MS/MS. The relative peak intensities of the light and heavy isotopic pairs for each cysteine-containing peptide directly reflect the relative abundance of that protein in the original samples.
Detailed Experimental Protocols
Trustworthiness through Validation: The following protocols are designed to be self-validating. Key checkpoints, such as ensuring complete reduction before alkylation and quenching the alkylation reaction, are included to minimize variability and prevent artifacts.
Protocol 1: In-Solution Protein Reduction and Differential Alkylation
This protocol is suitable for total cell lysates or purified protein mixtures.[1][11]
Materials:
-
Lysis Buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing Agent: 500 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) stock in water. Prepare fresh.
-
"Light" Alkylating Agent: 500 mM Ethyl bromoacetate in acetonitrile (ACN). Prepare fresh and protect from light.
-
"Heavy" Alkylating Agent: 500 mM Ethyl bromoacetate-2-¹³C in ACN. Prepare fresh and protect from light.
-
Quenching Reagent: 500 mM DTT stock in water.
Procedure:
-
Protein Solubilization: Solubilize protein pellets (e.g., from 10⁶ - 10⁷ cells) in 100 µL of Lysis Buffer. Quantify protein concentration using a compatible assay (e.g., Bradford, BCA).
-
Sample Normalization: Normalize the protein concentration for both the "Control" and "Treated" samples to ensure equal loading (e.g., 100 µg of protein per sample).
-
Reduction: To each sample, add the reducing agent (DTT or TCEP) to a final concentration of 10 mM.
-
Causality: This step is crucial to break all disulfide bonds, exposing the cysteine residues for alkylation. Incomplete reduction is a primary source of error, leading to under-alkylation.[12]
-
-
Incubation for Reduction: Incubate the samples at 37°C for 1 hour with gentle shaking.
-
Cooling: Cool the samples to room temperature.
-
Differential Alkylation:
-
To the "Control" sample, add the "Light" Ethyl bromoacetate solution to a final concentration of 25 mM (a ~2.5-fold molar excess over the reducing agent).
-
To the "Treated" sample, add the "Heavy" Ethyl bromoacetate-2-¹³C solution to a final concentration of 25 mM.
-
Causality: Performing alkylation in the dark is essential as haloacetate reagents can be light-sensitive.[13] A molar excess ensures the reaction goes to completion.
-
-
Incubation for Alkylation: Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 15 mM (to consume any excess alkylating agent). Incubate for 15 minutes at room temperature in the dark.
-
Sample Pooling: Combine the "Control" and "Treated" samples into a single microfuge tube. The sample is now ready for downstream processing, such as protein precipitation or direct digestion.
Protocol 2: Sample Cleanup and Tryptic Digestion
This protocol uses a standard Filter-Aided Sample Preparation (FASP) method, which is effective for removing urea and other contaminants prior to MS analysis.[16]
Materials:
-
30 kDa Molecular Weight Cut-Off (MWCO) spin filter units.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0.
-
MS-grade Trypsin (e.g., sequencing grade).
-
Formic Acid (FA).
Procedure:
-
Buffer Exchange: Add the combined 200 µL sample from Protocol 1 to a 30 kDa MWCO filter unit. Add 200 µL of Digestion Buffer and centrifuge at 14,000 x g for 15 minutes. Discard the flow-through.
-
Wash: Repeat the wash step with 200 µL of Digestion Buffer two more times.
-
Causality: These washes are critical for removing the high concentration of urea, DTT, and unreacted alkylating agent, all of which interfere with trypsin activity and mass spectrometry.
-
-
Protein Digestion: After the final wash, add 100 µL of Digestion Buffer containing trypsin (at a 1:50 trypsin-to-protein ratio, e.g., 4 µg trypsin for 200 µg total protein) to the filter unit.
-
Incubation for Digestion: Incubate overnight (12-16 hours) at 37°C in a humidified chamber.
-
Peptide Elution: Place the filter unit into a new collection tube. Centrifuge at 14,000 x g for 15 minutes to collect the digested peptides.
-
Second Elution: Add 50 µL of 50 mM NH₄HCO₃ to the filter and centrifuge again to maximize peptide recovery.
-
Acidification: Acidify the combined eluate with formic acid to a final concentration of 0.5-1% (v/v) to stop the digestion and prepare the peptides for LC-MS analysis.
-
Desalting: Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol. This step removes residual salts and concentrates the peptides.
-
Analysis: The purified peptides are now ready for analysis by LC-MS/MS.
Data Interpretation & Quantitative Analysis
During LC-MS/MS analysis, the mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹³C label.
-
A cysteine-containing peptide alkylated with "light" Ethyl bromoacetate will have a mass addition of +72.021 Da (C₄H₄O₂).
-
The same peptide alkylated with "heavy" Ethyl bromoacetate-2-¹³C will have a mass addition of +73.024 Da (¹³CC₃H₄O₂).
Specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) can be configured to search for this specific mass difference (+1.003 Da) between peptide pairs. The software will then calculate the intensity ratio of the heavy/light peptide pair, which corresponds to the relative abundance change of the protein between the two initial samples.[5][17]
Data Summary: Mass Modifications of Common Cysteine Alkylating Agents
| Reagent | Abbreviation | Mass Shift (Monoisotopic) | Notes |
| Iodoacetamide | IAM | +57.021 Da | Most common alkylating agent; potential for off-target reactions.[14] |
| Chloroacetamide | CAA | +57.021 Da | Less reactive than IAM, may result in fewer side reactions.[16] |
| Ethyl bromoacetate | EBA | +72.021 Da | Forms a carboxymethyl ethyl ester adduct. |
| Ethyl bromoacetate-2-¹³C | EBA-¹³C | +73.024 Da | Introduces a +1.003 Da shift relative to the light version. |
| N-ethylmaleimide | NEM | +125.048 Da | Specific for cysteines, but can have side reactions.[15] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Alkylation | Insufficient reducing agent; insufficient alkylating agent; degradation of reagents. | Ensure a 2-5 fold molar excess of alkylating agent over the reducing agent.[2] Always prepare DTT and alkylating agent stocks fresh. Ensure reduction is complete before adding the alkylating agent. |
| Off-Target Alkylation | Reaction pH is too high; incubation time is too long; excess alkylating agent not quenched. | Maintain pH between 8.0-8.5. Do not exceed the recommended 30-minute incubation time. Always quench the reaction with excess DTT or another thiol-containing compound.[14][15] |
| Low Peptide Identification | Inefficient digestion; sample loss during cleanup. | Ensure complete removal of urea/detergents before adding trypsin. Optimize the FASP or desalting protocol to minimize sample loss. |
| Inaccurate Quantification Ratios | Unequal protein loading; incomplete mixing of samples. | Perform accurate protein quantification before starting the protocol. Ensure thorough vortexing after combining the light and heavy labeled samples. |
References
-
Allen, D. K., Goldford, J., Gierse, J. K., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 86(3), 1894–1901. [Link]
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Allen, D. K., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. National Institutes of Health. [Link]
-
Wang, L. H., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health. [Link]
-
Vinogradov, A. A., & Adibekian, A. (2016). Cysteine-reactive probes and their use in chemical proteomics. Chemical Communications, 52(71), 10734-10744. [Link]
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Weerapana, E., et al. (2010). Applications of Reactive Cysteine Profiling. Current Opinion in Chemical Biology, 14(6), 803–809. [Link]
-
Allen, D. K., et al. (2014). Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry. PubMed. [Link]
-
Carroll, K. S., et al. (2018). Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress. Nature Communications, 9(1), 1633. [Link]
-
Jarnuczak, A. F., & Skipp, P. (2022). Bottom-Up Proteomics: Advancements in Sample Preparation. MDPI. [Link]
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Müller, T., & Winter, D. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 15(7), 2174–2185. [Link]
-
Al-Masri, M., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. RSC Publishing. [Link]
-
Sal-lustro, S., et al. (2013). Protein turnover demonstrated in mass spectra for a peptide from [13C]-labeled ATP synthase CF1 β-subunit. ResearchGate. [Link]
-
Wikipedia. (n.d.). Proteomics. Wikipedia. [Link]
-
Technology Networks. (2025). Bottom-Up Proteomics: Principles, Workflow, and Analysis. Technology Networks Analytical Chemistry. [Link]
-
Adibekian, A. (2016). Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA, 70(3), 162-166. [Link]
-
Lento, C., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]
-
Al-Masri, M., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed. [Link]
-
Rauniyar, N. (2015). Chemical isotope labeling for quantitative proteomics. National Institutes of Health. [Link]
-
van der Reest, J., et al. (2021). Contemporary proteomic strategies for cysteine redoxome profiling. National Institutes of Health. [Link]
-
Vinogradov, A. A., & Adibekian, A. (2016). Cysteine-reactive probes and their use in chemical proteomics. Semantic Scholar. [Link]
-
Regnier, F. E., et al. (2004). Quantitative Proteomics by Stable Isotope Labeling and Mass Spectrometry. Humana Press. [Link]
-
Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics and Proteomics, 7(5), 346–355. [Link]
-
Organic Syntheses. (n.d.). Ethyl bromoacetate. Organic Syntheses Procedure. [Link]
-
Bing, Y., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. National Institutes of Health. [Link]
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Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Ataman Kimya. [Link]
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Boston Children's Research. (n.d.). Proteomics Center Useful Protocols. Boston Children's Hospital. [Link]
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Galetskiy, D., et al. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. Biomedical Chemistry: Research and Methods. [Link]
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Gielnik, A., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. [Link]
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Unlocking Structural Insights: A Guide to Ethyl Bromoacetate-2-¹³C in NMR Spectroscopy
Introduction: Navigating Molecular Complexity with Isotopic Precision
In the landscape of modern drug discovery and structural biology, Nuclear Magnetic Resonance ( NMR) spectroscopy stands as a cornerstone for elucidating molecular architecture and dynamics in solution. However, researchers often grapple with inherent challenges such as low natural abundance of NMR-active nuclei like ¹³C (1.1%), leading to low sensitivity, and spectral overlap in complex molecules, which obscures critical structural information.[1][2] Isotopic labeling offers a powerful strategy to overcome these limitations. This guide provides an in-depth exploration of Ethyl bromoacetate-2-¹³C, a versatile derivatizing agent, for enhancing NMR-based structural analysis.
Ethyl bromoacetate-2-¹³C serves as a ¹³C- "tag" that can be selectively introduced at specific nucleophilic sites within a molecule, such as the thiol group of cysteine residues or primary and secondary amines. This targeted isotopic enrichment at the C2 position provides a unique NMR handle, enabling researchers to:
-
Amplify Signal Intensity: The 99% enrichment of ¹³C at the derivatized carbon dramatically increases the signal-to-noise ratio, allowing for the analysis of low-concentration samples.
-
Resolve Spectral Ambiguity: The introduction of a distinct ¹³C-labeled reporter group helps to resolve overlapping signals in crowded spectral regions, particularly in large biomolecules like proteins and peptides.
-
Facilitate Resonance Assignment: The known chemical signature of the carboxymethyl group simplifies the process of assigning NMR signals to specific atoms within the molecule.
-
Probe Local Environments: The chemical shift of the ¹³C label is sensitive to its local electronic and conformational environment, providing valuable insights into ligand binding, protein folding, and intermolecular interactions.
This technical guide offers a comprehensive overview of the theoretical underpinnings, practical protocols, and data interpretation strategies for leveraging Ethyl bromoacetate-2-¹³C in your structural analysis workflows.
The Chemistry of Derivatization: Targeted Alkylation
Ethyl bromoacetate is a potent alkylating agent that readily participates in SN2 reactions with soft nucleophiles. The key to its utility lies in the electrophilic nature of the carbon atom bonded to bromine. When using Ethyl bromoacetate-2-¹³C, this electrophilic carbon is the isotopically labeled center.
The most common application is the S-carboxymethylation of cysteine residues in peptides and proteins.[3] In this reaction, the nucleophilic thiolate anion (S⁻) of a cysteine residue attacks the ¹³C-labeled carbon of ethyl bromoacetate, displacing the bromide ion and forming a stable thioether linkage. This process, often referred to as carboxymethylation, effectively caps the reactive thiol group and introduces the -¹³CH₂-CO- moiety.
Visualizing the Derivatization Workflow
The following diagram illustrates the overall workflow from derivatization to NMR data analysis.
Caption: A streamlined workflow for structural analysis using Ethyl bromoacetate-2-¹³C.
Application Focus: Enhancing Peptide and Protein Structural Analysis
The derivatization of cysteine residues with Ethyl bromoacetate-2-¹³C is particularly advantageous in the study of peptides and proteins for several reasons:
-
Probing Active Sites: Cysteine residues are often found in the active sites of enzymes, and their modification can provide insights into catalytic mechanisms and inhibitor binding.
-
Monitoring Redox State: The alkylation reaction is specific to reduced thiols, allowing for the differentiation and quantification of free cysteines versus those involved in disulfide bonds.
-
Simplifying Complex Spectra: In large proteins with numerous amino acid residues, the unique signals from the ¹³C-labeled carboxymethyl group can serve as clear landmarks in otherwise convoluted spectra.
Illustrative Example: Spectral Changes Upon Derivatization
The introduction of the ¹³C-carboxymethyl group results in characteristic changes in the NMR spectra. The following table provides a representative comparison of the ¹H and ¹³C chemical shifts for a cysteine residue before and after derivatization.
| Atom | Cysteine Residue (Unmodified) | S-¹³C-Carboxymethylcysteine |
| ¹H Chemical Shifts (ppm) | ||
| α-H | ~4.5 | ~4.6 |
| β-H | ~3.0 | ~3.2 |
| ¹³C Chemical Shifts (ppm) | ||
| α-C | ~55 | ~56 |
| β-C | ~28 | ~35 |
| ¹³C-labeled group | N/A | -¹³CH₂- ~36 ppm |
| -C=O ~175 ppm |
Note: Chemical shifts are approximate and can vary depending on the local environment and pH.
The most significant change is the appearance of a strong signal in the ¹³C NMR spectrum around 36 ppm, corresponding to the newly introduced ¹³C-labeled methylene group. This signal provides a direct and unambiguous marker for the modified cysteine residue.
Experimental Protocols
Protocol 1: Derivatization of Cysteine Residues in Peptides/Proteins
This protocol is adapted from standard S-carboxymethylation procedures and is optimized for the use of Ethyl bromoacetate-2-¹³C for NMR analysis.[3][4]
Materials:
-
Peptide or protein sample containing cysteine residues.
-
Ethyl bromoacetate-2-¹³C (99 atom % ¹³C).
-
Tris-HCl buffer (1 M, pH 8.5).
-
Guanidine hydrochloride or Urea (for denaturing, if necessary).
-
Dithiothreitol (DTT) for reduction of disulfide bonds (if present).
-
Desalting column or dialysis tubing for purification.
-
Nitrogen gas.
Procedure:
-
Sample Preparation: Dissolve the peptide or protein in a denaturing buffer (e.g., 6 M Guanidine-HCl, 0.1 M Tris-HCl, pH 8.5) to a concentration of 1-5 mg/mL. If the protein is already in a suitable buffer and soluble, denaturation may not be necessary.
-
Reduction (if necessary): If disulfide bonds are present, add DTT to a final concentration of 10 mM. Incubate the solution under a nitrogen atmosphere at 37 °C for 1-2 hours to ensure complete reduction of all disulfide bonds.
-
Alkylation: In a fume hood, prepare a 1 M stock solution of Ethyl bromoacetate-2-¹³C in a compatible organic solvent like acetonitrile or ethanol. Add the Ethyl bromoacetate-2-¹³C stock solution to the protein solution to a final concentration that is in 2 to 5-fold molar excess over the total thiol concentration.
-
Causality: A molar excess of the alkylating agent ensures the complete derivatization of all available thiol groups.
-
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours. The reaction is typically complete within this timeframe.
-
Trustworthiness: Performing the reaction in the dark is crucial as haloacetates can be light-sensitive.[4]
-
-
Quenching: Quench the reaction by adding a small amount of a thiol-containing reagent like β-mercaptoethanol or DTT to react with any excess Ethyl bromoacetate-2-¹³C.
-
Purification: Remove excess reagents and byproducts by desalting chromatography or dialysis against a suitable buffer for NMR analysis (e.g., 20 mM phosphate buffer, pH 6.5, containing 5-10% D₂O).
-
Concentration: Concentrate the labeled protein to the desired concentration for NMR analysis (typically 0.3-1.0 mM).[5]
Visualizing the Derivatization Reaction
The following diagram depicts the SN2 reaction mechanism for the derivatization of a cysteine residue.
Caption: The nucleophilic attack of the cysteine thiol on the ¹³C-labeled carbon.
Protocol 2: NMR Data Acquisition
Sample Preparation:
-
The final sample for NMR analysis should be in a deuterated buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O) to minimize the solvent signal.
-
Typical protein concentrations range from 0.1 mM to 1 mM in a volume of 250-500 µL.[5]
-
Add a chemical shift reference standard, such as DSS or TSP, to a final concentration of 0.1 mM.
1D ¹³C NMR:
-
Purpose: To directly observe the ¹³C-labeled carbon signal.
-
Key Parameters:
-
Use proton decoupling to simplify the spectrum and enhance sensitivity.
-
A sufficient number of scans (e.g., 1024 or more) may be required depending on the sample concentration.
-
Set the spectral width to cover the expected range of carbon chemical shifts (0-200 ppm).
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate the ¹³C nucleus with its directly attached proton(s). This is a highly sensitive experiment that provides a clear signal for the -¹³CH₂- group.
-
Key Parameters:
-
Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of ~140 Hz for sp³-hybridized carbons.
-
Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To observe correlations between protons and carbons that are separated by two or three bonds. This is invaluable for linking the ¹³C-labeled group to other parts of the molecule.
-
Key Parameters:
-
The long-range coupling constant (nJCH) delay should be optimized based on the expected 2- and 3-bond couplings, typically in the range of 4-10 Hz.[6][7][8] An initial value of 8 Hz is often a good starting point.[6]
-
This experiment can reveal correlations from the protons of the -¹³CH₂- group to the carbonyl carbon of the ester and to the β-carbon of the cysteine residue.
-
Data Interpretation: From Spectra to Structure
The analysis of the NMR data from a sample derivatized with Ethyl bromoacetate-2-¹³C focuses on the signals originating from the newly introduced ¹³C-carboxymethyl group.
-
HSQC Spectrum: A cross-peak in the HSQC spectrum will definitively connect the ¹³C chemical shift of the labeled methylene carbon (around 36 ppm) to the chemical shift of its attached protons. This provides an unambiguous starting point for further analysis.
-
HMBC Spectrum: The HMBC spectrum is crucial for establishing connectivity. Look for correlations from the methylene protons to:
-
The carbonyl carbon of the carboxymethyl group (~175 ppm).
-
The β-carbon of the cysteine residue (~35 ppm).
-
The α-carbon of the cysteine residue (~56 ppm).
-
These correlations, when combined with other NMR data (such as NOESY for through-space interactions), can be used to precisely locate the modified residue within the three-dimensional structure of the molecule and to characterize its local environment.
Conclusion: A Versatile Tool for Structural Elucidation
Ethyl bromoacetate-2-¹³C is a powerful and versatile reagent for enhancing NMR-based structural analysis. By providing a means for targeted isotopic labeling, it enables researchers to overcome common challenges in NMR spectroscopy and to gain deeper insights into the structure, function, and dynamics of complex molecules. The protocols and strategies outlined in this guide provide a solid foundation for the successful application of this technique in a wide range of research and drug development settings.
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Vogl, D. P., Conibear, A. C., & Becker, C. F. W. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. Chemical Society Reviews, 50(17), 9636-9661. [Link]
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PolyPeptide Group. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
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Lange, O. F., et al. (2012). Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors. Journal of Biomolecular NMR, 52(4), 353-361. [Link]
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Opella, S. J., et al. (2005). Tailoring 13C labeling for triple-resonance solid-state NMR experiments on aligned samples of proteins. Journal of Magnetic Resonance, 174(1), 1-8. [Link]
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Opella, S. J., et al. (2009). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR, 45(3), 239-250. [Link]
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Kim, S., et al. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. International Journal of Molecular Sciences, 22(3), 1435. [Link]
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Eistetter, K., et al. (1990). Syntheses of metabolites of S-carboxymethyl-L-cysteine and of some isotopically labelled (2H, 13C) analogues. Archiv der Pharmazie, 323(12), 957-965. [Link]
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University of Ottawa. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]
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Sabareesh, V. (2014). Answer to "Does anyone perform S-Carboxymethylation of Cysteine for protein or peptide? I am looking for the protocol . Any help would be appreciated". ResearchGate. [Link]
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Madl, T., et al. (2024). Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. bioRxiv. [Link]
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Human Metabolome Database. (n.d.). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. Retrieved from [Link]
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Prosser, R. S., et al. (2014). Reductive Alkylation of Proteins Towards Structural and Biological Applications. University of the Pacific Theses and Dissertations. [Link]
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IonSource. (2016). S-Carboxymethylation of Cysteine, Introduction. Retrieved from [Link]
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Simon, M., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(9), 4167-4175. [Link]
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Gunanathan, C., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1654-1657. [Link]
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Martin, G. E., & Williamson, R. T. (2018). Measurement of Long-Range Heteronuclear Coupling Constants Using the Peak Intensity in Classical 1D HMBC Spectra. Magnetic Resonance in Chemistry, 56(5), 329-337. [Link]
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University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. Retrieved from [Link]
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Montelione, G. T., et al. (2007). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Methods in Molecular Biology, 394, 1-21. [Link]
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Ravelo, A. G., et al. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules, 28(24), 8072. [Link]
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Larive, C. K., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(9), 2714. [Link]
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Walter, K., et al. (2026). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. Scilit. [Link]
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Wang, Y., et al. (2015). 1 H-13 C HSQC and HMBC (right hand) 2D NMR spectra of Fraction 1. ResearchGate. [Link]
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Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Brinson, R. G., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(9), 2714. [Link]
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Butts, C. P., et al. (2015). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications, 51(76), 14313-14316. [Link]
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Application Notes & Protocols: Ethyl bromoacetate-2-13C as a Tracer for Probing Acetyl-CoA Metabolism in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Unraveling Metabolic Networks with Stable Isotopes
Metabolic Flux Analysis (MFA) is a cornerstone technique for the quantitative study of cellular metabolism, providing a detailed snapshot of the rates (fluxes) of intracellular reactions.[1][2] At the heart of MFA is the use of stable isotope-labeled substrates, such as those enriched with Carbon-13 (¹³C), to trace the flow of atoms through metabolic pathways.[3][4] By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can deduce the relative activities of different pathways, identify metabolic bottlenecks, and understand how cells reprogram their metabolism in response to genetic or environmental perturbations.[4][5] This is particularly crucial in fields like metabolic engineering, cancer research, and drug development, where understanding cellular physiology at the flux level is paramount.[3][4]
Ethyl bromoacetate-2-¹³C is a specialized tracer designed to probe the metabolism of acetyl-Coenzyme A (acetyl-CoA), a central hub in cellular metabolism. Acetyl-CoA is the primary substrate for the tricarboxylic acid (TCA) cycle and the building block for the synthesis of fatty acids, cholesterol, and other essential biomolecules.[6] Upon entering the cell, it is presumed that cellular esterases hydrolyze ethyl bromoacetate-2-¹³C, and subsequent enzymatic reactions convert it to [2-¹³C]acetyl-CoA. This targeted delivery of a labeled two-carbon unit allows for the precise interrogation of pathways originating from the acetyl-CoA pool.
This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for utilizing Ethyl bromoacetate-2-¹³C in ¹³C-Metabolic Flux Analysis.
II. Principle of the Method: Tracing the Fate of the ¹³C-labeled Acetyl Group
The core principle of using Ethyl bromoacetate-2-¹³C as a tracer lies in its metabolic conversion to [2-¹³C]acetyl-CoA. The ¹³C label at the second carbon position of the acetate moiety allows for the tracking of this specific carbon atom as it is incorporated into various downstream metabolites.
Once [2-¹³C]acetyl-CoA is formed, it can enter several key metabolic pathways:
-
Tricarboxylic Acid (TCA) Cycle: [2-¹³C]acetyl-CoA condenses with oxaloacetate to form citrate. The position of the ¹³C label in the resulting TCA cycle intermediates provides information on the rate of citrate synthesis and subsequent oxidative metabolism within the cycle.[6]
-
De Novo Fatty Acid Synthesis: The two-carbon acetyl units from [2-¹³C]acetyl-CoA are sequentially added to a growing acyl chain in the cytoplasm to synthesize fatty acids.[7] Analyzing the labeling patterns in fatty acids can quantify the contribution of this specific acetyl-CoA pool to lipogenesis.[7]
-
Other Biosynthetic Pathways: The labeled acetyl group can also be incorporated into other biomolecules derived from acetyl-CoA, such as cholesterol and amino acids.
By measuring the mass isotopomer distributions (MIDs) of these downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative fluxes through these competing pathways can be determined.[1][3]
Diagram of Ethyl bromoacetate-2-¹³C Metabolism
Caption: Metabolic fate of Ethyl bromoacetate-2-¹³C.
III. Experimental Design and Protocols
A successful ¹³C-MFA experiment requires careful planning and execution. The following sections provide detailed protocols for cell culture, tracer administration, sample collection, and metabolite extraction.
A. Materials and Reagents
| Item | Specification |
| Tracer | Ethyl bromoacetate-2-¹³C (purity >98%) |
| Cell Culture | Appropriate cell line and corresponding growth medium |
| Solvents | Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Chloroform (HPLC grade), Water (LC-MS grade) |
| Quenching Solution | 60% Methanol in water, pre-chilled to -40°C |
| Extraction Solvent | 80% Methanol in water, pre-chilled to -80°C |
| Equipment | Cell culture incubator, Biosafety cabinet, Centrifuge, Lyophilizer, Sonicator, Vortex mixer |
B. Step-by-Step Experimental Protocol
1. Cell Culture and Tracer Administration:
-
Culture cells to the desired confluency (typically mid-log phase) in standard growth medium. A minimum of 10⁶ cells is recommended for each sample to ensure sufficient metabolite detection.[8]
-
Prepare the tracer-containing medium by supplementing the base medium with Ethyl bromoacetate-2-¹³C. The final concentration of the tracer should be optimized for the specific cell line and experimental goals, but a starting point of 100-500 µM is often suitable.
-
Remove the standard growth medium and replace it with the tracer-containing medium.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This is a critical step and should be determined empirically by performing a time-course experiment (e.g., collecting samples at 6, 12, and 24 hours) to ensure that the isotopic labeling of key downstream metabolites is no longer changing over time.[4]
2. Quenching and Sample Collection:
-
Rationale: Quenching is a crucial step to rapidly halt all enzymatic activity and preserve the metabolic state of the cells at the time of collection.[8][9] Cold methanol is a widely used and effective quenching agent.[9]
-
Aspirate the tracer-containing medium from the culture dish.
-
Immediately wash the cells with ice-cold saline (0.9% NaCl) to remove any remaining extracellular tracer.
-
Add a pre-chilled quenching solution (e.g., 60% methanol at -40°C) to the culture dish.[9]
-
Scrape the cells into the quenching solution and transfer the cell suspension to a pre-chilled tube.
3. Metabolite Extraction:
-
Rationale: The goal of extraction is to efficiently lyse the cells and solubilize the intracellular metabolites while precipitating larger molecules like proteins and lipids.[10] An 80% methanol solution is effective for extracting a broad range of polar metabolites.
-
Centrifuge the quenched cell suspension at a low speed (e.g., 1000 x g) for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol at -80°C).
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Dry the metabolite extract, typically by lyophilization or using a speed vacuum concentrator. The dried extract can be stored at -80°C until analysis.
IV. Analytical Methods for ¹³C-Labeled Metabolites
The analysis of ¹³C-labeled metabolites is most commonly performed using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and thermally stable metabolites.[11] For many polar metabolites, a derivatization step is necessary to increase their volatility.[11][12]
Protocol for GC-MS Sample Derivatization: [13][14]
-
Methoximation: To the dried metabolite extract, add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). This step protects aldehyde and keto groups and prevents the formation of multiple derivatives.[13][14] Incubate at 37°C for 90 minutes with shaking.[13]
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. This step replaces active hydrogens on hydroxyl, carboxyl, and amine groups with trimethylsilyl (TMS) groups, increasing volatility.[13][14] Incubate at 37°C for 30 minutes with shaking.[13]
-
Transfer the derivatized sample to a GC-MS vial for analysis.
Data Acquisition: The derivatized sample is injected into the GC-MS system. The mass spectrometer is typically operated in full scan mode to acquire the mass spectra of the eluting metabolites. The resulting data will show a distribution of mass isotopologues for each metabolite, reflecting the incorporation of ¹³C from the tracer.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for the analysis of a wide range of polar and non-polar metabolites without the need for derivatization.[15]
Protocol for LC-MS Sample Preparation:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol or an appropriate mobile phase).
-
Centrifuge the reconstituted sample to remove any insoluble material.
-
Transfer the supernatant to an LC-MS vial for analysis.
Data Acquisition: The sample is injected into an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[16] The mass spectrometer is operated to acquire high-resolution mass spectra, allowing for the accurate determination of the mass isotopologue distributions of the metabolites.[16]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the positional labeling of ¹³C within a molecule, which can be highly valuable for resolving complex metabolic pathways.[17][18][19] Both ¹H and ¹³C NMR can be used to determine isotopomer distributions.[17][18]
V. Data Analysis and Interpretation
The raw data from MS or NMR analysis consists of the fractional abundance of each mass isotopologue for the measured metabolites. This data must be corrected for the natural abundance of ¹³C and other heavy isotopes.
Workflow for Data Analysis:
-
Data Processing: Raw analytical data is processed to identify metabolites and quantify their mass isotopomer distributions (MIDs).
-
Correction for Natural Abundance: The measured MIDs are corrected for the natural abundance of all heavy isotopes to determine the excess fractional labeling due to the ¹³C tracer.
-
Metabolic Modeling: A metabolic network model is constructed that includes the relevant biochemical reactions.
-
Flux Estimation: The corrected MIDs are used as input for flux estimation software (e.g., INCA, METRAN, OpenMFLUX) to calculate the intracellular metabolic fluxes.[20][21][22] These software tools use iterative algorithms to find the set of fluxes that best explains the experimentally measured labeling patterns.[1][4]
-
Statistical Analysis: A statistical analysis is performed to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.
Hypothetical Data Summary:
| Metabolite | Condition A: Control | Condition B: Drug Treatment |
| Citrate M+1 Fractional Abundance | 0.25 ± 0.02 | 0.15 ± 0.01 |
| Palmitate M+2 Fractional Abundance | 0.45 ± 0.03 | 0.65 ± 0.04 |
| Calculated Flux (TCA Cycle) | 100 ± 8 | 60 ± 5 |
| Calculated Flux (Fatty Acid Synthesis) | 50 ± 5 | 95 ± 7 |
This table illustrates how changes in the fractional abundance of labeled metabolites can be used to infer changes in metabolic fluxes under different experimental conditions.
Overall Experimental Workflow Diagram
Caption: Comprehensive workflow for ¹³C-MFA.
VI. Conclusion
Ethyl bromoacetate-2-¹³C serves as a valuable tool for investigating the metabolic fate of acetyl-CoA. By providing a direct route to label the acetyl-CoA pool, this tracer enables the detailed quantification of fluxes through the TCA cycle, fatty acid synthesis, and other related pathways. The protocols and workflows outlined in this guide provide a robust framework for researchers to design and execute ¹³C-MFA experiments, ultimately leading to a deeper understanding of cellular metabolism in health and disease.
VII. References
-
Determination of Full 13C Isotopomer Distributions for Metabolic Flux Analysis Using Heteronuclear Spin Echo Difference NMR Spectroscopy. PubMed. Available from:
-
Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. Available from:
-
Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics. Creative Proteomics. Available from:
-
Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13 C and 1 H Signals. Methods in Molecular Biology. 2019;1996:29-40. Available from:
-
Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. PMC - PubMed Central. Available from:
-
GC-MS Metabolomics Analysis. Thermo Fisher Scientific - US. Available from:
-
In Vivo NMR for 13 C metabolic Flux Analysis. Springer Nature Experiments. Available from:
-
Derivatization methods for GC-MS analysis of metabolites. ResearchGate. Available from:
-
MFA Suite™. MFA Suite. Available from:
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available from:
-
Flux-analysis. Fiehn Lab. Available from:
-
In vivo NMR for 13C metabolic flux analysis. ResearchGate. Available from:
-
Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). NIH. Available from:
-
Fluxomics tools. bio.tools · Bioinformatics Tools and Services Discovery Portal. Available from:
-
METRAN - Software for 13C-metabolic Flux Analysis. MIT Technology Licensing Office. Available from:
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. 2021-12-18. Available from:
-
Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central. Available from:
-
Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. Available from:
-
High-resolution 13C metabolic flux analysis. Springer Nature Experiments. Available from:
-
Application Notes and Protocols for 13C Metabolic Flux Analysis. Benchchem. Available from:
-
Critical assessment of quenching and extraction/sample preparation methods for microorganisms in metabolomics. PubMed. 2025-03-13. Available from:
-
Percentage 13 C-labeling of cytosolic (lipogenic) acetyl-CoA can be quantified. ResearchGate. Available from:
-
13 C-Based Metabolic Flux Analysis: Fundamentals and Practice. Springer Nature Experiments. Available from:
-
A roadmap for interpreting 13C metabolite labeling patterns from cells. Vanderbilt University. Available from:
-
13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. PubMed Central. Available from:
-
Overview of 13c Metabolic Flux Analysis. Creative Proteomics. Available from:
-
A guide to 13C metabolic flux analysis for the cancer biologist. PMC - PubMed Central. 2018-04-16. Available from:
-
82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. 2019-05-06. Available from:
-
Metabolic Flux Analysis with 13C-Labeling Experiments. . Available from:
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 9. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
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- 14. m.youtube.com [m.youtube.com]
- 15. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 18. Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13C and 1H Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Reformatsky Reaction with Ethyl bromoacetate-2-13C: A Detailed Guide for Isotopic Labeling in Drug Discovery
Introduction: The Strategic Value of Isotopic Labeling in Modern Drug Development
In the landscape of contemporary drug discovery and development, a profound understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Stable isotope labeling has emerged as an indispensable tool for elucidating these critical pharmacokinetic and metabolic pathways.[1][2] By strategically incorporating heavy isotopes, such as Carbon-13 (¹³C), into a drug candidate, researchers can meticulously trace its journey through biological systems with high precision and sensitivity.[3] This guide provides a comprehensive overview and detailed protocol for the application of the Reformatsky reaction using Ethyl bromoacetate-2-¹³C, a versatile method for synthesizing ¹³C-labeled β-hydroxy esters, which are valuable intermediates in the synthesis of isotopically labeled drug candidates and their metabolites.
The Reformatsky reaction, a cornerstone of carbon-carbon bond formation, involves the reaction of an α-halo ester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc.[4] This reaction is particularly well-suited for the synthesis of β-hydroxy esters.[5] The use of Ethyl bromoacetate-2-¹³C as the α-halo ester allows for the introduction of a ¹³C label at a specific position in the resulting molecule. This targeted labeling is invaluable for metabolic studies, as it allows for the unambiguous identification of metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7]
This document will delve into the mechanistic underpinnings of the Reformatsky reaction, provide a step-by-step protocol for its execution with Ethyl bromoacetate-2-¹³C, discuss the critical aspects of handling and characterizing the labeled product, and explore the applications of this methodology in the broader context of drug development.
The Reformatsky Reaction: A Mechanistic Perspective
The Reformatsky reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[4] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction can be dissected into the following key steps:
-
Oxidative Addition: The reaction initiates with the oxidative insertion of zinc metal into the carbon-bromine bond of the α-halo ester (in this case, Ethyl bromoacetate-2-¹³C). This step forms an organozinc reagent. The activation of the zinc surface is often critical for the success of this step.[8]
-
Enolate Formation: The organozinc intermediate exists as a zinc enolate. This enolate is less basic and less reactive than its lithium or magnesium counterparts (Grignard reagents), which imparts a significant advantage: it does not readily react with the ester functionality of another molecule of the α-halo ester.[4]
-
Nucleophilic Addition: The zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This addition proceeds through a six-membered chair-like transition state, leading to the formation of a zinc alkoxide.[8]
-
Hydrolysis: The final step involves an acidic workup to hydrolyze the zinc alkoxide, yielding the desired β-hydroxy ester and water-soluble zinc salts.[4]
The use of Ethyl bromoacetate-2-¹³C does not fundamentally alter this mechanism. However, the presence of the ¹³C isotope at the C-2 position provides a unique spectroscopic handle for tracking the reaction and characterizing the final product.
Experimental Protocol: Synthesis of a ¹³C-Labeled β-Hydroxy Ester
This protocol provides a general procedure for the Reformatsky reaction using Ethyl bromoacetate-2-¹³C and a generic aldehyde or ketone. Researchers should optimize the conditions for their specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl bromoacetate-2-¹³C | ≥98% ¹³C | Commercially available | Handle with care, expensive reagent. |
| Aldehyde or Ketone | Anhydrous | Various | Purify and dry if necessary. |
| Zinc dust | <10 µm, activated | Various | Activation is crucial for reaction initiation. |
| Iodine | Crystal | Various | Used for zinc activation. |
| Anhydrous Toluene | Dri-Solv or equivalent | Various | Use of a dry, inert solvent is critical. |
| Diethyl ether (anhydrous) | Anhydrous | Various | For extraction. |
| Saturated aq. NH₄Cl | Reagent grade | Various | For quenching the reaction. |
| 1 M HCl | Reagent grade | Various | For workup. |
| Saturated aq. NaCl (Brine) | Reagent grade | Various | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent grade | Various | For drying the organic phase. |
| Round-bottom flask | - | - | Flame-dried before use. |
| Reflux condenser | - | - | With a drying tube or inert gas inlet. |
| Magnetic stirrer and stir bar | - | - | - |
| Inert gas (Argon or Nitrogen) | High purity | - | For maintaining an inert atmosphere. |
Zinc Activation (Crucial First Step)
The success of the Reformatsky reaction is highly dependent on the activity of the zinc metal. Commercial zinc dust is often coated with a layer of zinc oxide, which inhibits the reaction.
Protocol for Zinc Activation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the required amount of zinc dust (typically 1.2-2.0 equivalents relative to the α-halo ester).
-
Add a few crystals of iodine.
-
Add a small amount of anhydrous toluene.
-
Gently heat the suspension with a heat gun until the purple color of the iodine disappears. This indicates the activation of the zinc surface.
-
Allow the mixture to cool to room temperature before proceeding.
Reaction Procedure
Figure 1: A generalized workflow for the Reformatsky reaction with Ethyl bromoacetate-2-¹³C.
Step-by-Step Protocol:
-
To the flask containing the activated zinc, add anhydrous toluene.
-
Slowly add a solution of Ethyl bromoacetate-2-¹³C (1.0 equivalent) in anhydrous toluene to the zinc suspension. Gentle warming may be necessary to initiate the reaction, which is often indicated by a slight exotherm and the disappearance of the metallic zinc.
-
Once the formation of the organozinc reagent is evident, add a solution of the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous toluene dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction is typically complete within 1-4 hours.[9]
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure ¹³C-labeled β-hydroxy ester.[8]
Characterization of the ¹³C-Labeled Product
The primary advantage of using Ethyl bromoacetate-2-¹³C is the ability to specifically track the labeled carbon atom in the product. NMR and mass spectrometry are the key analytical techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum will be similar to that of the unlabeled compound. However, the protons attached to the ¹³C-labeled carbon (C-2) will exhibit coupling to the ¹³C nucleus, resulting in the splitting of the signal into a doublet (¹JCH). The magnitude of this coupling constant is typically in the range of 125-150 Hz.
-
¹³C NMR: The signal for the ¹³C-labeled carbon (C-2) will be significantly enhanced due to the high isotopic enrichment (typically >98%). This provides an unambiguous assignment for this carbon. In a fully ¹³C-labeled molecule, complex C-C couplings would be observed, but with a single label, the spectrum remains relatively simple.[10][11]
Mass Spectrometry (MS)
The mass spectrum of the product will show a molecular ion peak (M+) that is one mass unit higher than the corresponding unlabeled compound, confirming the incorporation of the ¹³C isotope. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the labeled product with high accuracy.
Kinetic Isotope Effect (KIE)
The replacement of a ¹²C atom with a ¹³C atom can lead to a small kinetic isotope effect (KIE), which is a change in the reaction rate.[12] For carbon, the KIE (k¹²C/k¹³C) is typically small, often in the range of 1.02-1.05 for primary KIEs where the C-X bond is broken in the rate-determining step.[13][14] In the Reformatsky reaction, the rate-determining step is generally considered to be the oxidative addition of zinc to the carbon-halogen bond or the subsequent nucleophilic addition. While the KIE for a ¹³C-labeled substrate in the Reformatsky reaction is not extensively studied, it is expected to be minimal and unlikely to significantly affect the overall reaction outcome or yield. However, for highly sensitive kinetic studies, this small effect should be taken into consideration.
Applications in Drug Discovery and Development
The ¹³C-labeled β-hydroxy esters synthesized via the Reformatsky reaction serve as versatile building blocks for the preparation of isotopically labeled drug candidates. These labeled compounds are invaluable in a variety of preclinical and clinical studies:
-
Metabolite Identification: By administering a ¹³C-labeled drug, metabolites can be readily identified in complex biological matrices (e.g., plasma, urine) using LC-MS. The characteristic isotopic signature of the labeled drug and its metabolites allows them to be distinguished from endogenous compounds.[3]
-
Pharmacokinetic (PK) Studies: Stable isotope-labeled drugs can be used as internal standards in quantitative bioanalysis, leading to more accurate and precise pharmacokinetic data.[1] They can also be used in "microdosing" studies to assess the human ADME profile early in the development process.
-
Mechanistic Toxicology: Isotopic labeling can help to elucidate the metabolic pathways that may lead to the formation of reactive or toxic metabolites.[1]
-
Metabolic Flux Analysis: In metabolic research, ¹³C-labeled compounds are used as tracers to map the flow of carbon through metabolic pathways, providing insights into cellular physiology and disease states.[15][16]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Inactive zinc surface. | Reactivate the zinc using one of the described methods. Ensure all reagents and solvents are scrupulously dry. |
| Wet reagents or solvent. | Dry all solvents and reagents before use. Flame-dry all glassware. | |
| Low yield of product | Incomplete reaction. | Increase reaction time and/or temperature. Ensure sufficient equivalents of zinc are used. |
| Side reactions (e.g., self-condensation of the carbonyl compound). | Add the carbonyl compound slowly to the pre-formed organozinc reagent. | |
| Formation of byproducts | Wurtz-type coupling of the α-halo ester. | Ensure slow addition of the α-halo ester to the zinc suspension. |
| Difficulty in purification | Co-elution of starting materials or byproducts. | Optimize the chromatography conditions (solvent system, gradient). |
Conclusion
The Reformatsky reaction with Ethyl bromoacetate-2-¹³C is a robust and reliable method for the synthesis of ¹³C-labeled β-hydroxy esters. These labeled compounds are of significant strategic importance in modern drug discovery and development, enabling detailed investigations into the metabolic fate and pharmacokinetic properties of new chemical entities. By understanding the underlying mechanism and adhering to the detailed protocol and best practices outlined in this guide, researchers can effectively leverage this powerful synthetic tool to accelerate their drug development programs.
References
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NROChemistry. Reformatsky Reaction. Available from: [Link]
- Mutlib, A. E. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(9), 1674-1691 (2008).
- Li, X. Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. ChemInform, 42(30) (2011).
- Jang, H. S., & Heinekey, D. M. Large Isotope Effects in Organometallic Chemistry. Chemistry (Weinheim an der Bergstrasse, Germany), 27(60), 14800-14815 (2021).
- Crown, S. B., & Antoniewicz, M. R. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic engineering, 14(2), 150-161 (2012).
- van der Mey, D., Rosing, H., Schellens, J. H. M., & Beijnen, J. H. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology. Clinical pharmacology and therapeutics, 108(4), 724-732 (2020).
- Singleton, D. A. Measuring Kinetic Isotope Effects of Carbon at Natural Abundance. University of Illinois Urbana-Champaign, (2002).
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Wikipedia. Kinetic isotope effect. Available from: [Link]
- Rathke, M. W. The Reformatsky Reaction. Organic Reactions, 22, 423-460 (1975).
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Name Reactions in Organic Synthesis. Reformatsky Reaction. Available from: [Link]
- Ahn, W. S., & Antoniewicz, M. R. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 13(5), 560-570 (2011).
- McCue, M. D. Utilizing Stable Isotope Tracers in Preclinical Models of Obesity. YouTube, (2021).
- Alexander, L., Hoyt, C., Michalczyk, R., Wu, R., Thorn, D. L., & Silks, L. A. P. Gram-scale synthesis and efficient purification of 13C-labeled levoglucosan from 13C glucose. Journal of labelled compounds & radiopharmaceuticals, 56(1), 27-29 (2013).
- Farag, P. S., Hemdan, M. M., & El-Sayed, A. A. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC advances, 12(18), 11043-11050 (2022).
-
University of North Texas. 13C-Stable Isotope Labeling. Available from: [Link]
- Alexander, L., Hoyt, C., Michalczyk, R., Wu, R., Thorn, D. L., & Silks, L. A. P. Gram-scale synthesis and efficient purification of 13C-labeled levoglucosan from 13C glucose. Journal of Labelled Compounds and Radiopharmaceuticals, 56(1), 27-29 (2013).
- Bang, K., Lee, K., Park, Y. K., & Lee, P. H. Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 23(9), 1272-1276 (2002).
-
Chemistry LibreTexts. Reformatsky Reaction. Available from: [Link]
- Maspero, M., et al.
- Paquette, W. D., et al. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1554-1557 (2014).
- Williamson, R. T., et al. Structure elucidation of uniformly 13C labeled small molecule natural products. Journal of natural products, 76(6), 1147-1152 (2013).
- Mäkelä, J., et al. Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in molecular biology (Clifton, N.J.), 985, 289-309 (2013).
- Cai, W., et al. Synthesis and solid-state NMR structural characterization of 13C-labeled graphite oxide. Science (New York, N.Y.), 321(5897), 1815-1817 (2008).
- Hatanaka, K., et al. NMR characterization of uniformly 13 C- and/or 15 N-labeled, unsulfated chondroitins with high molecular weights.
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- 6. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]
- 7. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.cnr.it [iris.cnr.it]
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- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
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- 16. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Amino Acid Analysis using Stable Isotope Derivatization with Ethyl bromoacetate-2-¹³C followed by LC-MS/MS
An Application Note and Comprehensive Protocol
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the quantitative analysis of amino acids in complex biological matrices. The methodology is centered on pre-column derivatization using Ethyl bromoacetate-2-¹³C, a stable isotope-labeled alkylating agent. This approach enhances the chromatographic properties and mass spectrometric detection of amino acids while incorporating a heavy isotope for robust internal standardization. We will explore the underlying chemical principles, provide step-by-step protocols for sample preparation and derivatization, and offer a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for sensitive and accurate quantification. This guide is intended for researchers in metabolomics, proteomics, drug development, and clinical diagnostics seeking a reliable method for amino acid analysis.
Introduction: The Rationale for Derivatization in Amino Acid Analysis
Amino acids are the fundamental building blocks of proteins and play critical roles in a vast array of metabolic pathways.[1] Accurate quantification of amino acids in biological samples such as plasma, tissue homogenates, and cell cultures is crucial for diagnosing metabolic disorders, understanding disease mechanisms, and developing new therapeutics.[2][3]
While powerful, direct analysis of native amino acids by Liquid Chromatography-Mass Spectrometry (LC-MS) presents several challenges:
-
Poor Retention: Amino acids are highly polar, zwitterionic molecules, leading to poor retention on conventional reversed-phase HPLC columns (e.g., C18).[1]
-
Low Ionization Efficiency: The inherent properties of some amino acids can result in suppressed ionization in the mass spectrometer source, leading to low sensitivity.
-
Matrix Effects: Complex biological samples contain numerous interfering compounds that can co-elute and suppress or enhance the analyte signal, compromising quantitative accuracy.[4]
To overcome these limitations, chemical derivatization is employed.[5][6] Derivatization modifies the amino acid's functional groups to increase hydrophobicity, improve chromatographic separation, and enhance ionization efficiency.[7][8][9]
The Power of Stable Isotope Labeling and Alkylation
Stable Isotope Labeling (SIL) is a cornerstone of modern quantitative mass spectrometry.[10][] By introducing a non-radioactive heavy isotope (like ¹³C, ¹⁵N, or ²H) into an analyte or an internal standard, we can create a chemical twin that is distinguishable by its mass.[] This "heavy" standard co-elutes with the "light" (native) analyte and experiences identical sample preparation losses and ionization effects.[13][14] The ratio of the heavy to light signal in the mass spectrometer allows for highly precise and accurate quantification.
The derivatizing agent, Ethyl bromoacetate, is a potent alkylating agent.[15] Alkylation involves the covalent attachment of an alkyl group to specific amino acid residues, primarily the nucleophilic amino (-NH₂) and thiol (-SH) groups.[16] This reaction is robust and forms stable derivatives suitable for MS analysis.
By using Ethyl bromoacetate-2-¹³C , we combine the benefits of alkylation with stable isotope labeling in a single, efficient step. The ¹³C atom at the 2-position of the acetate moiety provides a +1 Dalton mass shift, allowing for clear differentiation between the derivatized endogenous amino acid and the derivatized internal standard, if a non-labeled standard is used in parallel, or more commonly, for creating a labeled internal standard from an amino acid standard mix.
The Derivatization Mechanism
The derivatization reaction is a nucleophilic substitution (SN2). The primary amino group of the amino acid, acting as a nucleophile, attacks the electrophilic carbon atom bonded to bromine. This displaces the bromide ion and forms a stable secondary amine linkage. The reaction is performed under basic conditions (pH 8-10) to deprotonate the amino group, thereby increasing its nucleophilicity.
Experimental Workflow Overview
The entire process from sample collection to data analysis follows a systematic workflow designed to ensure reproducibility and accuracy.
Detailed Protocols
PART A: Sample Preparation
Accurate results begin with meticulous sample preparation.[2] The goal is to isolate amino acids and remove interfering macromolecules like proteins and lipids.
Protocol A1: Protein Precipitation (for Free Amino Acids in Plasma/Serum)
-
Thaw plasma or serum samples on ice.
-
To 100 µL of sample in a microcentrifuge tube, add 400 µL of ice-cold methanol (containing internal standards, if used separately).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for derivatization.
Protocol A2: Acid Hydrolysis (for Total Amino Acids from Peptides/Proteins)
-
Place 10-50 µg of lyophilized protein or peptide sample into a hydrolysis vial.
-
Add 200 µL of 6 M HCl containing 1% phenol (to protect tyrosine).
-
Flush the vial with nitrogen gas, seal tightly, and place in a heating block at 110°C for 24 hours.[17][18]
-
After cooling, open the vial carefully in a fume hood.
-
Dry the hydrolysate completely under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried residue in 200 µL of ultrapure water and dry again to remove residual HCl. Repeat this step once more.
-
The dried hydrolysate is now ready for derivatization.
PART B: Derivatization Protocol
Required Reagents:
-
Ethyl bromoacetate-2-¹³C
-
Borate Buffer (100 mM, pH 9.0)
-
Acetonitrile (ACN), LC-MS Grade
-
Ultrapure Water
| Parameter | Recommended Value | Rationale |
| Solvent | 100 mM Borate Buffer:ACN (1:1, v/v) | Provides necessary pH for the reaction and helps solubilize reagents. |
| pH | 9.0 | Optimal for deprotonating the primary amino group to enhance nucleophilicity without significantly hydrolyzing the ester.[19] |
| Reagent Molar Excess | 10-fold molar excess over total amino acids | Ensures the reaction goes to completion for all amino acids present. |
| Temperature | 60°C | Provides sufficient energy to overcome the activation barrier without degrading the analytes. |
| Time | 30 minutes | Sufficient for the reaction to reach completion. |
Step-by-Step Derivatization:
-
Reconstitute the dried sample extract (from Part A) in 50 µL of the Borate Buffer:ACN solvent.
-
Prepare the derivatization reagent by dissolving Ethyl bromoacetate-2-¹³C in ACN to a concentration of 10 mg/mL.
-
Add 10 µL of the derivatization reagent to the sample.
-
Vortex briefly to mix.
-
Incubate the mixture in a heating block at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
Add 440 µL of ultrapure water containing 0.1% formic acid to stop the reaction and dilute the sample for injection.
-
Transfer the final solution to an HPLC vial for LC-MS/MS analysis.
PART C: LC-MS/MS Analysis
Instrumentation:
-
HPLC System (e.g., Waters Acquity, Shimadzu Nexera)
-
Tandem Mass Spectrometer (e.g., Sciex QTRAP, Thermo TSQ)
| LC Parameter | Recommended Setting |
| Column | Reversed-Phase C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate |
| MS Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
MRM Transition Table (Example): The precise m/z values must be determined by infusing the derivatized standards. The heavy version will be +1 Da higher than the light version due to the single ¹³C label.
| Amino Acid | Precursor Ion (m/z) [Light] | Product Ion (m/z) [Light] | Precursor Ion (m/z) [Heavy, ¹³C] | Product Ion (m/z) [Heavy, ¹³C] |
| Alanine | 176.1 | 74.1 | 177.1 | 74.1 |
| Valine | 204.1 | 102.1 | 205.1 | 102.1 |
| Leucine | 218.2 | 116.1 | 219.2 | 116.1 |
| Proline | 202.1 | 70.1 | 203.1 | 70.1 |
| Phenylalanine | 252.1 | 150.1 | 253.1 | 150.1 |
| Note: These m/z values are illustrative. The product ion often corresponds to the loss of the ethyl acetate group or other neutral losses. |
Data Analysis and Quantification
-
Peak Integration: Use the instrument's software (e.g., Analyst®, Xcalibur™) to integrate the chromatographic peaks for both the light (endogenous) and heavy (labeled standard) MRM transitions.
-
Calculate Ratios: Determine the peak area ratio (PAR) of the light analyte to the heavy internal standard (PAR = Area_Light / Area_Heavy).
-
Generate Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled amino acids and a fixed concentration of the labeled internal standard. Derivatize these standards and analyze them using the same method. Plot the PAR against the concentration of the unlabeled analyte to generate a calibration curve.
-
Quantify Unknowns: Using the PAR calculated for the unknown samples, determine their concentrations by interpolating from the linear regression of the calibration curve.
Trustworthiness and Validation
This protocol's reliability stems from the use of a stable isotope-labeled derivatizing agent which, when applied to a standard mix, creates the ideal internal standard. This approach inherently corrects for variability during:
-
Derivatization efficiency: Both light and heavy forms react identically.
-
Sample cleanup and transfer: Physical losses affect both forms equally.
-
LC separation and MS ionization: Co-elution ensures they experience the same matrix effects and ionization efficiency.[13][14]
By creating a calibration curve and running quality control (QC) samples at low, medium, and high concentrations alongside the unknown samples, the method's accuracy, precision, and linearity can be continuously validated.
References
- Rocío-Bautista, P., & Pasikanti, K. K. (2014). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 4(3), 613–638.
-
AmeBlock. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. Retrieved from [Link]
-
UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]
- Fu, Q., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 17(8), 2835–2846.
-
AmeBlock. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Retrieved from [Link]
-
Yale School of Medicine. (n.d.). Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. Retrieved from [Link]
-
Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]
- Wang, Y., et al. (2023).
-
ResearchGate. (2022). How to select a suitable isotope to label certain amino acid in a signature peptide for proteomics using LC-MS?. Retrieved from [Link]
-
CHUM Research Centre. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis. Retrieved from [Link]
-
Chromsystems. (2021). LC-MS/MS: A New Approach to Amino Acid Analysis. Retrieved from [Link]
-
Advion. (n.d.). LC/MS DETERMINATION OF AMINO ACIDS. Retrieved from [Link]
- Heuillet, M., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 484.
- O'Brien, D. M., et al. (2007). Optimisation of derivatisation procedures for the determination of delta13C values of amino acids by gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3759–3771.
- Allen, D. K., et al. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(10), 693.
- He, L., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 86(3), 1594–1602.
-
Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]
- Nakano, M., et al. (2016). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 141(10), 3027–3034.
-
MASONACO. (n.d.). Free amino acids (LC-MS/MS). Retrieved from [Link]
-
UC Davis Stable Isotope Facility. (2024). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
- Witting, M., & Schmitt-Kopplin, P. (2016).
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
WUR eDepot. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS. Retrieved from [Link]
- Husek, P. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
-
Shimadzu. (n.d.). Analysis of Amino acids by pre-column derivatization methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
- Rebane, R., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent.
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
- Le, N. H., et al. (2025). Urinary metabolome dynamics in 13C-labeled mice. Metabolomics, 21(1), 12.
Sources
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- 19. waters.com [waters.com]
Quantitative proteomics workflow with Ethyl bromoacetate-2-13C.
Application Note & Protocol
Quantitative Cysteine-Reactive Proteomics using Ethyl bromoacetate-2-¹³C: A Robust Workflow for Target and Biomarker Discovery
Abstract
This application note provides a comprehensive guide to a quantitative proteomics workflow utilizing Ethyl bromoacetate-2-¹³C as a cysteine-reactive isotopic labeling agent. We detail the chemical principles, step-by-step experimental protocols, and data analysis considerations for the precise relative quantification of cysteine-containing peptides. This method offers a cost-effective and straightforward approach for researchers in academia and the pharmaceutical industry to investigate cysteine reactivity, identify drug targets, and discover biomarkers associated with cellular redox state and disease.
Introduction: The Significance of Cysteine Reactivity in Proteomics
The amino acid cysteine plays a pivotal role in protein structure and function. Its unique thiol group is involved in disulfide bond formation, enzymatic catalysis, and metal coordination.[1][2] The reactivity of the cysteine thiol makes it susceptible to various post-translational modifications (PTMs), including oxidation, which can act as a molecular switch to regulate protein activity in response to cellular signals and environmental stressors like reactive oxygen species (ROS).[3][4] Consequently, profiling changes in cysteine reactivity and occupancy across the proteome provides invaluable insights into cellular signaling, disease mechanisms, and drug-target engagement.[1][5]
Mass spectrometry (MS)-based proteomics is a powerful technology for the large-scale identification and quantification of proteins.[6][7] A critical step in most "bottom-up" proteomics workflows is the reduction of disulfide bonds and subsequent alkylation of the resulting free cysteine thiols.[8][9][10] This prevents the re-formation of disulfide bonds, ensuring efficient enzymatic digestion and accurate peptide identification.[9][11]
Stable isotope labeling has become a cornerstone of quantitative proteomics, enabling the precise comparison of protein abundance between different samples.[12][13][14] Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and isobaric tagging (TMT, iTRAQ) are widely used but have limitations, such as applicability to only dividing cells for SILAC or higher costs for isobaric tags.[7][14] Chemical labeling with isotopically coded reagents offers a versatile and cost-effective alternative.[12][15]
This application note introduces a quantitative proteomics workflow based on the differential labeling of cysteine residues with natural abundance ("light") and ¹³C-labeled ("heavy") Ethyl bromoacetate. Ethyl bromoacetate, a haloacetyl compound, reacts specifically with the nucleophilic thiol group of cysteine residues under controlled pH conditions.[16][17] By using Ethyl bromoacetate-2-¹³C, we introduce a defined mass shift in peptides from one sample population relative to another, allowing for their direct comparison and relative quantification by high-resolution mass spectrometry.
The Chemistry of Cysteine Alkylation with Ethyl bromoacetate-2-¹³C
The core of this quantitative workflow is the specific and irreversible alkylation of cysteine residues. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the deprotonated thiol group (thiolate) of cysteine attacks the electrophilic carbon of the haloacetyl group of Ethyl bromoacetate, displacing the bromide leaving group.[16][18]
Reaction Scheme:
Protein-Cys-SH + Br-CH₂-CO-OEt → Protein-Cys-S-CH₂-CO-OEt + HBr
To ensure the specificity of this reaction for cysteine residues, it is crucial to control the pH. The optimal pH range for the reaction of haloacetyls with sulfhydryl groups is between 7.5 and 8.5.[8][17] At higher pH values, the risk of side reactions with other nucleophilic amino acid residues, such as lysine and histidine, increases.[11][17]
The use of Ethyl bromoacetate-2-¹³C introduces a +1 Da mass shift for each labeled cysteine residue compared to the natural abundance (¹²C) reagent. This mass difference is readily resolved by modern high-resolution mass spectrometers, allowing for the accurate quantification of peptide ratios.[19][20]
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. It involves parallel processing of two samples (e.g., control vs. treated), labeling with either the "light" (natural abundance) or "heavy" (¹³C-labeled) Ethyl bromoacetate, followed by pooling of the samples for mass spectrometry analysis.
Caption: Quantitative Proteomics Workflow with Ethyl bromoacetate-2-¹³C.
Materials and Reagents
-
Lysis Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors.
-
Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP).
-
"Light" Alkylating Agent: 100 mM Ethyl bromoacetate in acetonitrile.
-
"Heavy" Alkylating Agent: 100 mM Ethyl bromoacetate-2-¹³C in acetonitrile.
-
Quenching Reagent: 1 M DTT.
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.0.
-
Trypsin: MS-grade, reconstituted in 50 mM acetic acid.
-
Desalting Columns: C18 StageTips or equivalent.
-
Solvents: Acetonitrile (ACN) and Formic Acid (FA) (MS-grade).
Detailed Protocol: In-Solution Protein Digestion and Labeling
This protocol is optimized for the analysis of cultured cells. Adjustments may be necessary for tissue samples.
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in an appropriate volume of Lysis Buffer.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant containing the proteome.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Protein Reduction:
-
Aliquot equal amounts of protein (e.g., 100 µg) for each sample (control and treated).
-
Add reducing agent (DTT to a final concentration of 10 mM or TCEP to 5 mM).
-
Incubate at 37°C for 1 hour with gentle shaking. This step breaks the disulfide bonds.[9]
-
-
Cysteine Alkylation (Differential Labeling):
-
Cool samples to room temperature.
-
To the control sample, add the "light" Ethyl bromoacetate solution to a final concentration of 20 mM.
-
To the treated sample, add the "heavy" Ethyl bromoacetate-2-¹³C solution to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes. This prevents the re-formation of disulfide bonds by capping the free thiols.[8][10]
-
-
Quenching the Alkylation Reaction:
-
Add DTT to a final concentration of 10 mM to quench the excess alkylating reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Dilution and Enzymatic Digestion:
-
Dilute the samples with Digestion Buffer to reduce the urea concentration to below 1 M. This is crucial for trypsin activity.
-
Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Pooling and Desalting:
-
After digestion, combine the "light" and "heavy" labeled peptide solutions at a 1:1 ratio based on the initial protein amount.
-
Acidify the pooled sample with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the peptide mixture using C18 StageTips to remove salts and detergents that can interfere with MS analysis.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
LC-MS/MS Analysis
-
Resuspend the dried peptides in a solution of 2% ACN and 0.1% FA.
-
Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Set up a data-dependent acquisition (DDA) method where the most abundant precursor ions are selected for fragmentation (MS/MS).
Data Analysis and Interpretation
The analysis of data from this workflow involves three main steps: peptide identification, peptide quantification, and protein-level inference.
-
Peptide Identification:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer, FragPipe) to identify peptides from the MS/MS spectra.[21]
-
Specify the following variable modifications in your search parameters:
-
Carboxymethylation of Cysteine (for the "light" label).
-
Carboxymethylation of Cysteine (+1 Da) (for the "heavy" ¹³C label).
-
Oxidation of Methionine (a common artifact).
-
-
-
Peptide Quantification:
-
The software will identify pairs of "light" and "heavy" labeled peptides and calculate the ratio of their intensities.
-
The software should be configured to search for pairs of precursor ions with the expected mass difference corresponding to the number of cysteine residues in the peptide.
-
-
Data Visualization and Interpretation:
-
The output will be a list of identified proteins and the corresponding heavy/light ratios for their constituent peptides.
-
A volcano plot is a common way to visualize proteins that are significantly up- or down-regulated.
-
Caption: Example Signaling Pathway: Keap1-Nrf2 antioxidant response.
Example Application: Investigating the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 binds to the transcription factor Nrf2 and promotes its degradation. Upon oxidative stress, specific cysteine residues in Keap1 become oxidized, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant genes.
Using the Ethyl bromoacetate-2-¹³C workflow, one could compare a control cell line with a cell line treated with an oxidative stressor. A decrease in the heavy/light ratio for peptides containing the reactive cysteine C151 of Keap1 would indicate that this cysteine is oxidized in response to the treatment, making it less available for alkylation.
Quantitative Data Presentation
The results of a quantitative proteomics experiment are typically presented in a table format, summarizing the protein identifications and their corresponding quantification ratios.
| Protein ID | Gene Name | Peptide Sequence | No. of Cysteines | Log2 (Heavy/Light Ratio) | p-value |
| P04406 | G6PD | IEYGNCGPTV... | 1 | 0.95 | 0.02 |
| P00390 | GSR | ACDEFGHIK... | 2 | -1.23 | 0.005 |
| Q16236 | KEAP1 | LGEVCPK... | 1 | -2.1 | 0.001 |
| P11021 | NQO1 | MGRKK... | 0 | 0.05 | 0.89 |
Conclusion and Future Perspectives
The quantitative proteomics workflow using Ethyl bromoacetate-2-¹³C offers a robust, sensitive, and cost-effective method for studying cysteine reactivity and dynamics in complex biological samples. This approach is broadly applicable to various research areas, from fundamental cell biology to drug discovery and clinical biomarker identification. Future applications could involve multiplexing with other stable isotope labels to increase the number of conditions that can be compared in a single experiment. The continued development of mass spectrometry instrumentation and data analysis software will further enhance the power and utility of this versatile technique.
References
-
Garry, K. C., et al. (2017). Cysteine Counting via Isotopic Chemical Labeling for Intact Mass Proteoform Identifications in Tissue. PMC. Retrieved from [Link]
-
Karelin, A. A., & Ivanov, V. T. (2018). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. Retrieved from [Link]
-
Wang, H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. Retrieved from [Link]
-
Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. Retrieved from [Link]
-
Tolonen, A. C., & Haas, W. (2022). Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview. YouTube. Retrieved from [Link]
-
Huttlin, E. L., et al. (2019). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. PMC - NIH. Retrieved from [Link]
-
Truan, D., et al. (2018). Spin Labeling of Surface Cysteines Using a Bromoacrylaldehyde Spin Label. PMC. Retrieved from [Link]
-
Maurais, P., & Weerapana, E. (2019). Applications of Reactive Cysteine Profiling. PubMed. Retrieved from [Link]
-
van der Reest, J., et al. (2018). Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress. Nature Communications. Retrieved from [Link]
-
Nguyen, T. T., et al. (2015). STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-b-MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES. ResearchGate. Retrieved from [Link]
-
Müller, J. B., et al. (2014). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC - NIH. Retrieved from [Link]
-
Charles, R. L., et al. (2016). Differential alkylation-based redox proteomics – Lessons learnt. PMC - NIH. Retrieved from [Link]
-
Allen, D. K., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. NIH. Retrieved from [Link]
-
Willems, L. I., et al. (2020). A perspective on cysteine-reactive activity-based probes. RSC Publishing. Retrieved from [Link]
-
Ward, C. C., et al. (2022). Enhancing multiplexed cysteine chemoproteomics by uniting FragPipe with solid-phase compatible dialkoxydiphenylsilane reagents. ResearchGate. Retrieved from [Link]
-
Głowacki, I., et al. (2021). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ResearchGate. Retrieved from [Link]
-
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of various comprehensive quantitative proteomics workflows. Retrieved from [Link]
-
Boeckler, C., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. PubMed. Retrieved from [Link]
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van der Reest, J., et al. (2019). Proteome-wide analysis of cysteine oxidation using Stable Isotope Cysteine Labelling with Iodoacetamide (SICyLIA). Protocols.io. Retrieved from [Link]
-
Liao, Y., et al. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Retrieved from [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. ACS Publications. Retrieved from [Link]
-
Koudelka, T., et al. (2023). Benchmarking of quantitative proteomics workflows for limited proteolysis mass spectrometry. MDC Repository. Retrieved from [Link]
-
Maurais, P., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery. ResearchGate. Retrieved from [Link]
-
Wang, J., et al. (2017). Quantitative Analysis of Newly Synthesized Proteins. PMC - NIH. Retrieved from [Link]
-
Allen, D. K., et al. (2014). Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry. PubMed. Retrieved from [Link]
-
Popp, B. V., & Böttcher, T. (2016). Chemical Protein Modification through Cysteine. CORE. Retrieved from [Link]
-
Ramachandran, S., et al. (n.d.). Identification of oxidant-sensitive cysteines in proteins by mass spectrometry using an isotope-coded affinity tag approach. Retrieved from [Link]
-
Weerapana, E., et al. (2010). Cysteine-reactive probes and their use in chemical proteomics. Semantic Scholar. Retrieved from [Link]
-
Kovanich, D., et al. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. ACS Publications. Retrieved from [Link]
-
Bernardes, G. J. L., et al. (2013). Novel approaches for cysteine bioconjugation. UCL Discovery. Retrieved from [Link]
-
JPT. (n.d.). Isotope Labeled Peptides: Precision Tools for Research. Retrieved from [Link]
-
Willems, L. I., et al. (2020). A perspective on cysteine-reactive activity-based probes. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Lee, Y., et al. (2016). Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data. PMC - NIH. Retrieved from [Link]
-
Thyer, R., et al. (2020). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
Schultheiss, T., et al. (2018). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. MDPI. Retrieved from [Link]
-
Neilson, K. A., et al. (2016). Chapter 5: Modern techniques in quantitative proteomics. Bioanalysis Zone. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Alkylation with Ethyl bromoacetate-2-¹³C
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for Ethyl bromoacetate-2-¹³C. As a precision tool for introducing a carboxymethyl group in isotopic labeling studies, its successful application hinges on understanding and controlling its potent reactivity. This guide is structured to provide you, our fellow researchers and drug development professionals, with field-proven insights into the common side reactions encountered during alkylation. We will move beyond simple protocols to explain the causality behind these events, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
The presence of the ¹³C isotope at the C-2 (α-carbon) position does not significantly alter the chemical reactivity of the molecule for the reactions discussed herein. The principles and troubleshooting steps are directly applicable to its non-labeled analogue.
Section 1: Frequently Asked Questions (FAQs) - Anticipating Reactivity
This section addresses the most common initial queries regarding the use of Ethyl bromoacetate in alkylation, providing a foundational understanding of its behavior.
Q1: What are the primary side reactions I should anticipate when using Ethyl bromoacetate-2-¹³C for alkylation?
A1: Ethyl bromoacetate is a powerful electrophile, and its use can be complicated by several competing reaction pathways. The most prevalent side reactions are:
-
Overalkylation: Particularly with amine nucleophiles, the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[1][2]
-
Hydrolysis: The ester moiety is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water, yielding bromoacetic acid or its salt.[3] This consumes your reagent and can complicate workup.
-
C- versus O-Alkylation: When using enolates or phenolates as nucleophiles, alkylation can occur at the carbon or the oxygen atom. These are ambident nucleophiles, and the reaction outcome is highly dependent on the conditions.[4][5]
-
Darzens Condensation: In the presence of a base and a ketone or aldehyde, Ethyl bromoacetate can deprotonate and act as a nucleophile itself, attacking the carbonyl to form an α,β-epoxy ester (a glycidic ester).[6][7][8]
-
Elimination: While less common for this substrate, strong, sterically hindered bases can promote E2 elimination, especially if the substrate has abstractable protons beta to a leaving group.[9][10]
Q2: How does my choice of base influence the prevalence of these side reactions?
A2: The base is arguably the most critical variable in controlling selectivity. Its properties—strength, steric bulk, and nucleophilicity—dictate the dominant reaction pathway.
-
Weak, Non-Nucleophilic Bases (e.g., K₂CO₃, Cs₂CO₃, DBU): These are generally the preferred choice for alkylating phenols, thiols, and even amines when trying to minimize side reactions.[11][12] They are strong enough to deprotonate the nucleophile but not strong enough to promote widespread elimination or self-condensation of the ester.
-
Strong, Non-Nucleophilic Bases (e.g., NaH, LDA, LHMDS): These are required for generating enolates from less acidic ketones or esters.[4][11] However, their high basicity increases the risk of elimination and Darzens condensation if carbonyl compounds are present.
-
Nucleophilic Bases (e.g., Et₃N, Pyridine, excess amine): Triethylamine is often used to scavenge the HBr byproduct in amine alkylations.[1] Using the starting amine itself as the base is also common but requires at least two equivalents and can lead to complex mixtures. These bases are generally not strong enough to cause elimination.
Q3: I am alkylating a primary amine and getting a complex mixture of products. How can I favor mono-alkylation?
A3: This is the classic challenge of N-alkylation.[2] The product, a secondary amine, is typically more nucleophilic than the starting primary amine, leading to a "runaway" reaction. To favor the desired mono-alkylated product, you must manipulate the reaction kinetics. The most effective strategies are:
-
Use an Excess of the Amine: Employing a 3- to 10-fold excess of the primary amine ensures that the electrophilic Ethyl bromoacetate is statistically more likely to encounter a starting amine molecule than the product.[1]
-
Slow Addition: Adding the Ethyl bromoacetate slowly to the reaction mixture keeps its instantaneous concentration low, further disfavoring the second alkylation step.
-
Choice of Base: Using a non-nucleophilic inorganic base like K₂CO₃ instead of an amine base can sometimes provide cleaner reactions.[1]
Q4: My reaction has produced an unexpected epoxide. What is the likely cause?
A4: The formation of an α,β-epoxy ester (glycidic ester) is the hallmark of the Darzens condensation.[6][7] This occurs when your reaction contains three components: (1) Ethyl bromoacetate, (2) a strong enough base to deprotonate it (e.g., NaOEt, NaH), and (3) an aldehyde or ketone. The base generates an enolate from Ethyl bromoacetate, which then attacks the carbonyl compound. An intramolecular Sₙ2 reaction then forms the epoxide ring. Even trace amounts of a carbonyl compound (e.g., acetone as a solvent residue) can trigger this side reaction.
Section 2: Troubleshooting Guide - From Symptoms to Solutions
This section is designed for in-the-lab problem-solving. Identify your symptom and follow the diagnostic and corrective workflows.
Problem: Low Yield and/or Complex Product Mixture
| Symptom / Observation | Probable Cause(s) | Recommended Actions & Troubleshooting Steps |
| TLC/LC-MS shows significant unreacted starting material. | 1. Insufficient Reactivity: Base is too weak; Temperature is too low. 2. Reagent Degradation: Ethyl bromoacetate was hydrolyzed before reacting. | 1. Increase Reactivity: Switch to a stronger base (e.g., from K₂CO₃ to NaH for O-alkylation) or moderately increase the temperature (e.g., from RT to 50 °C), monitoring carefully by TLC. 2. Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar). Check the purity of the Ethyl bromoacetate. |
| Multiple product spots on TLC; LC-MS shows masses for di- and tri-alkylation. | Overalkylation (primarily with amine or polyol nucleophiles). | 1. Adjust Stoichiometry: Use a large excess (3-10 eq.) of the nucleophile relative to Ethyl bromoacetate. 2. Slow Addition: Add the alkylating agent dropwise via syringe pump over several hours. 3. Lower Temperature: Run the reaction at 0 °C or room temperature to slow the rate of the second alkylation relative to the first. |
| Product mass is 28 units lower than expected (loss of C₂H₄). | Ester Hydrolysis of the product during reaction or aqueous workup. | 1. Use a Non-Nucleophilic Base: Employ K₂CO₃ or Cs₂CO₃ instead of hydroxide or alkoxide bases. 2. Anhydrous Conditions: Prevent hydrolysis of the starting ester. 3. Non-Aqueous Workup: Quench the reaction by filtering off solids and removing the solvent in vacuo before purification, avoiding aqueous washes if possible. |
| Two product isomers are observed, often with similar polarity. | C- vs. O-Alkylation of an ambident nucleophile (e.g., a phenolate or enolate). | Consult Table 1 below to adjust reaction conditions (solvent, counter-ion) to favor the desired isomer. Softer conditions (soft electrophile, soft counter-ion, polar aprotic solvent) tend to favor C-alkylation. |
Table 1: Guiding Selectivity in C- vs. O-Alkylation of Enolates
| Factor | Conditions Favoring C-Alkylation (Kinetic Product) | Conditions Favoring O-Alkylation (Thermodynamic Product) | Rationale |
| Electrophile | "Soft" electrophiles (e.g., Ethyl bromoacetate , Alkyl iodides) | "Hard" electrophiles (e.g., Silyl chlorides, Alkyl triflates) | Per HSAB theory, the "softer" α-carbon of the enolate preferentially attacks soft electrophiles.[13] |
| Counter-ion | Covalent character (e.g., Li⁺, Mg²⁺) | Ionic character (e.g., K⁺, Cs⁺, quarternary ammonium) | Smaller, harder cations like Li⁺ coordinate tightly to the oxygen, sterically hindering O-alkylation and favoring attack at the carbon.[4] |
| Solvent | Protic or weakly polar (e.g., THF, DME) | Polar aprotic (e.g., DMF, DMSO, HMPA) | Polar aprotic solvents strongly solvate the cation, leaving a "naked," highly reactive oxygen anion that readily attacks the electrophile.[4] |
| Temperature | Low Temperature | High Temperature | Higher temperatures allow for equilibration to the more thermodynamically stable O-alkylated product (if applicable). |
Section 3: Mechanistic Insights & Key Protocols
A deeper understanding of the reaction mechanisms is key to rational experimental design.
The "Runaway" N-Alkylation Pathway
The increasing nucleophilicity of the amine products drives the reaction towards multiple additions. This is a classic example of the product reacting faster than the starting material.
Caption: The N-alkylation cascade. The rate constant increases after the first addition.
Protocol: Selective Mono-Alkylation of a Primary Amine
This protocol is designed to maximize the yield of the secondary amine product by leveraging stoichiometry and slow addition.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the primary amine (5.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.). Add anhydrous acetonitrile (to make a ~0.2 M solution with respect to the limiting reagent).
-
Reagent Addition: In a separate flask, prepare a solution of Ethyl bromoacetate-2-¹³C (1.0 eq.) in anhydrous acetonitrile. Draw this solution into a syringe.
-
Reaction: Place the reaction flask in an ice bath (0 °C). Add the Ethyl bromoacetate solution dropwise to the stirred amine suspension over 2-4 hours using a syringe pump.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the limiting reagent by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture to remove the K₂CO₃, washing the solid with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product will contain the desired secondary amine and a large excess of the starting primary amine. Purify by flash column chromatography. The excess primary amine can often be removed by washing the organic solution with a dilute aqueous acid (e.g., 1 M HCl), but be aware this may also extract your secondary amine product if it is basic enough.
Competing Pathways: C- vs. O-Alkylation
Enolates are classic ambident nucleophiles. The site of attack is a delicate balance of electronic and steric factors governed by your reaction conditions.
Caption: C- vs. O-alkylation pathways for an enolate nucleophile.
Workflow for Ensuring Anhydrous Conditions
Hydrolysis is a common but avoidable side reaction. A rigorous setup is critical for success.
Caption: A simple workflow to minimize reagent and product hydrolysis.
References
-
Fisher Scientific. (2023). Safety Data Sheet: Ethyl bromoacetate.
-
Ataman Kimya. ETHYL BROMOACETATE.
-
PubChem. (2024). Ethyl bromoacetate. National Institutes of Health.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl bromoacetate. Merck KGaA.
-
ChemicalBook. (2022). How to properly handle and store ethyl bromoacetate.
-
BenchChem. (2025). Application Notes and Protocols for the Alkylation of Primary Amines with Ethyl 8-Bromooctanoate.
-
Organic Chemistry Portal. Darzens Reaction.
-
Wikipedia. Darzens reaction.
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
-
Chemistry Notes. (2022). Darzens Condensation: Mechanism and Applications.
-
Wang, M.-L., & Ou, C.-C. (1996). HYDROLYSIS OF ETHYL-2-BROMOISOBUTYRATE ESTER IN AN ALKALINE SOLUTION.
-
Duty, R. C., & Gurnea, R. L. (1970). Alkylation of N-Carbethoxy Tertiary Amines with Ethyl Bromoacetate. The Journal of Organic Chemistry.
-
Georghiou, P. E., et al. (2003). Ester derivatives of hexahomotrioxacalix[14]naphthalenes: Conformational and binding properties with alkali metal cations. ResearchGate.
-
Jana, S., et al. (2018). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. ResearchGate.
-
New Jersey Department of Health. (1999). Hazard Summary: Ethyl Bromoacetate.
-
ChemSpider. (2010). O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. Royal Society of Chemistry.
-
ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate?.
-
ACS Omega. (2019). Bromoacetate Olefination Protocol for Norbixin and Julia–Kocienski Olefination for Its Ester Syntheses. American Chemical Society.
-
Pirkin, E. (2008). Darzens reaction of substituted alfa-bromo acetophenones with acyl phosphonates. Middle East Technical University.
-
Study.com. (2021). The Darzens reaction involves a two-step, base-catalyzed condensation....
-
Organic Syntheses. Ethyl bromoacetate.
-
Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Indian Academy of Sciences.
-
BenchChem. Assessing the Completeness of Alkylation with Methyl Bromoacetate: A Comparative Guide.
-
Wikipedia. Ethyl bromoacetate.
-
ChemicalBook. Ethyl bromoacetate synthesis.
-
Dalal Institute. Elimination Reactions.
-
Google Patents. (2014). CN102424652B - High selectivity synthetic method for alpha-bromo ethyl acetate.
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?.
-
Wikipedia. Elimination reaction.
-
Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London.
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation.
-
ChemistryViews. (2012). C- or O-Alkylation?.
-
Organic Syntheses. Guanidoacetic acid.
-
Doubtnut. (2020). Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields.
-
PrepChem.com. Preparation of ethyl bromoacetate.
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Technical Support Center: A Researcher's Guide to Ethyl Bromoacetate-2-13C Labeling
Welcome to our dedicated technical support center for Ethyl bromoacetate-2-13C. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile alkylating agent. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you achieve precise, on-target labeling and avoid common experimental pitfalls. Our goal is to empower you with the scientific understanding and practical knowledge to ensure the integrity and success of your research.
Understanding the Chemistry: The Power and Peril of an Alkylating Agent
Ethyl bromoacetate is a powerful and versatile alkylating agent used in a variety of organic synthesis applications.[1] Its 13C-labeled counterpart, this compound, is an invaluable tool in proteomics and metabolic research, enabling the introduction of a stable isotope for downstream analysis by mass spectrometry.[2][3] The key to its reactivity lies in the electrophilic α-carbon, which is susceptible to nucleophilic attack, primarily from the thiol group of cysteine residues in proteins.[4] This forms a stable thioether bond, effectively "capping" the cysteine.[4]
However, this reactivity is not entirely specific. Under certain conditions, other nucleophilic amino acid side chains can also be modified, leading to undesirable off-target labeling. This guide will walk you through the principles and practices to maximize on-target labeling while minimizing these side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target amino acid residues for this compound?
The primary on-target residue for alkylation by ethyl bromoacetate and other haloacetamides is cysteine .[4] The high nucleophilicity of its thiol (-SH) group makes it the most reactive amino acid side chain under typical labeling conditions.[4][5]
However, several other amino acid residues possess nucleophilic side chains and can be subject to off-target labeling, especially if the reaction conditions are not optimized. These include:
-
Methionine: The thioether side chain can be alkylated.[6][7]
-
Lysine: The ε-amino group is nucleophilic and can be a site of off-target modification.[4][8]
-
Histidine: The imidazole ring contains a nucleophilic nitrogen that can be alkylated.[7][9]
-
Aspartic Acid & Glutamic Acid: The carboxyl groups can act as nucleophiles, though they are generally less reactive.[7][8]
-
Tyrosine: The hydroxyl group can be a target for alkylation.[7][8]
-
Peptide N-terminus: The free amino group at the N-terminus of a peptide or protein can also be alkylated.[8][10]
Q2: How does pH influence the selectivity of the labeling reaction?
pH is a critical parameter for controlling the selectivity of cysteine alkylation. The reactivity of the cysteine thiol group is highly dependent on its protonation state. The deprotonated thiolate form (S-) is significantly more nucleophilic than the protonated thiol (SH). The pKa of the cysteine thiol group in proteins is typically around 8.5, but can vary depending on the local microenvironment.
By maintaining the reaction pH slightly below the pKa of the cysteine thiol (e.g., pH 7.0-8.0), you can achieve a favorable balance where a sufficient concentration of the reactive thiolate is present for efficient labeling, while minimizing the reactivity of other nucleophilic groups like the ε-amino group of lysine (pKa ~10.5), which remains predominantly protonated and thus less reactive.[4] At higher pH values, the increased deprotonation of lysine and other amines will lead to more off-target labeling.[4]
Q3: I'm observing unexpected mass shifts in my mass spectrometry data. What could be the cause?
Unexpected mass shifts are often indicative of off-target labeling or side reactions. Here are some common scenarios:
-
+87.032 Da (or +88.035 Da for the 13C version): This corresponds to the addition of a carboxymethyl group from ethyl bromoacetate. If you see this on peptides lacking cysteine, it points to off-target modification of residues like methionine, lysine, or histidine.
-
Multiple additions: If you observe multiple additions of the label to a single peptide, it could indicate either the presence of multiple reactive residues (e.g., multiple cysteines) or non-specific labeling under harsh conditions.
-
Neutral loss during MS/MS: Alkylation of methionine by iodine-containing reagents has been shown to lead to a prominent neutral loss during MS/MS fragmentation, which can complicate peptide identification.[6] While ethyl bromoacetate contains bromine, a similar phenomenon could potentially occur.
Q4: How can I quench the labeling reaction to prevent over-alkylation and off-target modifications?
Quenching the reaction is a crucial step to stop the alkylation process once the desired labeling has occurred. This is typically done by adding a small molecule with a highly reactive thiol group that will scavenge any excess ethyl bromoacetate. Common quenching reagents include:
The quenching reagent is added in molar excess to rapidly consume any remaining ethyl bromoacetate.[11] It is important to ensure the quenching reaction is allowed to proceed for a sufficient amount of time (e.g., 15-30 minutes) before proceeding with downstream processing.
Troubleshooting Guide: Optimizing Your Labeling Protocol
This section provides a systematic approach to troubleshooting common issues encountered during labeling experiments with this compound.
Issue 1: Low Labeling Efficiency
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Ensure the reaction buffer pH is in the optimal range (typically 7.0-8.0) to facilitate cysteine deprotonation without excessively promoting off-target reactions. Verify the pH of your buffer immediately before use. |
| Insufficient Reagent Concentration | Increase the molar excess of this compound. A 10- to 20-fold molar excess over the concentration of cysteine residues is a common starting point.[11] |
| Short Reaction Time | Extend the incubation time. Monitor the reaction progress over a time course (e.g., 30, 60, 120 minutes) to determine the optimal duration. |
| Protein Aggregation | Ensure your protein of interest is fully solubilized and stable in the labeling buffer. Consider including a mild denaturant (e.g., urea, guanidinium chloride) if compatible with your protein's stability and downstream applications. |
| Reagent Degradation | Ethyl bromoacetate can be sensitive to moisture. Use fresh or properly stored reagent. |
Issue 2: Significant Off-Target Labeling
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High pH | Lower the reaction pH to a range of 6.5-7.5 to decrease the reactivity of amine groups on lysine and the N-terminus. |
| Excessive Reagent Concentration | Reduce the molar excess of this compound. Titrate the reagent concentration to find the lowest effective amount that still provides sufficient on-target labeling. |
| Prolonged Reaction Time | Shorten the incubation time. Off-target reactions may become more prevalent with extended reaction times. |
| High Temperature | Perform the labeling reaction at a lower temperature (e.g., 4°C or room temperature) to slow down the rate of off-target modifications. |
Experimental Protocols
Protocol 1: General Procedure for Protein Alkylation with this compound
This protocol provides a starting point for labeling a purified protein. Optimization will likely be required for your specific protein of interest.
-
Protein Preparation:
-
Dissolve your purified protein in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5).
-
If your protein contains disulfide bonds that need to be labeled, first reduce them with a reducing agent like DTT (e.g., 10 mM) or TCEP (e.g., 5 mM) for 1 hour at room temperature. Note: If you are targeting free cysteines, omit this step.
-
If a reducing agent was used, it must be removed prior to alkylation, for example, by buffer exchange or dialysis.
-
-
Alkylation Reaction:
-
Prepare a fresh stock solution of this compound in a compatible organic solvent (e.g., DMSO or ethanol).
-
Add a 10- to 20-fold molar excess of this compound to the protein solution.[11]
-
Incubate the reaction at room temperature for 1-2 hours with gentle stirring. Protect the reaction from light.[6][11]
-
-
Quenching:
-
Add a quenching reagent such as DTT to a final concentration of 50 mM to consume any unreacted ethyl bromoacetate.[11]
-
Allow the quenching reaction to proceed for at least 30 minutes at room temperature.
-
-
Sample Cleanup:
-
Remove excess reagents and byproducts by buffer exchange, dialysis, or protein precipitation.
-
Protocol 2: Validating Labeling Specificity
It is crucial to validate the specificity of your labeling reaction. Here are some common methods:
-
Mass Spectrometry (MS): This is the most direct way to confirm labeling.
-
Digest the labeled protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the data for the expected mass shift on cysteine-containing peptides and look for evidence of off-target modifications on other peptides.[12]
-
-
SDS-PAGE:
-
Run labeled and unlabeled protein samples on an SDS-PAGE gel.
-
While the mass change from the label is small, this can serve as a basic quality control step to check for protein degradation or aggregation.
-
-
Western Blotting:
-
If you have an antibody that recognizes your protein of interest, you can use Western blotting to confirm that the protein is still intact after labeling.[13]
-
Visualizing the Workflow
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting logic for optimizing labeling conditions.
References
-
MtoZ Biolabs. (n.d.). 7 Proven Ways to Enhance Protein Identification Accuracy. Retrieved from [Link]
- Wang, Y., et al. (2022). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society, 144(31), 14213-14220.
- Trezewiak, A., et al. (2013). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 12(10), 2911-2922.
-
PharmiWeb.com. (2024, September 26). Methods and Mechanisms of Protein Labeling. Retrieved from [Link]
- Wang, L. H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Analytical and Bioanalytical Chemistry, 409(1), 215-225.
- Simon, A. M., & Schlegel, H. B. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(9), 4219-4226.
- Sechi, S., & Chait, B. T. (2000). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 72(14), 3387-3393.
- Jones, A. D. (2006). Current experimental methods for characterizing protein–protein interactions. Current Protocols in Protein Science, Chapter 19, Unit 19.1.
- Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2014). Journal of Proteome Research, 13(12), 5635-5643.
-
Lab Manager. (2024, February 12). Methods for Protein Identification and Sequencing. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
- Metallo, C. M., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 13(6), 698-709.
- Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. (2011). Journal of the American Society for Mass Spectrometry, 22(7), 1263-1274.
- LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. (2005). Journal of the American Society for Mass Spectrometry, 16(2), 234-244.
-
Wikipedia. (n.d.). Chemoselectivity. Retrieved from [Link]
- Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. (2002). Journal of Proteome Research, 1(4), 341-349.
- Fenselau, C., & Yelamarty, R. V. (2001). Overalkylation of a protein digest with iodoacetamide. Journal of the American Society for Mass Spectrometry, 12(8), 967-971.
-
New Jersey Department of Health. (n.d.). ETHYL BROMOACETATE HAZARD SUMMARY. Retrieved from [Link]
- Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. (2025). Methods, 244, 75-81.
-
IUCr Journals. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4010-4100.
- Bromoacetate Olefination Protocol for Norbixin and Julia–Kocienski Olefination for Its Ester Syntheses. (2019). ACS Omega, 4(6), 10836-10844.
- Quantitative Analysis of Newly Synthesized Proteins. (2014). Journal of Visualized Experiments, (87), 51425.
- Stable Isotope Labeling Methods in Protein Profiling. (2014). OUCI, 1-13.
-
Organic Syntheses Procedure. (n.d.). ethyl bromoacetate. Retrieved from [Link]
- Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid. (2014). Organic & Biomolecular Chemistry, 12(35), 6875-6883.
- Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermedi
- Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. (2021). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998.
- Chemoselectivity: The Mother of Invention in Total Synthesis. (2013). Accounts of Chemical Research, 46(4), 955-966.
- Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. (2022). STAR Protocols, 3(2), 101345.
- A roadmap for interpreting 13C metabolite labeling patterns from cells. (2015). Current Opinion in Biotechnology, 34, 189-201.
- Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease. (1964). The Journal of Biological Chemistry, 239(4), 1205-1212.
- Dynamic metal coordination controls chemoselectivity in a radical halogenase. (2025).
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Technical Support Center: Optimizing Reaction Conditions for Ethyl bromoacetate-2-13C
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of Ethyl bromoacetate-2-13C. This resource is designed for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds. Given that ¹³C-labeled starting materials are of high value, achieving optimal reaction yields and purity is paramount. This guide provides a robust baseline protocol, in-depth troubleshooting advice, and answers to frequently asked questions to ensure the success of your synthesis.
Core Synthesis Protocol: Fischer-Speier Esterification
The most reliable and common method for preparing Ethyl bromoacetate-2-¹³C is the acid-catalyzed Fischer-Speier esterification of Bromoacetic-2-¹³C acid with ethanol.[1][2][3][4][5] This reaction is an equilibrium process; therefore, specific conditions are required to drive the reaction toward the product.[5][6][7]
Reagents & Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Notes |
| Bromoacetic-2-¹³C acid | 140.95 (¹³C at C2) | 1.41 g | 10 | Starting material. Ensure it is dry. |
| Ethanol (Anhydrous) | 46.07 | 23 mL (~18.2 g) | ~400 | Reagent and solvent. Use a large excess to shift equilibrium. |
| Sulfuric Acid (Conc.) | 98.08 | 0.2 mL | ~3.7 | Catalyst. Handle with extreme care. |
| Saturated NaHCO₃ Sol. | - | ~30 mL | - | For neutralization during workup. |
| Brine (Saturated NaCl) | - | ~15 mL | - | For final wash to break emulsions. |
| Anhydrous MgSO₄/Na₂SO₄ | - | ~2 g | - | Drying agent. |
| Round-bottom flask | - | 100 mL | - | |
| Reflux condenser | - | - | - | With drying tube to protect from atmospheric moisture. |
| Magnetic stirrer & heat | - | - | - | For uniform heating and mixing. |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Bromoacetic-2-¹³C acid (1.41 g, 10 mmol) and anhydrous ethanol (23 mL).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.2 mL) to the mixture. The addition is exothermic.
-
Reflux: Attach a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite). Heat the mixture to a gentle reflux (approx. 80-85°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the reaction aliquot to the starting material.
-
Cooling & Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (~50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts. Wash sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) to neutralize the sulfuric acid and remove any unreacted bromoacetic acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Brine solution (1 x 15 mL) to remove excess water and aid layer separation.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.
-
Solvent Removal & Purification: Remove the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure Ethyl bromoacetate-2-¹³C. The boiling point is approximately 159°C at atmospheric pressure.[8]
Reaction Mechanism and Optimization Principles
The Fischer esterification is a reversible nucleophilic acyl substitution.[7][9] Understanding its mechanism is key to optimization.
Fischer Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Key Optimization Parameters
To maximize yield, the equilibrium must be shifted to the right according to Le Châtelier's principle.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Reagent Ratio | 1:40 (Acid:Alcohol) | Increase excess of alcohol (e.g., to 1:50 or use as solvent). This mass action effect pushes the equilibrium towards the ester product.[5] |
| Water Removal | None (driven by excess alcohol) | Use a Dean-Stark apparatus with a co-solvent like toluene. This physically removes water as it forms, preventing the reverse hydrolysis reaction and driving the reaction to completion.[3][5] |
| Catalyst Load | ~0.37 eq H₂SO₄ | Vary catalyst from 0.1 to 0.5 eq. Too little catalyst results in a slow reaction; too much can lead to side reactions like dehydration of the alcohol. Lewis acids like Sc(OTf)₃ can also be used for sensitive substrates.[3] |
| Temperature | Reflux (~80°C) | Maintain consistent reflux. Temperature should be high enough for a reasonable reaction rate but not so high as to cause decomposition. |
| Reaction Time | 4-6 hours | Monitor by TLC/GC. Extend time if starting material is still present. The reaction is slow, and insufficient time is a common cause of low conversion.[3] |
Troubleshooting Guide
Q1: My final yield is disappointingly low (<60%). What are the most likely causes?
-
Possible Cause 1: Incomplete Reaction. The equilibrium was not sufficiently shifted towards the product.
-
Solution: The most effective solution is to actively remove water using a Dean-Stark trap. If that is not possible, significantly increase the excess of anhydrous ethanol and extend the reflux time to 8-12 hours, monitoring progress periodically.
-
-
Possible Cause 2: Product Loss During Workup. The ester, Ethyl bromoacetate, can be partially hydrolyzed back to the carboxylic acid during the aqueous workup, especially during the bicarbonate wash if mixing is too vigorous or prolonged.
-
Solution: Perform all aqueous washes with ice-cold solutions to minimize hydrolysis. Do not let the layers sit for extended periods. Ensure the final pH of the aqueous layer after the bicarbonate wash is neutral or slightly basic, but avoid strong basic conditions.
-
-
Possible Cause 3: Incomplete Extraction. Ethyl bromoacetate has some, albeit limited, solubility in water.
-
Solution: Increase the number of organic extractions (e.g., from 3 to 4). Use brine in the final wash to decrease the solubility of the ester in the aqueous phase, driving more of it into the organic layer.
-
Q2: The reaction is very slow or does not appear to start. What should I check?
-
Possible Cause 1: Wet Reagents. Water is a product of this reaction; therefore, starting with wet reagents will inhibit the forward reaction from the outset.
-
Solution: Use anhydrous grade ethanol. If its quality is suspect, it can be dried over molecular sieves. Ensure the bromoacetic-2-¹³C acid is dry.
-
-
Possible Cause 2: Inactive or Insufficient Catalyst. The catalyst is essential for protonating the carbonyl and activating it for nucleophilic attack.[10]
-
Solution: Use fresh, concentrated sulfuric acid. Ensure the correct amount was added. A slight, gentle warming at the beginning can help initiate the reaction.
-
Q3: My purified product contains impurities, as seen on NMR/GC-MS. What are they?
-
Possible Cause 1: Unreacted Bromoacetic-2-¹³C acid. This indicates either an incomplete reaction or an inefficient workup.
-
Solution: Ensure the reaction goes to completion. During workup, a thorough wash with saturated sodium bicarbonate solution is critical to remove the acidic starting material.
-
-
Possible Cause 2: Side Products. At excessively high temperatures, side reactions can occur.
-
Solution: Purify the crude product carefully using fractional distillation under reduced pressure. This lowers the boiling point and prevents thermal decomposition, allowing for better separation from any higher-boiling impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is Ethyl bromoacetate considered hazardous?
-
Ethyl bromoacetate is a potent lachrymator (a substance that irritates the eyes and causes tears) and a toxic alkylating agent.[11] It can cause severe irritation to the skin, eyes, and respiratory tract.[12] Due to its ability to alkylate biological macromolecules, it should be handled as a potential carcinogen.[13] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[14]
-
-
Q2: Can I use a different alcohol, like methanol or propanol?
-
Yes, the Fischer esterification is general for primary and secondary alcohols.[3] Using methanol would produce Methyl bromoacetate-2-¹³C. The reaction conditions (temperature, time) would need to be re-optimized for the specific alcohol used.
-
-
Q3: How do I confirm the isotopic enrichment and position of the ¹³C label in my final product?
-
Mass Spectrometry (MS): The molecular ion peak will be shifted by +1 mass unit compared to the unlabeled standard (M+1 for ¹³C at position 2).[8]
-
¹³C-NMR: You will observe a very large signal for the C2 carbon (the one bonded to bromine) due to the high isotopic enrichment.
-
¹H-NMR: The signal for the C2 protons (-CH₂Br) will appear as a doublet due to one-bond coupling to the ¹³C nucleus (¹JCH coupling), providing definitive proof of the label's position.
-
-
Q4: Is it possible to hydrolyze the ester back to the carboxylic acid?
-
Yes. This reverse reaction, known as saponification (under basic conditions) or acid-catalyzed hydrolysis, is quite efficient.[15] To perform it, you would reflux the ester with an excess of aqueous base (like NaOH) followed by an acidic workup, or with excess aqueous acid.[5][15] This is why it is critical to remove water during the synthesis.
-
Experimental Workflow and Safety
Workflow Diagram
Caption: Overall workflow for the synthesis of Ethyl bromoacetate-2-¹³C.
Critical Safety Information
-
Handling: Always handle Ethyl bromoacetate and Bromoacetic acid inside a chemical fume hood.[16][17] These compounds are toxic and corrosive. Concentrated sulfuric acid is extremely corrosive.
-
Exposure: Avoid inhalation and skin contact.[12][18] In case of skin contact, wash immediately and thoroughly with soap and water.[12][18] Eye exposure requires immediate flushing with water for at least 15 minutes.[14]
-
Storage: Store Ethyl bromoacetate in a tightly sealed container in a cool, well-ventilated area, away from heat or flames and incompatible materials like strong acids, bases, and oxidizing agents.[12][17]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Bromoacetate. [Link]
-
Natelson, S., & Gottfried, S. (1955). Ethyl bromoacetate. Organic Syntheses, Coll. Vol. 3, p. 381. [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl bromoacetate. [Link]
-
National Cancer Institute. (1996). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]
-
Wikipedia. (n.d.). Ethyl bromoacetate. [Link]
-
Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485. [Link]
-
Ataman Kimya. (n.d.). Ethyl Bromoacetate. [Link]
-
Park, C. M., et al. (2019). Bromoacetate Olefination Protocol for Norbixin and Julia–Kocienski Olefination for Its Ester Syntheses. ACS Omega, 4(6), 10836-10842. [Link]
-
ResearchGate. (n.d.). Reactions and conditions. a: THF, ethyl bromoacetate, room temperature...[Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Master Organic Chemistry. (2022-11-16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]
-
JoVE. (2025-05-22). Esters to Carboxylic Acids: Saponification. [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]
-
Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938-941. [Link]
-
JoVE. (2025-05-22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2018-02-19). What are the best conditions for the reaction of primary amine with ethylbromo acetate?[Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
Sources
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Incomplete alkylation with Ethyl bromoacetate-2-13C: causes and solutions.
Welcome to the technical support guide for alkylation reactions using Ethyl bromoacetate-2-13C. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining complete and specific alkylation. Here, we address common challenges, provide in-depth scientific explanations for troubleshooting, and offer validated protocols to enhance your experimental success.
Troubleshooting Guide: Incomplete Alkylation
This section is structured in a question-and-answer format to directly address the most common issues encountered during alkylation with ethyl bromoacetate.
Question 1: Why is my alkylation reaction showing low conversion or failing to go to completion?
Low conversion is the most frequent issue and can be attributed to several factors related to reaction kinetics and conditions. The reaction is typically a bimolecular nucleophilic substitution (SN2), where the rate depends on the concentration of both your nucleophile and the ethyl bromoacetate.[1][2]
Possible Causes & Solutions:
-
Insufficiently Nucleophilic Substrate: The reactivity of the nucleophile is paramount. If your substrate is a weak nucleophile (e.g., a hindered alcohol or a weakly basic amine), the reaction rate will be slow.
-
Solution: Increase the nucleophilicity by deprotonating it with a suitable base. The choice of base is critical and depends on the pKa of your substrate.[3]
-
-
Improper Base Selection: The base must be strong enough to deprotonate the nucleophile but not so strong that it promotes side reactions.
-
Steric Hindrance: SN2 reactions are highly sensitive to steric bulk around the reaction center.[1][7] If your nucleophile or the atoms adjacent to it are sterically hindered, the "backside attack" required for the reaction is impeded.
-
Solution: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. You may also need to increase the reaction time significantly. Monitor progress by TLC or LC-MS.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing reactants and intermediates. For SN2 reactions, polar aprotic solvents are ideal.
-
Solution: Use solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone. These solvents solvate the cation of the base but leave the nucleophile relatively "bare," increasing its reactivity.[8] Protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity.[8]
-
Question 2: I'm observing multiple products in my reaction mixture. What are the likely side reactions and how can I prevent them?
The appearance of unexpected products indicates that competing reaction pathways are occurring.
Possible Causes & Solutions:
-
Dialkylation: This is common with primary amines or other substrates with multiple reactive sites.[5] The initially mono-alkylated product can act as a nucleophile itself and react with another molecule of ethyl bromoacetate.
-
Solution: Use a larger excess of the nucleophile relative to the ethyl bromoacetate. Alternatively, add the ethyl bromoacetate slowly to the reaction mixture to maintain a low instantaneous concentration, favoring mono-alkylation.
-
-
Ester Hydrolysis: If you are using a strong base (like NaOH or KOH) in the presence of water, the ethyl ester group of either the starting material or the product can be hydrolyzed to a carboxylic acid.[3]
-
Elimination (E2) Reaction: While less common with primary halides like ethyl bromoacetate, a strong, sterically hindered base can potentially promote an E2 elimination reaction, especially at higher temperatures.[9]
-
Solution: Avoid using bulky bases like potassium tert-butoxide if possible, or run the reaction at a lower temperature.[9]
-
Question 3: My reaction works, but the yield is inconsistent. What factors affect reproducibility?
Inconsistent yields often point to issues with reagent quality or reaction setup.
Possible Causes & Solutions:
-
Reagent Purity and Stability: Ethyl bromoacetate is a lachrymator and is sensitive to moisture.[10][11] The isotopically labeled version, this compound, should be handled with the same care.[12][13][14]
-
Atmospheric Moisture: Many of the bases used (e.g., NaH) are highly reactive with water. Contamination by atmospheric moisture can neutralize the base, effectively stopping the reaction.
-
Solution: Ensure your glassware is oven- or flame-dried before use. Run the reaction under an inert atmosphere. Use anhydrous solvents.
-
-
Reaction Monitoring: Stopping the reaction too early or too late can impact yield.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to quench the reaction at the optimal time, once the starting material is consumed.[3]
-
Frequently Asked Questions (FAQs)
Q: What is the role of the ¹³C label in Ethyl bromoacetate-2-¹³C? A: The ¹³C isotope at the 2-position serves as a stable isotopic label. This is invaluable for mechanistic studies and for quantitative analysis using mass spectrometry, allowing researchers to track the incorporation of the ethyl acetate moiety into a target molecule without the complications of radioactivity.
Q: Is Ethyl bromoacetate-2-¹³C more or less reactive than its unlabeled counterpart? A: The isotopic label has a negligible effect on the chemical reactivity (this is known as the kinetic isotope effect). For all practical purposes, its reactivity is identical to that of unlabeled ethyl bromoacetate.[14]
Q: What are the primary safety precautions for handling Ethyl bromoacetate-2-¹³C? A: Ethyl bromoacetate is a potent lachrymator (tear-gas agent) and a toxic alkylating agent.[11][15] It is fatal if swallowed, inhaled, or in contact with skin.[12][15] Always handle this reagent in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[15]
Q: How should I store Ethyl bromoacetate-2-¹³C? A: It should be stored at room temperature or in a refrigerator, under an inert atmosphere, and protected from light and moisture.[10][12][13] Proper storage is crucial to maintain its purity and reactivity.
Data & Protocols
Table 1: Guide to Selecting Reaction Conditions
| Nucleophile Type | Recommended Base | Molar Ratio (Base:Substrate) | Recommended Solvent | Typical Temp. |
| Phenols, Carboxylic Acids | K₂CO₃, Cs₂CO₃ | 1.5 - 3.0 eq. | Acetonitrile, Acetone | Reflux |
| Primary/Secondary Alcohols | NaH, KH | 1.1 - 1.5 eq. | THF, DMF (anhydrous) | 0 °C to RT |
| Primary/Secondary Amines | K₂CO₃, Et₃N (Triethylamine) | 1.5 - 2.5 eq. | Acetonitrile, DMF | RT to 60 °C |
| Thiols | K₂CO₃, NaHCO₃ | 1.2 - 2.0 eq. | Ethanol, Acetonitrile | RT |
Core Experimental Protocols
Protocol 1: O-Alkylation of a Phenol using K₂CO₃
This protocol describes a general procedure for the alkylation of a phenolic substrate.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile (ACN) to make a ~0.2 M solution.
-
Stirring: Stir the resulting suspension vigorously for 15 minutes at room temperature.
-
Addition of Alkylating Agent: Add Ethyl bromoacetate-2-¹³C (1.2 eq.) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C for ACN) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed (typically 4-24 hours), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel if necessary.[3][4]
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues with incomplete alkylation.
Caption: A decision tree for troubleshooting incomplete alkylation.
References
-
ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate?[Link]
-
LookChem. ETHYL BROMOACETATE-13C2 Safety Data Sheets(SDS). [Link]
-
ResearchGate. Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,.... [Link]
-
Ataman Kimya. ETHYL BROMOACETATE. [Link]
-
Wikipedia. Ethyl bromoacetate. [Link]
-
ResearchGate. Distribution of alkylation products from reaction of 8 or 11 with ethyl.... [Link]
-
Loba Chemie. (2016). ETHYL BROMOACETATE FOR SYNTHESIS MSDS. [Link]
-
ResearchGate. Optimal conditions for N-alkylation of uracil by ethyl bromoacetate.... [Link]
-
ResearchGate. Optimization of reaction conditions. a. [Link]
-
National Toxicology Program. (1995). Nomination Background: Ethyl bromoacetate. [Link]
-
Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
National Institutes of Health. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]
-
Chemistry Steps. Exceptions in SN2 and SN1 Reactions. [Link]
-
Organic Syntheses. Ethyl bromoacetate. [Link]
-
Reddit. (2024). Please could anyone explain why SN2 reactions only depend on the concentration of one reagent affecting the reaction whereas SN1 depends on 2 in halogenoalkanes?[Link]
-
National Institutes of Health. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. [Link]
Sources
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- 12. ETHYL BROMOACETATE-13C2 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 13. This compound CAS#: 85539-84-0 [m.chemicalbook.com]
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- 15. lobachemie.com [lobachemie.com]
Technical Support Center: Quenching Excess Ethyl Bromoacetate-2-¹³C
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for handling and quenching excess Ethyl bromoacetate-2-¹³C. This isotopically labeled compound is a powerful reagent for introducing a ¹³C-labeled ethyl acetate moiety in the synthesis of pharmaceuticals and research compounds. However, its utility is matched by its hazardous nature as a potent alkylating agent.[1][2]
Properly quenching the unreacted excess of this reagent is not merely a procedural step; it is a critical measure for ensuring the safety of personnel, the purity of your final compound, and the integrity of your downstream analytical results. This guide is structured to provide direct, field-tested answers to the challenges you may encounter.
Troubleshooting Guide
This section addresses specific problems that can arise during the workup of labeling reactions involving Ethyl bromoacetate-2-¹³C.
Q1: My post-reaction analysis (TLC, LC-MS) shows a persistent impurity with a mass corresponding to my starting substrate. How can I confirm if this is due to unreacted ethyl bromoacetate?
A: This is a common issue that can often be traced back to incomplete quenching. Here’s how to definitively identify the problem:
-
Chromatographic Confirmation: The most reliable method is to co-spot your reaction mixture with a standard of ethyl bromoacetate on a TLC plate or run a co-injection on your LC-MS or GC-MS. If the suspect impurity peak/spot corresponds exactly to the standard, you have confirmed the presence of unreacted reagent.
-
Qualitative Chemical Test: For a rapid, qualitative assessment, you can use a colorimetric test for the presence of alkylating agents. Reagents like 4-(4-nitrobenzyl)pyridine (NBP) react with alkylating agents to produce a colored product, providing a quick visual confirmation of their presence.[3] This can be performed as a "spot test" on a TLC plate.
Q2: I used a simple water wash to quench my reaction, but the process seemed ineffective and my product is still impure. Why did this fail?
A: While ethyl bromoacetate can be hydrolyzed by water to bromoacetic acid and ethanol, this process is often slow and inefficient under neutral conditions, primarily due to the compound's low solubility in water.[4] The two-phase system (organic reaction solvent and water) limits the contact between the reagent and the water, leading to an incomplete quench.
A more robust and reliable method is to use a nucleophilic quenching agent that actively seeks out and destroys the electrophilic ethyl bromoacetate. This ensures a rapid and complete reaction.
Q3: My target molecule contains functional groups that are sensitive to harsh bases or acids. What quenching agent can I use that is both effective and compatible with my compound?
A: This is an excellent question that highlights the need for a tailored quenching strategy. For sensitive substrates, a highly nucleophilic but moderately basic amine is an ideal choice.
Secondary amines like diethylamine or piperidine are excellent options. They are potent nucleophiles that rapidly and irreversibly react with ethyl bromoacetate via an SN2 N-alkylation mechanism.[5][6] The resulting tertiary amine byproduct is typically easy to remove in the subsequent workup.
Protocol: Quenching with a Nucleophilic Amine
This protocol outlines a standard procedure for quenching excess ethyl bromoacetate with diethylamine.
-
Preparation: Before beginning, ensure you are working in a certified chemical fume hood and wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8][9]
-
Cooling: Once your primary reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath. This mitigates any potential exotherm from the quenching reaction.
-
Quenching Agent Addition: Slowly add 2 to 3 molar equivalents (relative to the initial amount of ethyl bromoacetate) of diethylamine to the stirred reaction mixture.
-
Reaction: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes.
-
Verification: Spot the reaction mixture on a TLC plate against a standard of ethyl bromoacetate to confirm the complete consumption of the starting material.
-
Workup: Proceed with your standard aqueous workup. The diethylamine-quenched byproduct can typically be removed with a dilute acid wash (see Question 4).
Q4: I successfully quenched the reaction with an amine, but now I'm struggling to separate the resulting N-alkylated byproduct from my desired product during extraction.
A: This is a classic purification challenge that can be solved by exploiting the chemical properties of the byproduct. The product of quenching with a secondary amine is a tertiary amine. This amine can be protonated with acid to form a water-soluble ammonium salt.
Solution: During your aqueous workup, perform an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). Then, wash the organic layer one or two times with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine byproduct will partition into the aqueous layer, effectively removing it from your organic phase containing the desired neutral product. Follow this with a wash with saturated sodium bicarbonate solution to remove any residual acid, and finally, a brine wash to remove excess water before drying and concentrating.
Workflow for Quenching and Workup
Caption: General experimental workflow for quenching excess ethyl bromoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with and quenching Ethyl bromoacetate-2-¹³C?
A: Ethyl bromoacetate is classified as highly toxic and is a potent lachrymator (tear-producing agent).[4][8] The primary risks are:
-
Acute Toxicity: It is fatal if swallowed, inhaled, or in contact with the skin.[2][10] All handling must occur within a fume hood.
-
Alkylating Agent: As an alkylating agent, it can react with biological nucleophiles like DNA and proteins, making it a suspected mutagen and potential carcinogen.[1][3][11]
-
Corrosivity: It can cause severe skin and eye irritation, with the potential for permanent eye damage.[8][12]
Always use appropriate PPE, including double gloves, safety goggles, and a lab coat. Have a quenching solution prepared and readily available before starting your reaction.
Q2: Which quenching agents are most effective for destroying excess ethyl bromoacetate?
A: The choice of quenching agent depends on the stability of your product and the desired workup conditions. Here is a comparison of common options:
| Quenching Agent | Mechanism | Speed | Conditions | Pros & Cons |
| Water / Aqueous Base (e.g., NaOH, LiOH) | SN2 Hydrolysis | Slow to Moderate | Basic (pH > 9) | Pro: Byproducts (bromoacetic acid salt, ethanol) are highly water-soluble. Con: Requires basic conditions which may degrade sensitive products.[4][13] |
| Primary/Secondary Amines (e.g., Diethylamine) | SN2 N-Alkylation | Very Fast | Neutral / Mildly Basic | Pro: Extremely efficient and rapid.[5][6] Con: Byproduct is an amine that must be removed, typically with an acid wash. |
| Thiols (e.g., Mercaptoethanol) | SN2 S-Alkylation | Very Fast | Neutral / Mildly Basic | Pro: Thiols are excellent nucleophiles. Con: Pungent odor; thiol-containing byproducts can sometimes interfere with downstream processes if not fully removed. |
| Aqueous Sulfite/Bisulfite | SN2 Reaction | Moderate | Neutral / Mildly Acidic | Pro: Inexpensive and effective. Byproduct is a water-soluble sulfonate. Con: Can act as a reducing agent, which may be incompatible with other functional groups. |
Q3: How does the quenching mechanism work?
A: The quenching of ethyl bromoacetate is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The quenching agent acts as the nucleophile (an electron-rich species) and attacks the electrophilic methylene carbon (the ¹³C-labeled carbon) of the ethyl bromoacetate. This attack occurs simultaneously with the departure of the bromide ion, which is a good leaving group . The reaction proceeds through a single transition state.
Caption: SN2 quenching of ethyl bromoacetate with a secondary amine.
Q4: How can I be absolutely certain that the quenching process is complete?
A: Do not assume the quench is complete simply by following a timed procedure. Always verify empirically. The most straightforward method is thin-layer chromatography (TLC). Develop a TLC system where ethyl bromoacetate has a clear and distinct Rf value. After quenching, spot your reaction mixture on a plate alongside a spot of the ethyl bromoacetate starting material. The quench is complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane. For quantitative confirmation, LC-MS or GC-MS analysis showing the absence of the parent mass peak is definitive.
Q5: What is the proper disposal procedure for quenched ethyl bromoacetate waste?
A: Even after quenching, the reaction mixture must be treated as hazardous waste. It contains the quenched byproduct, salts, solvent, and potentially other reagents from your reaction. Never dispose of this waste down the drain.[8] Collect all aqueous and organic waste from the quenching and workup steps into a properly labeled hazardous waste container. Follow all institutional and local environmental health and safety regulations for disposal.[12][14]
References
-
Duty, R. C., & Gurnea, R. L. (1970). Alkylation of N-Carbethoxy Tertiary Amines with Ethyl Bromoacetate. The Journal of Organic Chemistry. Available at: [Link]
-
LookChem. (n.d.). ETHYL BROMOACETATE-13C2 Safety Data Sheets (SDS). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Available at: [Link]
-
ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Available at: [Link]
-
Loba Chemie. (2016). ETHYL BROMOACETATE FOR SYNTHESIS MSDS. Available at: [Link]
-
National Cancer Institute. (1996). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). Available at: [Link]
-
ResearchGate. (2018). Is deesterification of ethyl bromoacetate is possible, if possible how we can do?. Available at: [Link]
-
Journal of the Chinese Institute of Chemical Engineers. (2007). HYDROLYSIS OF ETHYL-2-BROMOISOBUTYRATE ESTER IN AN ALKALINE SOLUTION. Available at: [Link]
-
Wikipedia. (n.d.). Ethyl bromoacetate. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: ETHYL BROMOACETATE. Available at: [Link]
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International Union of Crystallography. (n.d.). SUPPORTING INFORMATION. Available at: [Link]
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ChemistryViews. (2015). Chemical Indicator for Alkylating Agents. Available at: [Link]
-
National Center for Biotechnology Information. (2015). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - Alkylating Agents. Available at: [Link]
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Technical Support Center: Improving the Efficiency of ¹³C Labeling Experiments
Welcome to the Technical Support Center for ¹³C metabolic labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stable isotope tracing. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to troubleshoot issues and optimize your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your ¹³C metabolic labeling experiments, offering potential causes and solutions in a direct question-and-answer format.
Question: Why am I seeing low or inconsistent ¹³C incorporation into my metabolites of interest?
Answer: Low incorporation of your ¹³C label is a common challenge that can stem from several factors, ranging from suboptimal experimental setup to the inherent biology of your system. Here’s a breakdown of potential causes and actionable solutions.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solutions |
| Residual Unlabeled Nutrients | The presence of unlabeled ("light") versions of your tracer in the medium will compete with the ¹³C-labeled ("heavy") tracer for cellular uptake and metabolism, diluting the final enrichment. | Protocol: Before introducing the labeled medium, perform a quick wash (less than 30 seconds) with glucose-free media to minimize metabolic stress. For adherent cells, aspirate the old medium completely before adding the ¹³C-containing medium.[1][2] |
| Suboptimal Tracer Selection | The choice of ¹³C tracer is critical for effectively labeling a specific metabolic pathway. A tracer that is not a primary carbon source for your pathway of interest will naturally result in low enrichment. | Guidance: Select a tracer known to be a major contributor to the pathway under investigation. For example, [U-¹³C]-glucose is excellent for glycolysis and the pentose phosphate pathway, while [U-¹³C]-glutamine is ideal for probing the TCA cycle.[3][4][5] For complex analyses, consider using mixtures of labeled substrates to enhance labeling across multiple pathways.[3] |
| Insufficient Labeling Time | Achieving isotopic steady state, where the isotopic enrichment of metabolites becomes stable, is crucial for many metabolic flux analysis (MFA) models.[6] If the labeling duration is too short, the enrichment will be low and variable. | Experiment: Conduct a time-course experiment to determine the time required for your specific cell type and metabolites of interest to reach isotopic steady state. This can range from minutes for glycolysis intermediates to many hours for biomass components like amino acids.[1][6] |
| High Cell Density or Rapid Proliferation | In densely populated cultures, rapid consumption of the ¹³C tracer can lead to its depletion over time, reducing the availability for incorporation. Similarly, very fast-growing cells might divide before maximal labeling is achieved. | Optimization: Adjust the initial cell seeding density to ensure the tracer is not depleted before the desired labeling endpoint. Monitor cell growth and tracer concentration in the medium throughout the experiment. |
| Isotope Impurity of the Tracer | The isotopic purity of your purchased ¹³C-labeled substrate directly impacts the maximum possible enrichment. | Verification: Always check the certificate of analysis provided by the manufacturer to confirm the isotopic purity of your tracer.[1][7] |
| Metabolic Reprogramming | Your experimental conditions or the inherent biology of your cells (e.g., cancer cells) might favor alternative metabolic pathways that do not heavily rely on the provided tracer. | Analysis: Use orthogonal methods to assess cellular metabolism, such as measuring nutrient uptake and secretion rates (e.g., glucose consumption and lactate production). This provides a broader context for interpreting your labeling data. |
Question: My results are not reproducible. What are the likely sources of variability in ¹³C labeling experiments?
Answer: Reproducibility is paramount for scientific rigor. Variability in labeling experiments often points to inconsistencies in protocol execution, particularly during the critical quenching and extraction steps.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solutions |
| Incomplete or Slow Metabolic Quenching | Metabolism continues even after removing cells from the incubator. Key metabolites like ATP can turn over in seconds.[2] Failure to rapidly and completely halt all enzymatic activity will lead to significant alterations in metabolite levels and labeling patterns from the in vivo state. | Protocol: Quenching must be instantaneous. For suspension cultures, rapid filtration followed by immediate immersion in liquid nitrogen is effective.[8] For adherent cells, aspirating the media and adding a cold quenching solution (e.g., 80% methanol at -80°C) is a common practice.[2][9] The goal is to drop the temperature drastically to stop enzymatic reactions. |
| Metabolite Leakage During Quenching | The quenching solution can compromise cell membrane integrity, causing intracellular metabolites to leak out. This is a known issue with certain organic solvents and cell types. | Optimization: The choice of quenching solution is critical and may need to be optimized for your specific cell type. For some mammalian cells, cold buffered saline may be less damaging than methanol-based solutions.[8] Always keep the quenching and subsequent harvesting steps as brief as possible. |
| Deviations from Isotopic Steady State | If you are performing steady-state metabolic flux analysis, ensuring your system has reached isotopic equilibrium is crucial. Minor variations in culture conditions or timing can lead to sampling before or after this state is achieved, introducing variability. | Validation: As mentioned previously, a preliminary time-course experiment is the most reliable way to establish the window for isotopic steady state in your system.[1][6] |
| Inconsistent Sample Handling and Extraction | Variations in extraction solvent volumes, incubation times, or centrifugation speeds can all contribute to inconsistent metabolite recovery and, consequently, variable results. | Standardization: Develop and strictly adhere to a standard operating procedure (SOP) for all sample handling steps. Ensure consistent ratios of extraction solvent to biomass. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a general protocol for ¹³C labeling of adherent mammalian cells?
A1: A general protocol involves these key stages:
-
Pre-labeling Culture: About one hour before starting the labeling, replace the existing culture medium with fresh medium. This helps to remove accumulated metabolic byproducts.[1]
-
Washing: Immediately before adding the labeled medium, quickly wash the cells with a suitable buffer (like glucose-free media) to remove any remaining unlabeled nutrients. This step should be very brief (under 30 seconds) to avoid stressing the cells.[1]
-
Labeling: Add the pre-warmed ¹³C-labeled medium to the cells and return them to the incubator for the predetermined labeling duration.
-
Quenching: To halt metabolism, rapidly aspirate the labeled medium and add an ice-cold quenching solution, such as 80% methanol.
-
Extraction: Scrape the cells in the quenching solution, transfer to a tube, and proceed with metabolite extraction protocols, which typically involve centrifugation to pellet cell debris and collection of the supernatant containing the metabolites.
Q2: How do I choose the right ¹³C-labeled tracer for my experiment?
A2: The optimal tracer depends on the metabolic pathway you are investigating.[10][11]
-
Glycolysis & Pentose Phosphate Pathway (PPP): [1,2-¹³C₂]glucose is highly effective as the specific labeling pattern of downstream metabolites can distinguish between these two pathways.[5] [U-¹³C]-glucose is also widely used.
-
Tricarboxylic Acid (TCA) Cycle: [U-¹³C]-glutamine is often the preferred tracer for the TCA cycle in many cell types, especially cancer cells where glutaminolysis is a major pathway.[3][5]
-
Fatty Acid Synthesis: [U-¹³C]-glucose can be used to trace the flow of carbon into acetyl-CoA and subsequently into fatty acids.
For a comprehensive analysis, performing parallel labeling experiments with different tracers (e.g., one with labeled glucose and another with labeled glutamine) can provide a more complete picture of cellular metabolism.[12]
Q3: What is metabolic quenching and why is it so important?
A3: Metabolic quenching is the process of rapidly stopping all enzymatic reactions within a cell to preserve the metabolic state at the moment of sampling.[13] This is critical because many metabolic intermediates have very high turnover rates.[2] Without effective quenching, the levels and isotopic labeling of these metabolites can change significantly between harvesting and extraction, leading to inaccurate and misleading results. The most common method involves a rapid temperature drop, often using cold solvents or liquid nitrogen.[8][13]
Q4: How can I validate the results of my ¹³C labeling experiment?
-
Confirm Isotopic Steady State: Perform a time-course experiment to ensure your chosen labeling duration is appropriate.[6]
-
Assess Data Quality: Raw mass spectrometry data should be carefully inspected. The mass isotopomer distributions should be corrected for natural isotope abundance.[6][7]
-
Goodness-of-Fit Analysis: When using metabolic flux analysis software, statistical tests like the chi-squared (χ²) test are used to evaluate how well your computational model's predictions fit your experimental data.[14]
-
Use of Internal Standards: While not a direct validation of flux, using fully ¹³C-labeled biomass as an internal standard can help validate the analytical method's accuracy in measuring isotopologue distributions.[15]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Rapid Metabolic Quenching and Extraction for Adherent Mammalian Cells
This protocol is designed to minimize metabolic activity post-harvesting and ensure efficient extraction of polar metabolites.
-
Preparation: Prepare the quenching/extraction solution: a mixture of 40% acetonitrile, 40% methanol, and 20% water with 0.1 M formic acid. Pre-cool this solution to -20°C.[2]
-
Quenching: Aspirate the culture medium from the plate of adherent cells. Immediately add 1 mL of the cold quenching/extraction solution per 1-5 million cells.
-
Scraping and Collection: Place the dish on a bed of dry ice to keep it cold. Scrape the cells into the solution using a cell scraper and transfer the entire mixture to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tube for 30 seconds and then centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis (e.g., by LC-MS).
Workflow Visualizations
The following diagrams illustrate key workflows and concepts in ¹³C labeling experiments.
Caption: A typical experimental workflow for ¹³C labeling in cell culture.
Caption: Simplified metabolic pathways showing entry points for common ¹³C tracers.
References
- Wegner, A., Meiser, J., Weindl, D., & Hiller, K. (2015). How to shape the metabolism of a cell: A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 147-154.
- Moll, K., et al. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 24(6), 1116-1121.
- Mairinger, T., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Metabolites, 9(4), 73.
- BenchChem. (2025). Technical Support Center: Optimizing 13C Metabolic Labeling Experiments. BenchChem.
- Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Metabolic Engineering, 16, 12-23.
- Antoniewicz, M. R. (2013). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 24(6), 1116-1121.
- BenchChem. (2025). Technical Support Center: Optimizing Quenching Methods for 13C Metabolic Flux Analysis. BenchChem.
- Ahn, W. S., & Antoniewicz, M. R. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 13(5), 565-575.
- BenchChem. (2025). Troubleshooting incomplete SILAC labeling with L-(6-13C)Lysine. BenchChem.
- Young, J. D. (2020). 12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. YouTube.
- Antoniewicz, M. R. (2015). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering, 32, 1-7.
- Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
- Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Methods in molecular biology (Clifton, N.J.), 803, 19–32.
- Fan, T. W., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Metabolites, 4(3), 674–702.
- Wang, L., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 969894.
- Trefely, S., et al. (2023).
- Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.
- Niedenführ, S., et al. (2018). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors.
- Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current Opinion in Biotechnology, 59, 85-92.
- Bar-Joseph, Z., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 238.
- Templeton, A. S., et al. (2017). 13C metabolic flux analysis in cell line and bioprocess development. Current Opinion in Chemical Engineering, 18, 26-32.
- Shui, W., et al. (2019). Exploiting High-Resolution Mass Spectrometry for Targeted Metabolite Quantification and 13C-Labeling Metabolism Analysis. Methods in molecular biology (Clifton, N.J.), 1862, 129–141.
- BenchChem. (2025). Application Notes and Protocols for 13C Metabolic Flux Analysis. BenchChem.
- BenchChem. (2025). A Researcher's Guide to Validating Metabolic Flux Models: A Comparative Analysis of 13C-Labeled Tracers. BenchChem.
- Ahn, W. S., & Antoniewicz, M. R. (2012). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic Engineering, 14(1), 1-10.
- Young, J. D., et al. (2011).
- Sigma-Aldrich. (n.d.). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A Primer. Sigma-Aldrich.
- Deperalta, G., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(12), 2733–2742.
- ChemPep. (n.d.). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). ChemPep Inc.
- Horn, P. J., et al. (2018). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 8(4), 71.
- Lee, W. N. P., & Go, V. L. W. (Eds.). (2017). 13C-Based Metabolic Flux Analysis: Fundamentals and Practice. Springer.
- Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 11(4-5), 243–251.
- Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Wikipedia.
- Yale School of Medicine. (n.d.). Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. Yale School of Medicine.
- Guo, M. L., et al. (2022). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 12(3), 226.
- Leighty, R. W., & Antoniewicz, M. R. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC systems biology, 6, 62.
- Priebe, D. S., et al. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv.
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Troubleshooting low yields in the Reformatsky reaction with Ethyl bromoacetate-2-13C.
Technical Support Center: The Reformatsky Reaction
A Guide to Troubleshooting Low Yields with Ethyl bromoacetate-2-13C
Welcome to the technical support center for the Reformatsky reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using this compound and other α-halo esters. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the nuances of this powerful carbon-carbon bond-forming reaction.
The information is structured in a question-and-answer format to directly address the specific issues you may be facing in your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the Reformatsky reaction. Each answer provides a detailed explanation of the potential causes and offers step-by-step solutions.
Question 1: My Reformatsky reaction is not initiating. I don't observe any exotherm or color change after adding the reagents. What are the likely causes and how can I fix this?
Answer:
Failure of the Reformatsky reaction to initiate is almost always linked to the activity of the zinc metal. The reaction begins with the oxidative insertion of zinc into the carbon-bromine bond of the ethyl bromoacetate, and if the zinc surface is not sufficiently reactive, this crucial first step will not occur.[1][2][3]
-
Primary Cause: Inactive Zinc Surface. Commercially available zinc dust or granules are often coated with a passivating layer of zinc oxide (ZnO), which prevents the metal from reacting.[1] This oxide layer must be removed to expose the reactive metallic zinc.
-
Solution: Zinc Activation. Activating the zinc is critical for a successful reaction.[4] This should be performed under an inert atmosphere (e.g., nitrogen or argon) as the activated zinc is highly sensitive to air and moisture. Several effective methods for zinc activation are detailed in the table below.
| Activation Method | Description | Key Considerations |
| Iodine | A small crystal of iodine is added to the zinc suspension in the reaction solvent. The iodine etches the zinc surface, removing the oxide layer.[1][5] | This is a simple and common method. The purple color of the iodine should disappear as it reacts. |
| 1,2-Dibromoethane | A small amount of 1,2-dibromoethane is added to the zinc suspension and gently heated. This also helps to clean the zinc surface.[1][6] | Use with caution and in a well-ventilated hood. |
| TMSCl (Trimethylsilyl chloride) | TMSCl is a very effective activating agent for the Reformatsky reaction.[4][7] | Ensure the TMSCl is of high quality and handled under anhydrous conditions. |
| Copper(II) Acetate (Zn-Cu Couple) | Pre-treating zinc dust with a solution of copper acetate can form a more reactive zinc-copper couple.[4] | This can enhance the reactivity of the zinc significantly. |
| DIBAL-H | Diisobutylaluminium hydride can be used for zinc activation, particularly in scaled-up reactions.[6] | This method is highly effective but requires careful handling of the pyrophoric reagent. |
-
Secondary Cause: Presence of Moisture. The organozinc intermediate, also known as the Reformatsky enolate, is highly sensitive to moisture. Any water in the reaction will quench the enolate, preventing it from reacting with the carbonyl compound and leading to low or no yield.
-
Solution: Rigorous Anhydrous Conditions.
-
Flame-dry or oven-dry all glassware before use and allow it to cool under a stream of inert gas.
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial source in sealed bottles.
-
Ensure that all starting materials (the carbonyl compound and this compound) are dry.
-
Question 2: I am observing the formation of significant byproducts and my yield of the desired β-hydroxy ester is low. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can compete with the desired Reformatsky reaction, leading to a complex reaction mixture and reduced yields.
-
Primary Cause: Self-condensation of the α-halo ester. The Reformatsky enolate can react with another molecule of the ethyl bromoacetate to form ethyl 4-bromo-3-oxobutanoate. This is more likely to occur if the carbonyl compound is not reactive enough or if the local concentration of the enolate is too high.
-
Solution: Controlled Addition.
-
Add the this compound slowly and dropwise to the suspension of activated zinc and the carbonyl compound. This will keep the concentration of the generated Reformatsky enolate low, favoring the reaction with the more electrophilic carbonyl compound.
-
Consider a "Barbier-type" procedure where the α-halo ester is added to a mixture of the carbonyl compound and activated zinc.[6]
-
-
Secondary Cause: Dehydration of the β-hydroxy ester. The β-hydroxy ester product can undergo dehydration under acidic or harsh work-up conditions, or at elevated reaction temperatures, to form an α,β-unsaturated ester.
-
Solution: Mild Work-up and Temperature Control.
-
Use a mild acidic work-up, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to quench the reaction.[8] Avoid strong acids.
-
Maintain the reaction at a controlled temperature. While some reactions require heating to initiate, excessive temperatures can promote side reactions.
-
-
Tertiary Cause: Enolization of the Carbonyl Compound. If the carbonyl compound is highly enolizable, proton transfer from the enolizable position to the Reformatsky enolate can occur, consuming the enolate and preventing the desired addition reaction. The basicity of zinc enolates is generally low, which minimizes this issue compared to Grignard or organolithium reagents, but it can still be a factor with certain substrates.[9]
-
Solution: Choice of Reagents and Conditions. The Reformatsky reaction is generally a good choice for highly enolizable carbonyl compounds due to the low basicity of the zinc enolate.[5] If this is still a suspected issue, ensure that the reaction conditions are optimized for the specific substrate.
Frequently Asked Questions (FAQs)
Q1: Does the use of this compound require any special considerations compared to the unlabeled compound?
The isotopic label at the 2-position of ethyl bromoacetate is not expected to significantly alter the chemical reactivity in the Reformatsky reaction. The troubleshooting strategies for low yields will be the same as for the unlabeled compound. The primary difference will be in the analysis of the product, where the ¹³C label will be incorporated into the backbone of the resulting β-hydroxy ester, which can be confirmed by NMR spectroscopy and mass spectrometry.
Q2: What is the optimal solvent for the Reformatsky reaction?
The choice of solvent can have a significant impact on the reaction. Ethereal solvents are most commonly used.
-
Tetrahydrofuran (THF): Often the solvent of choice due to its good solvating properties for the organozinc intermediates.[10][11]
-
Benzene or Toluene: Can be used, sometimes in a mixture with an ether.[5][11] Toluene can be advantageous for reactions requiring higher temperatures.
-
Dioxane: Another suitable inert solvent.[12]
The optimal solvent may depend on the specific substrates being used. It is always best to consult literature for similar transformations or to screen a few solvents if yields are low.
Q3: How much zinc should I use?
A stoichiometric excess of zinc is typically used to ensure complete consumption of the α-halo ester and to account for any passivated zinc. A common range is 1.5 to 3 equivalents of zinc relative to the α-halo ester.[5][8]
Q4: Can I use metals other than zinc for this reaction?
Yes, other metals and metal salts have been used in Reformatsky-type reactions, including indium, samarium(II) iodide, chromium(II) chloride, and titanium(II) chloride.[13][14][15] These reagents can offer different reactivity and selectivity profiles. For instance, indium-mediated reactions can often be carried out under milder conditions.[13]
Experimental Protocols
Protocol 1: General Procedure for the Reformatsky Reaction with Zinc Activation using Iodine
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (2.0 eq.) and a small crystal of iodine under a nitrogen atmosphere.
-
Add anhydrous THF to the flask and stir the suspension. Gentle heating may be applied until the purple color of the iodine disappears, indicating zinc activation.
-
Add the carbonyl compound (1.0 eq.) to the activated zinc suspension.
-
Dissolve this compound (1.2 eq.) in anhydrous THF in the dropping funnel.
-
Add the ethyl bromoacetate solution dropwise to the stirred suspension over 30 minutes. An exotherm may be observed. Maintain a gentle reflux if necessary.
-
After the addition is complete, continue stirring at reflux for an additional 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired β-hydroxy ester.
Visualizations
The Reformatsky Reaction Mechanism
Caption: The mechanism of the Reformatsky reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields.
References
-
O'Brien, M. K., et al. (n.d.). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
- Rathke, M. W., & Deitch, J. (1971). Improved procedure for the Reformatsky reaction of aliphatic aldehydes and ethyl bromoacetate. Tetrahedron Letters, 12(33), 2953-2956.
-
Lim, H. J., & Lee, A. S. (n.d.). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society. Retrieved from [Link]
-
Kagan, H. B., & Namy, J. L. (1987). Activation of zinc by trimethylchlorosilane. An improved procedure for the preparation of .beta.-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction). The Journal of Organic Chemistry, 52(21), 4811-4812. Retrieved from [Link]
-
PSIBERG. (2023, November 30). Reformatsky Reaction: Mechanism, Variations & Applications. Retrieved from [Link]
-
Al-Dahham, K. S., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(20), 12537-12544. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Al-Dahham, K. S., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(20), 12537-12544. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Lee, K., et al. (2019). Bromoacetate Olefination Protocol for Norbixin and Julia–Kocienski Olefination for Its Ester Syntheses. ACS Omega, 4(6), 11099-11107. Retrieved from [Link]
- Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]
-
Pearson. (2024, June 7). The Reformatsky reaction is an addition reaction in which an orga.... Retrieved from [Link]
-
BYJU'S. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Collegedunia. (n.d.). Reformatsky Reaction: Definition, Mechanism, and Advantages. Retrieved from [Link]
-
RecNotes. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Reddit. (2023, June 20). Reformatsky reaction yield improvment. Retrieved from [Link]
-
Wang, Y., et al. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega, 5(26), 16229-16237. Retrieved from [Link]
-
Mangeney, P., & Marchetti, F. (2014). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 10, 2364-2385. Retrieved from [Link]
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- 9. Reformatsky Reaction [organic-chemistry.org]
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- 15. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing hydrolysis of Ethyl bromoacetate-2-13C during experiments.
Welcome to the technical support center for Ethyl Bromoacetate-2-¹³C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to ensure the integrity of your isotopically labeled compound during experimentation. The primary focus of this document is to address the critical issue of hydrolysis and provide actionable protocols to minimize its occurrence.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl bromoacetate-2-¹³C and why is minimizing its hydrolysis so critical?
Ethyl bromoacetate-2-¹³C is an isotopically labeled organic compound where the carbon atom at the 2-position (adjacent to the bromine) is the heavy isotope ¹³C.[1] This labeling makes it a valuable tool in various research applications, including proteomics and as a synthetic intermediate, often for mechanistic studies or as a tracer in metabolic pathways.[2]
Hydrolysis is the chemical breakdown of the compound by water. For ethyl bromoacetate, this can occur at two key sites: the ester linkage and the carbon-bromine bond.
-
Ester Hydrolysis: The ester group can be cleaved by water to form bromoacetic acid-2-¹³C and ethanol. This reaction is catalyzed by both acids and bases.[3][4]
-
C-Br Bond Cleavage: The carbon-bromine bond can also undergo nucleophilic substitution by water or hydroxide ions, leading to the formation of ethyl hydroxyacetate-2-¹³C and hydrobromic acid.
Minimizing hydrolysis is paramount because the formation of these byproducts can:
-
Introduce impurities: These can complicate the purification of your desired product.
-
Alter reaction stoichiometry: If the starting material degrades, the concentration will be lower than expected, affecting reaction yields.
-
Lead to erroneous experimental results: In tracer studies, the presence of hydrolyzed, isotopically labeled fragments can lead to misinterpretation of metabolic or reaction pathways.
Q2: I suspect my Ethyl bromoacetate-2-¹³C has hydrolyzed. What are the tell-tale signs?
Several indicators may suggest that your ethyl bromoacetate-2-¹³C has undergone hydrolysis:
-
Appearance of a second phase or cloudiness in aqueous solutions: Ethyl bromoacetate has low solubility in water.[5][6] Hydrolysis products like bromoacetic acid and ethanol have different solubility profiles, which can lead to changes in the solution's appearance.
-
pH shift in unbuffered solutions: The formation of bromoacetic acid and hydrobromic acid will decrease the pH of the solution. Conversely, if the hydrolysis is base-catalyzed, you will observe a consumption of the base.
-
Unexpected peaks in analytical data: When analyzing your reaction mixture by techniques like NMR, GC-MS, or LC-MS, the presence of unexpected peaks corresponding to the mass or spectral properties of the hydrolysis products is a strong indicator of degradation.
-
Inconsistent reaction outcomes or low yields: If you are using ethyl bromoacetate-2-¹³C as a reactant and observe lower than expected yields of your target molecule, it could be due to the degradation of the starting material.
Q3: What are the primary factors that accelerate the hydrolysis of Ethyl bromoacetate-2-¹³C?
The rate of hydrolysis is significantly influenced by the following factors:
-
pH: Hydrolysis is accelerated in both acidic and basic conditions. Base-catalyzed hydrolysis is particularly rapid.[5] For instance, the estimated half-life of ethyl bromoacetate at pH 7 is about 8 days, which decreases to just 18 hours at pH 8.[5]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[6] Therefore, conducting reactions at elevated temperatures will increase the rate of degradation.
-
Presence of Water: As water is a reactant in the hydrolysis process, its presence is a prerequisite. Using anhydrous solvents and reagents is crucial for minimizing hydrolysis.
-
Catalysts: Besides acids and bases, certain enzymes (esterases) can also catalyze the hydrolysis of the ester bond. This is a key consideration in biological experiments.
Troubleshooting Guide: Minimizing Hydrolysis During Experiments
This section provides a systematic approach to troubleshooting and preventing the hydrolysis of ethyl bromoacetate-2-¹³C in your experiments.
Issue 1: Hydrolysis during storage.
Root Cause: Improper storage conditions, such as exposure to moisture, light, or incompatible materials, can lead to the degradation of ethyl bromoacetate-2-¹³C over time.
Solution:
-
Storage Environment: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7][8] A refrigerator with a desiccant is a suitable storage location.[9]
-
Inert Atmosphere: For long-term storage, consider storing the vial under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.
-
Container Integrity: Ensure the container is tightly sealed to prevent the ingress of moisture.[10][11]
-
Incompatible Materials: Avoid storing ethyl bromoacetate-2-¹³C near strong acids, strong bases, or oxidizing agents.[12]
Issue 2: Hydrolysis during reaction setup and execution.
Root Cause: The presence of water in solvents, reagents, or glassware is a common cause of hydrolysis during experiments. The reaction conditions themselves (e.g., pH, temperature) can also promote degradation.
Solution:
-
Use of Anhydrous Solvents and Reagents:
-
Always use freshly distilled or commercially available anhydrous solvents.
-
Ensure that all other reagents used in the reaction are free of water.
-
-
Proper Glassware Preparation:
-
Flame-dry all glassware under vacuum or in an oven before use to remove any adsorbed water.
-
Allow the glassware to cool to room temperature under a stream of inert gas before adding reagents.
-
-
Control of Reaction pH:
-
If your reaction is sensitive to acidic or basic conditions, consider using a non-nucleophilic buffer to maintain a neutral pH.
-
For reactions that require basic conditions, use non-aqueous bases or perform the reaction at low temperatures to minimize base-catalyzed hydrolysis.
-
-
Temperature Management:
-
Whenever possible, run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
If elevated temperatures are necessary, minimize the reaction time.
-
Experimental Protocols
Protocol 1: General Handling and Dispensing of Ethyl Bromoacetate-2-¹³C
This protocol outlines the best practices for handling ethyl bromoacetate-2-¹³C to prevent contamination with water.
Materials:
-
Vial of Ethyl bromoacetate-2-¹³C
-
Syringe with a needle
-
Septum
-
Inert gas source (Argon or Nitrogen)
-
Dry, clean glassware
Procedure:
-
Allow the vial of ethyl bromoacetate-2-¹³C to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Puncture the septum of the vial with a needle connected to an inert gas source to create a positive pressure of inert gas.
-
Use a dry syringe to withdraw the desired amount of the liquid.
-
Immediately dispense the liquid into the reaction vessel, which has been previously dried and flushed with an inert gas.
-
After withdrawal, ensure the vial is securely sealed and stored under a positive pressure of inert gas.
Protocol 2: A Representative Alkylation Reaction Minimizing Hydrolysis
This protocol describes a general procedure for an O-alkylation reaction, a common application for ethyl bromoacetate, with specific steps to minimize hydrolysis.[13]
Materials:
-
Salicylaldehyde (or other nucleophile)
-
Ethyl bromoacetate-2-¹³C
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Flame-dried round-bottom flask with a stir bar
-
Reflux condenser
-
Inert gas setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the salicylaldehyde and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the mixture. The use of an anhydrous base is critical to avoid introducing water.
-
Stir the suspension for 10-15 minutes at room temperature.
-
Slowly add the ethyl bromoacetate-2-¹³C to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the workup as described in the literature, using anhydrous drying agents (e.g., Na₂SO₄ or MgSO₄) to remove any residual water.[13]
Data Presentation
Table 1: Factors Influencing the Rate of Ethyl Bromoacetate Hydrolysis
| Factor | Impact on Hydrolysis Rate | Recommended Mitigation Strategy |
| pH | Significantly increases in acidic or basic conditions.[5] | Maintain a neutral pH or use non-aqueous acids/bases. |
| Temperature | Increases with increasing temperature.[6] | Conduct reactions at the lowest feasible temperature. |
| Water Content | Directly proportional to the concentration of water. | Use anhydrous solvents, reagents, and techniques. |
| Catalysts | Acids, bases, and certain enzymes accelerate hydrolysis.[3] | Avoid catalytic conditions where possible or use inhibitors for enzymatic reactions. |
Visualizations
Hydrolysis Pathways of Ethyl Bromoacetate
The following diagram illustrates the two primary pathways for the hydrolysis of ethyl bromoacetate.
Caption: Figure 1: Hydrolysis Pathways of Ethyl Bromoacetate-2-¹³C.
Workflow for Minimizing Hydrolysis
This workflow provides a logical sequence of steps to follow to minimize the hydrolysis of ethyl bromoacetate-2-¹³C during an experiment.
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- 2. isotope.com [isotope.com]
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Dealing with the toxicity of Ethyl bromoacetate-2-13C in a lab setting.
An expert guide to the safe handling of Ethyl bromoacetate-2-13C, this document provides essential safety protocols, troubleshooting for exposure incidents, and answers to frequently asked questions for laboratory personnel.
Technical Support Center: Ethyl bromoacetate-2-¹³C
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the hazards associated with Ethyl bromoacetate-2-¹³C and the critical procedures required for its safe handling. While the isotopic label (-2-¹³C) does not alter the chemical toxicity, the fundamental properties of the parent molecule, Ethyl bromoacetate, necessitate stringent safety controls.
Ethyl bromoacetate is a potent alkylating agent and a strong lachrymator (a substance that irritates the eyes and causes tears)[1][2][3]. Its toxicity is significant across multiple exposure routes, classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled[4][5][6]. Understanding the causality behind these hazards is the first step toward establishing a self-validating system of safety in your laboratory.
Hazard Profile & Chemical Properties
A summary of key quantitative data and hazard information is presented below for quick reference.
| Property | Value | Source |
| Chemical Formula | C₄H₇BrO₂ (specifically BrCH₂¹³COOCH₂CH₃) | [6] |
| Appearance | Clear, colorless to pale yellow liquid | [1][5] |
| Odor | Fruity, pungent | [2] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 2); Acute Toxicity, Dermal (Category 1); Acute Toxicity, Inhalation (Category 2); Flammable Liquid (Category 3) | [4][6][7] |
| Signal Word | Danger | [4][5][7] |
| Flash Point | 47 °C (116.6 °F) | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, reducing agents, water/steam (produces toxic gases) | [5][8] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the routine handling and storage of Ethyl bromoacetate-2-¹³C.
Q1: What makes Ethyl bromoacetate-2-¹³C so toxic?
A: The toxicity stems from its function as a powerful alkylating agent[2][3]. The bromine atom is a good leaving group, allowing the molecule to readily react with and transfer its ethyl acetate group to nucleophilic sites in biological molecules like DNA and proteins. This covalent modification disrupts their normal function, leading to cellular damage and toxicity. This reactivity is also why it is a strong irritant to the skin, eyes, and respiratory tract[1][8].
Q2: What are the primary symptoms of exposure?
A: Symptoms can appear immediately or be delayed.
-
Acute (Short-Term): Severe irritation and burning sensation on skin, severe eye irritation potentially leading to permanent damage, and irritation of the nose, throat, and lungs causing coughing and shortness of breath[1][8]. High-concentration inhalation can lead to pulmonary edema, a medical emergency[8]. Nausea, vomiting, and headache are also common[7][8].
-
Chronic (Long-Term): Repeated exposure may lead to the development of a skin allergy, where very low future exposures can cause a rash and itching. It can also cause bronchitis with chronic cough and phlegm[8].
Q3: What Personal Protective Equipment (PPE) is mandatory for handling this compound?
A: A multi-layered approach to PPE is critical. Workplace controls like a certified chemical fume hood are the primary line of defense and are mandatory for handling this substance[7][8][9].
-
Hand Protection: Wear appropriate protective gloves. Standard nitrile gloves are often not sufficient. Butyl or neoprene gloves are generally recommended for similar chemicals[10]. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves must be inspected before use and disposed of after contamination[4][7].
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement[1]. Given the severe lachrymatory and corrosive nature, it is highly recommended to use a face shield in addition to goggles[8].
-
Body Protection: A fully buttoned, flame-retardant lab coat and closed-toe shoes are required[1][7]. For larger quantities or in case of a spill, impervious clothing may be necessary[4][11].
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to prevent vapor inhalation[7][9]. If a hood is not available or in the case of a large spill, a NIOSH-approved supplied-air respirator with a full facepiece is required[1][8].
Q4: What are the correct storage procedures?
A: Store Ethyl bromoacetate-2-¹³C in a tightly closed container in a cool, dry, and well-ventilated area[4][7][8]. The storage location should be a designated flammables-area, kept away from heat, sparks, open flames, and other ignition sources[1][12]. It must be stored separately from incompatible materials such as strong acids, bases, and oxidizing agents[5][8]. Store in a locked cabinet or area accessible only to authorized personnel[7][9].
Q5: How must I dispose of waste containing Ethyl bromoacetate-2-¹³C?
A: All waste, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste[5][8]. Collect waste in a suitable, sealed container that is clearly labeled. Do not mix with other waste streams[7]. Consult your institution's environmental health and safety (EHS) office for specific disposal protocols, which must comply with local, regional, and national regulations[5][13].
Troubleshooting Guide: Emergency Protocols
This guide provides step-by-step instructions for specific emergency situations. Immediate and correct action is critical to mitigating harm.
Q: What is the immediate action for accidental skin contact?
A: This is a medical emergency due to the chemical's classification as "Fatal in contact with skin."
-
Immediate Action: Move immediately to the nearest safety shower or drench hose.
-
Remove Clothing: Take off all contaminated clothing and shoes while flushing[1][5]. Do not delay flushing to remove clothing.
-
Flush Area: Flush the affected skin with copious amounts of water for at least 15 minutes[1].
-
Medical Attention: Seek immediate medical attention[1][5]. Inform medical personnel of the identity of the chemical (Ethyl bromoacetate).
-
Decontaminate: Contaminated clothing must be washed before reuse or disposed of as hazardous waste[1][4].
Q: What should I do if the chemical splashes into my eyes?
A: This is a time-critical emergency with a high risk of permanent eye damage.
-
Immediate Action: Proceed immediately to the nearest emergency eyewash station.
-
Flush Eyes: Hold eyelids open and flush with a continuous, gentle stream of water for at least 15 minutes[1][8].
-
Remove Contacts: If present and easy to do so, remove contact lenses while continuing to flush[5].
-
Medical Attention: Seek immediate medical attention from an ophthalmologist or emergency room[1][5][8].
Q: What is the protocol for inhalation exposure (e.g., fume hood failure)?
A: Inhalation is a primary route of toxicity and can be fatal.
-
Move to Safety: Immediately remove the affected person to fresh air[1][5].
-
Alert Others: Warn others in the vicinity and evacuate the immediate area if necessary.
-
Monitor Breathing: If the person is not breathing, trained personnel should begin artificial respiration. If breathing is difficult, provide oxygen if you are trained to do so[1].
-
Medical Attention: Seek immediate medical attention[1][5]. Symptoms like pulmonary edema can be delayed[8].
Q: How do I handle a small spill inside a chemical fume hood?
A: A "small spill" is one that is fully contained within the fume hood and can be managed without risk of inhalation.
-
Ensure PPE: Confirm you are wearing the appropriate PPE (double gloves, goggles, face shield, lab coat).
-
Containment: Cover the spill with an inert absorbent material such as dry lime, sand, or soda ash[8]. Do not use combustible materials like paper towels.
-
Collection: Use spark-proof tools to carefully scoop the absorbed material into a suitable, sealable container for hazardous waste[1].
-
Decontamination: Wipe down the spill area and any contaminated equipment with a suitable decontaminant, followed by soap and water.
-
Disposal: Label the waste container and dispose of it according to your institution's hazardous waste procedures[8].
Q: What defines a large spill, and what is the emergency procedure?
A: A large spill is any spill that occurs outside of a chemical fume hood, is too large to be contained, or poses an immediate fire or inhalation risk.
-
Evacuate: Immediately evacuate all personnel from the spill area[8].
-
Alert: Notify your supervisor and your institution's EHS or emergency response team.
-
Isolate: Close the doors to the area and post warning signs.
-
Control Ignition Sources: If safe to do so, remove any potential ignition sources from the vicinity[1][8].
-
Ventilate: Increase ventilation to the area if possible, without spreading vapors to other occupied zones.
-
Professional Cleanup: Do not attempt to clean up a large spill unless you are part of a trained emergency response team equipped with a self-contained breathing apparatus (SCBA) and appropriate chemical-resistant gear[8].
Visual Workflow: Emergency Response Protocols
The following diagrams illustrate the critical decision-making pathways for handling emergencies involving Ethyl bromoacetate-2-¹³C.
Caption: Flowchart of immediate first aid actions following an exposure event.
Caption: Decision tree for responding to a chemical spill.
References
-
New Jersey Department of Health and Senior Services. (1999). Hazardous Substance Fact Sheet: Ethyl Bromoacetate. NJ.gov. [Link]
-
LookChem. ETHYL BROMOACETATE-13C2 Safety Data Sheets(SDS). LookChem. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl bromoacetate, 98%. Cole-Parmer. [Link]
-
Loba Chemie. (2016). ETHYL BROMOACETATE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10964902, this compound. PubChem. [Link]
-
Washington State University. Standard Operating Procedure for Ethyl Acetate. WSU Environmental Health & Safety. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Ethoxyethyl bromoacetate. Cole-Parmer. [Link]
-
Angene Chemical. (2025). Safety Data Sheet - Ethyl Bromoacetate-13C. Angene Chemical. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7748, Ethyl bromoacetate. PubChem. [Link]
-
Wikipedia. Ethyl bromoacetate. Wikipedia. [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Ethyl bromide. CDC. [Link]
-
National Cancer Institute. (1995). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). NCI. [Link]
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- 13. fishersci.com [fishersci.com]
Storage and stability issues with Ethyl bromoacetate-2-13C.
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl bromoacetate-2-¹³C (CAS No. 85539-84-0). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, stability, and handling of this valuable isotopic labeling reagent. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding Ethyl bromoacetate-2-¹³C.
Q1: What are the optimal storage conditions for the long-term stability of Ethyl bromoacetate-2-¹³C?
For maximum shelf life and to prevent degradation, the compound should be stored in a refrigerator (2-8°C) under an inert atmosphere, such as argon or nitrogen.[1] The container must be kept tightly sealed to prevent moisture ingress.[2] Additionally, it is crucial to protect the compound from light.[3][4] While some suppliers may ship the product at ambient temperature, this is for short-term transit, and long-term storage should adhere to refrigerated, dry, and dark conditions.[5][6]
Q2: My vial of Ethyl bromoacetate-2-¹³C has a yellowish tint. Is it still usable?
Pure Ethyl bromoacetate is a colorless to pale yellow liquid.[7] A slight yellow color does not necessarily indicate significant decomposition. However, a noticeable darkening or change to a distinct yellow or brown color is a strong indicator of degradation and the compound's purity should be verified before use.
Q3: How sensitive is this compound to moisture and air?
Ethyl bromoacetate-2-¹³C is highly sensitive to moisture.[3][8] It will react with water, even atmospheric humidity, in a process called hydrolysis. This reaction breaks down the ester into ¹³C-labeled bromoacetic acid and ethanol, compromising the reagent's integrity and potentially introducing reactive impurities into your experiments.[9] Storing under an inert atmosphere is essential to displace moisture-laden air.[1]
Q4: What are the primary signs of decomposition?
There are several signs that your Ethyl bromoacetate-2-¹³C may have degraded:
-
Visual Change: A significant color change from colorless/pale yellow to a darker yellow or brown.
-
Odor: The appearance of a sharp, acidic odor overlaying the compound's naturally pungent, fruity smell, which may indicate the formation of bromoacetic acid.[10]
-
Analytical Inconsistencies: Failure to achieve expected results in a well-established reaction, or the appearance of unexpected spots on a TLC plate or peaks in NMR/LC-MS analysis.
Q5: What are the most critical safety precautions when handling this compound?
Ethyl bromoacetate is classified as a highly toxic and lachrymatory substance (a tear-producing agent).[10][11] It is fatal if swallowed, inhaled, or in contact with skin.[2][12] Therefore, strict safety protocols are mandatory:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of its vapors.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect them before use), a lab coat, and chemical safety goggles or a face shield.[2][7]
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[2][13] In case of contact, wash the affected area immediately and thoroughly with plenty of water and seek urgent medical attention.[7][14]
Troubleshooting Guide
This guide addresses specific experimental problems and provides actionable solutions.
Problem: My reaction yield is significantly lower than expected when using Ethyl bromoacetate-2-¹³C.
-
Underlying Cause: The most probable cause is the degradation of the alkylating agent due to improper storage, leading to a lower concentration of the active reagent. Hydrolysis from exposure to moisture is the primary degradation pathway.
-
Recommended Action Plan:
Protocol 1: Purity Verification via NMR Spectroscopy
-
Sample Preparation: In a chemical fume hood, carefully prepare a dilute sample of your Ethyl bromoacetate-2-¹³C in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR Spectrum:
-
Expected Signal: Look for the characteristic signal for the ¹³C-labeled methylene group (Br-¹³CH₂-). Due to the ¹³C isotope, this signal will appear as a doublet.
-
Degradation Signals: The presence of bromoacetic acid (Br-¹³CH₂-COOH) will introduce a new, broader singlet corresponding to the carboxylic acid proton and a new doublet for its methylene group. The formation of ethanol (CH₃CH₂OH) will also be evident from its characteristic triplet and quartet signals.
-
-
Acquire ¹³C NMR Spectrum:
-
Expected Signal: A strong, enhanced signal for the labeled carbon at position 2.
-
Degradation Signals: A new signal corresponding to the carbonyl carbon of the resulting bromoacetic acid will appear at a different chemical shift.
-
-
Analysis: Quantify the level of impurity by integrating the relevant peaks. If significant degradation (e.g., >5%) is observed, the reagent should not be used for sensitive applications.
-
Problem: I am observing unexpected acidic side products or my pH-sensitive reaction is failing.
-
Underlying Cause: The reagent has likely hydrolyzed, forming bromoacetic acid-2-¹³C. This acidic impurity can alter the pH of your reaction mixture, catalyze unwanted side reactions, or act as a competing nucleophile or proton source, disrupting the intended chemical transformation.
-
Recommended Action Plan:
-
Confirm Degradation: First, confirm the presence of the acidic impurity using the NMR protocol described above. A simple pH test of an aqueous wash of the material can also indicate acidity.
-
Assess Viability: For many reactions, the presence of a strong acid is detrimental. If your process is base-sensitive or requires precise pH control, the degraded reagent is unusable.
-
Purification (for advanced users): If a new vial is unavailable, an extractive workup can be attempted. This involves dissolving the compound in a non-polar organic solvent (e.g., diethyl ether), washing carefully with a cold, dilute sodium bicarbonate solution to remove the acidic impurity, followed by washing with brine, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure. Note: This procedure should only be performed by experienced chemists, as it carries risks of further decomposition and exposure. For most applications, acquiring a new, certified lot of the reagent is the most reliable and time-efficient solution.
-
Technical Data Summary
The following tables provide key information for easy reference.
Table 1: Recommended Storage & Handling
| Parameter | Recommendation | Rationale | Source(s) |
| Storage Temperature | Refrigerator (2-8 °C) | Minimizes degradation rate. | [1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis by displacing moisture and oxygen. | [1] |
| Container | Tightly sealed, original vial | Prevents moisture ingress and contamination. | [2][7] |
| Light Conditions | Protect from light (e.g., in a box or amber vial) | Prevents light-induced decomposition. | [3][4] |
| Handling Location | Certified Chemical Fume Hood | Protects user from toxic and lachrymatory vapors. | [2] |
Table 2: Physical & Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | Br¹³CH₂CO₂C₂H₅ | |
| Molecular Weight | 167.99 g/mol | [3][15] |
| Appearance | Colorless to pale yellow liquid/oil | [1][7] |
| Boiling Point | ~159 °C (lit.) | [10] |
| Density | ~1.515 g/mL at 25 °C | |
| Solubility | Insoluble in water; Soluble in Chloroform, Ethyl Acetate, Ethanol, Ether | [1][5] |
Chemical Stability & Degradation
The primary stability issue with Ethyl bromoacetate-2-¹³C is its susceptibility to hydrolysis. This reaction cleaves the ester linkage, especially in the presence of water, and can be accelerated by acidic or basic conditions.[9][16] The result is the formation of bromoacetic acid-2-¹³C and ethanol, neither of which can perform the desired alkylation reaction.
Caption: Hydrolysis degradation pathway of Ethyl bromoacetate-2-¹³C.
References
-
LookChem. (2017). ETHYL BROMOACETATE-13C2 Safety Data Sheets(SDS). [Link]
-
Loba Chemie. (2016). ETHYL BROMOACETATE FOR SYNTHESIS MSDS. [Link]
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: ETHYL BROMOACETATE. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. [Link]
-
Ataman Kimya. ETHYL BROMOACETATE. [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET: Ethyl bromoacetate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10964902, this compound. [Link]
-
ResearchGate. (2018). Is deesterification of ethyl bromoacetate is possible, if possible how we can do?[Link]
-
LookChem. (n.d.). Understanding Ethyl Bromoacetate: Properties, Uses, and Sourcing from China. [Link]
-
ResearchGate. (n.d.). HYDROLYSIS OF ETHYL-2-BROMOISOBUTYRATE ESTER IN AN ALKALINE SOLUTION. [Link]
-
Wikipedia. Ethyl bromoacetate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Ethyl bromoacetate-2-¹³C vs. Iodoacetamide for Cysteine Labeling in Quantitative Proteomics
Introduction: The Critical Role of Cysteine Alkylation in Proteomics
In the landscape of mass spectrometry-based proteomics, the reliable analysis of proteins hinges on meticulous sample preparation. Proteins are first denatured and then enzymatically digested into smaller peptides, which are more amenable to analysis. Within this workflow, the management of cysteine residues is a critical control point. The sulfhydryl group of cysteine is highly nucleophilic and readily forms disulfide bonds, which can introduce structural complexity, interfere with enzymatic digestion, and lead to ambiguous results in mass spectrometry analysis.[1][2]
To circumvent these issues, a two-step process of reduction and alkylation is a standard and indispensable part of virtually any proteomics workflow.[3][4] First, reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to break all disulfide bonds. Immediately following, an alkylating agent is introduced to covalently "cap" the newly freed sulfhydryl groups. This modification prevents the re-formation of disulfide bonds and ensures that cysteine-containing peptides are homogenous and correctly identified.[1][2]
The choice of alkylating agent is not trivial; it directly impacts reaction efficiency, specificity, and the type of data that can be obtained. Iodoacetamide (IAA) has long been the workhorse for this application due to its high reactivity. However, the advent of stable isotope labeling has introduced advanced reagents like Ethyl bromoacetate-2-¹³C, which integrate the alkylation step with quantitative analysis. This guide provides an in-depth, objective comparison of these two reagents, grounded in chemical principles and experimental data, to empower researchers to make the optimal choice for their specific applications.
The Reagents: A Tale of Two Alkylators
Iodoacetamide (IAA): The Established Standard
Iodoacetamide (ICH₂CONH₂) is a haloacetamide derivative that has been the most widely used alkylating agent in proteomics for decades.[1][2] Its popularity stems from its high reactivity, which allows for rapid and generally efficient capping of cysteine residues. The resulting modification, a carbamidomethyl group, adds a fixed mass of +57.021 Da to the cysteine residue, a modification that is a standard parameter in all mass spectrometry search algorithms.
Ethyl bromoacetate-2-¹³C: The Quantitative Challenger
Ethyl bromoacetate-2-¹³C (Br¹³CH₂COOCH₂CH₃) is a stable isotope-labeled alkylating agent designed specifically for quantitative proteomics. Structurally similar to other haloacetyl compounds, it features two key distinctions: a bromine leaving group instead of iodine, and a stable ¹³C isotope at the alpha-carbon. This isotopic label is the cornerstone of its utility, allowing for the differentiation and relative quantification of protein samples at the mass spectrometry level. It functions as a "heavy" label, creating a predictable mass shift that can be compared against a "light," unlabeled counterpart.
Mechanism of Action: The Sₙ2 Reaction
Both iodoacetamide and ethyl bromoacetate modify cysteine residues via the same fundamental mechanism: a bimolecular nucleophilic substitution (Sₙ2) reaction.[5][6] The process begins when the sulfhydryl group (-SH) of a cysteine residue is deprotonated under slightly alkaline conditions (typically pH 7.5-8.5) to form a highly nucleophilic thiolate anion (-S⁻). This anion then attacks the electrophilic α-carbon (the carbon atom bonded to the halogen), displacing the halide (iodide or bromide) as a leaving group and forming a stable thioether bond.
Head-to-Head Performance Comparison
The choice between these two reagents involves a trade-off between reactivity, specificity, and the built-in capability for quantification.
Reactivity and Reaction Kinetics
The primary determinant of reactivity for these haloacetyl reagents is the nature of the leaving group. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond.[5][7] Consequently, iodide is a better leaving group than bromide.
-
Iodoacetamide (IAA): Exhibits very high reactivity, leading to faster reaction times. A typical alkylation reaction with IAA is complete within 30-45 minutes at room temperature.[5][6] The second-order rate constant for the reaction of iodoacetamide with cysteine at pH 7 has been reported to be approximately 36 M⁻¹ min⁻¹.[5]
-
Ethyl bromoacetate-2-¹³C (EBA-¹³C): As a bromo-compound, it is inherently less reactive than its iodo-counterpart.[1][7] While this means the reaction may require longer incubation times or slightly higher concentrations to achieve complete alkylation, this reduced reactivity can also be an advantage, as it often leads to greater specificity.[1]
Specificity and Off-Target Reactions
While the primary target for both reagents is the cysteine thiol, their electrophilic nature means they can react with other nucleophilic sites in proteins, leading to undesirable side reactions. This is particularly true when the reagent is used in large excess or if the pH is not carefully controlled.[8]
-
Iodoacetamide (IAA): Known to cause a range of off-target modifications. The most frequently observed side reaction is the alkylation of methionine.[3][4] Other susceptible residues include histidine, lysine, and the N-terminal amino group.[6][8] These side reactions can complicate data analysis by creating unexpected mass shifts and potentially leading to misidentification of peptides. Some studies have shown that iodine-containing reagents, in general, can result in lower peptide identification rates due to these effects.[3][4]
-
Ethyl bromoacetate-2-¹³C (EBA-¹³C): The lower reactivity of bromo-compounds generally translates to higher specificity.[1] While side reactions with methionine, histidine, and other nucleophiles are still possible, they are typically less prevalent than with iodoacetamide under identical conditions. This can result in cleaner mass spectra and more confident peptide identifications.
Application in Quantitative Proteomics
This is the defining difference between the two reagents.
-
Iodoacetamide (IAA): In its standard form, IAA is a non-quantitative reagent. It blocks cysteine residues, but provides no information about the relative abundance of a protein between different samples. To perform quantitative analysis with IAA, it must be used in conjunction with other labeling strategies, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), or by using commercially available light and heavy isotope-coded versions of IAA itself.[9][10]
-
Ethyl bromoacetate-2-¹³C (EBA-¹³C): This reagent is purpose-built for quantitative proteomics. In a typical experiment, a control sample is alkylated with a "light" (unlabeled) version of the reagent, while the experimental sample is alkylated with the "heavy" ¹³C-labeled version. The samples are then mixed, digested, and analyzed together. In the mass spectrometer, a cysteine-containing peptide will appear as a pair of peaks separated by a precise mass difference corresponding to the number of ¹³C isotopes. The ratio of the intensities of these heavy and light peaks directly reflects the relative abundance of that peptide (and by extension, its parent protein) between the two samples.
Data Summary Table
| Feature | Iodoacetamide (IAA) | Ethyl bromoacetate-2-¹³C (EBA-¹³C) |
| Primary Function | Cysteine Alkylation (Blocking) | Quantitative Cysteine Alkylation (Labeling) |
| Reaction Mechanism | Sₙ2 | Sₙ2 |
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) |
| Relative Reactivity | Very High[5] | High |
| Specificity | Moderate; known side reactions with Met, His, Lys[3][4][6] | Higher than IAA; reduced side reactions[1] |
| Quantitative Capability | None (requires separate labeling strategy) | Built-in (¹³C stable isotope label) |
| Mass Modification | +57.021 Da (Carbamidomethyl) | +61.024 Da (Carboxymethyl-¹³C₂) (for the ethyl ester) |
| Practical Notes | Light sensitive, prepare fresh[5][8] | More stable than IAA |
Experimental Protocols & Workflow
The following section provides detailed, self-validating protocols for a typical bottom-up proteomics experiment.
Overall Experimental Workflow
The workflow for quantitative proteomics using differential alkylation follows a standardized series of steps, ensuring that both the control ('light') and experimental ('heavy') samples are processed identically until the point of mixing.
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- 10. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Proteomics: SILAC vs. Chemical Labeling with Ethyl bromoacetate-2-¹³C
In the pursuit of understanding complex biological systems and accelerating drug development, the accurate quantification of protein expression levels is paramount. Mass spectrometry-based proteomics has emerged as a cornerstone technology in this endeavor, with various strategies developed to enable precise relative and absolute quantification of proteins. Among these, stable isotope labeling techniques have proven to be particularly robust.
This guide provides a detailed comparison of two distinct isotopic labeling methodologies: Stable Isotope Labeling with Amino acids in Cell culture (SILAC), a metabolic labeling approach, and chemical labeling using Ethyl bromoacetate-2-¹³C, a post-lysis alkylation strategy. As a Senior Application Scientist, this document aims to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions about the most suitable quantitative proteomics strategy for their specific research needs.
The Fundamental Divide: Metabolic vs. Chemical Labeling
At the heart of the comparison between SILAC and Ethyl bromoacetate-2-¹³C labeling lies the fundamental difference between metabolic and chemical labeling approaches. SILAC integrates stable isotopes into proteins in vivo during cellular growth and protein synthesis.[1][2][3] In contrast, chemical labeling with reagents like Ethyl bromoacetate-2-¹³C occurs in vitro after cell lysis and protein extraction, targeting specific reactive amino acid residues.[4] This distinction has profound implications for the experimental workflow, accuracy, and applicability of each technique.
SILAC: The Gold Standard for In Vitro Quantitative Proteomics
Since its introduction, SILAC has been widely regarded for its high accuracy and reproducibility in quantitative proteomics.[5][6][7] The core principle of SILAC involves growing two populations of cells in media that are identical in composition, except that one contains normal ("light") essential amino acids (typically arginine and lysine), while the other contains stable isotope-labeled ("heavy") versions of these same amino acids.[1][2][8]
Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[1][9] The two cell populations can then be subjected to different experimental conditions. Crucially, the "light" and "heavy" cell populations are combined at the earliest possible stage, often before cell lysis.[10][11] This early mixing minimizes experimental variability that can be introduced during sample processing steps like protein extraction, digestion, and peptide fractionation.[10][11]
The SILAC Workflow: A Conceptual Overview
Caption: The SILAC experimental workflow, from metabolic labeling to data analysis.
Advantages of SILAC:
-
High Accuracy and Precision: Early-stage mixing of samples significantly reduces quantification errors introduced during sample preparation.[10][11]
-
In Vivo Labeling: The labeling process is metabolic and does not involve chemical reactions that could potentially alter protein structure or function.[12][13]
-
Robust Quantification: The chemical identity of light and heavy peptides is nearly identical, leading to similar behavior during chromatography and ionization, which simplifies data analysis.[14]
Disadvantages of SILAC:
-
Limited to Culturable Cells: SILAC is primarily applicable to cell lines that can be grown in culture for a sufficient number of doublings to ensure complete label incorporation.[12][13] This makes it unsuitable for tissue samples or primary cells that are difficult to culture.[12]
-
Long Experimental Time: The requirement for multiple cell divisions for complete labeling can make the experimental timeline lengthy, especially for slow-growing cell lines.[12]
-
Cost: Stable isotope-labeled amino acids and specialized media can be expensive, particularly for large-scale experiments.[3][13]
Chemical Labeling with Ethyl bromoacetate-2-¹³C: A Versatile Alternative
Chemical labeling strategies offer a flexible alternative to metabolic labeling, particularly for samples that are not amenable to SILAC. Ethyl bromoacetate-2-¹³C is a chemical reagent that can be used to introduce a stable isotope label onto proteins.[4][15] As a bromoacetate derivative, it acts as an alkylating agent, primarily targeting the thiol group of cysteine residues.[16][17]
In a typical workflow, two protein samples (e.g., control and treated) are processed separately through cell lysis and protein extraction. The cysteine residues in one sample are then alkylated with the "light" (unlabeled) Ethyl bromoacetate, while the other is labeled with the "heavy" Ethyl bromoacetate-2-¹³C. Following the labeling reaction, the samples are combined and processed for mass spectrometry analysis.
The Ethyl bromoacetate-2-¹³C Labeling Workflow: A Conceptual Overview
Sources
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A Researcher's Guide to Cross-Validation of Proteomics Data Using Ethyl bromoacetate-2-¹³C
Introduction: The Imperative of Validation in Quantitative Proteomics
In the pursuit of novel biomarkers and a deeper understanding of cellular mechanics, quantitative mass spectrometry-based proteomics has become an indispensable tool. However, the complexity of biological samples and the multi-stage nature of proteomics workflows introduce potential variabilities that can affect the accuracy and reproducibility of quantitative data.[1][2] Therefore, rigorous validation of findings is not merely a suggestion but a cornerstone of scientific integrity.[1][3] This guide introduces a robust chemical cross-validation strategy utilizing Ethyl bromoacetate-2-¹³C (EtBrA-2-¹³C), an isotopically labeled alkylating agent, to provide an orthogonal layer of confidence in your quantitative proteomics results. We will explore the mechanism, provide a detailed workflow, and objectively compare this method to other common cysteine alkylation reagents.
The Logic of Chemical Cross-Validation with Isotopic Labeling
The fundamental principle of quantitative proteomics using stable isotopes is to create "heavy" and "light" versions of proteins or peptides that are chemically identical but distinguishable by mass spectrometry.[4][5][6] This allows for the direct comparison of protein abundance between different samples within the same analytical run, minimizing experimental bias.[4] While often used for primary quantification (e.g., SILAC), this principle can be ingeniously adapted for data validation.
By performing a primary quantitative experiment (e.g., label-free quantification or isobaric tagging), you generate an initial set of differentially expressed proteins. To cross-validate these findings, you can re-run the experiment, this time using a "light" alkylating agent (unlabeled Ethyl bromoacetate) on your control sample and a "heavy" alkylating agent (EtBrA-2-¹³C) on your experimental sample. The resulting mass shift on cysteine-containing peptides provides an independent, secondary quantification that can confirm or challenge the initial results. This approach specifically validates changes in the sub-proteome of cysteine-containing proteins, which are often of high biological interest due to their involvement in redox signaling and enzymatic activity.[7]
Mechanism of Action: Cysteine Alkylation with Ethyl bromoacetate
The critical step in this workflow is the alkylation of cysteine residues. After reducing disulfide bonds (S-S) to free thiols (-SH), an alkylating agent is added to covalently cap these reactive groups, preventing their re-oxidation and ensuring consistent peptide behavior during analysis.[8][9] Ethyl bromoacetate, like other haloacetylating reagents, reacts with the nucleophilic thiol group of cysteine via a nucleophilic substitution (SN2) reaction.[10][11] This forms a stable and irreversible thioether bond.
When using EtBrA-2-¹³C, the incorporated stable isotope results in a predictable mass increase in the modified peptide, allowing for ratiometric comparison in the mass spectrometer.
Caption: Cysteine alkylation by Ethyl bromoacetate-2-¹³C.
Experimental Workflow for Cross-Validation
This workflow assumes you have already performed a primary quantitative proteomics experiment and have a list of candidate proteins for validation.
Caption: Cross-validation workflow using isotopic alkylation.
Detailed Protocol:
-
Protein Extraction and Reduction:
-
Lyse your control and experimental samples (cells or tissues) in a suitable buffer containing a denaturant (e.g., 8 M urea).
-
Quantify the protein concentration of each lysate using a reliable method (e.g., BCA assay).
-
To equal amounts of protein from each sample, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM.
-
Incubate at 37-56°C for 1 hour to ensure complete reduction of disulfide bonds.[12]
-
Allow samples to cool to room temperature.
-
-
Differential Alkylation:
-
Crucial Step: Prepare fresh stock solutions of unlabeled ("light") Ethyl bromoacetate and Ethyl bromoacetate-2-¹³C.
-
To the control sample , add "light" EtBrA to a final concentration of 20-25 mM.
-
To the experimental sample , add "heavy" EtBrA-2-¹³C to the same final concentration.[13][14]
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Sample Pooling and Digestion:
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Combine the "light"-labeled control sample and the "heavy"-labeled experimental sample in a 1:1 protein ratio.
-
Dilute the combined sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1.5 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis and Data Processing:
-
Acidify the digest with formic acid to stop the reaction.
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
Analyze the sample via LC-MS/MS. Ensure the MS1 scan has high resolution to accurately resolve the isotopic pairs.
-
Process the raw data using software capable of quantifying isotopic pairs (e.g., MaxQuant, Proteome Discoverer). Search for the specific mass modifications on cysteine corresponding to the light and heavy alkylation.
-
Performance Comparison: EtBrA vs. Standard Alkylating Agents
The choice of alkylating agent is a critical decision in any proteomics workflow.[15][16] While Iodoacetamide (IAA) and N-Ethylmaleimide (NEM) are widely used, EtBrA offers distinct characteristics, particularly when isotopic labeling is desired for validation.
| Feature | Ethyl bromoacetate (EtBrA) | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |
| Reactivity | High. Bromine is a good leaving group, leading to efficient alkylation.[10] | Very High. Iodide is an excellent leaving group, making IAA highly reactive.[11] | High, but reaction mechanism differs (Michael addition).[17][18] |
| Specificity | Primarily targets cysteine thiols. Potential for off-target reactions with other nucleophiles (e.g., His, Lys, N-termini) under non-optimal pH or high concentrations.[10][16] | Similar to EtBrA, but higher reactivity can lead to more off-target modifications, especially on methionine.[15][16] | Highly specific for thiols at pH 6.5-7.5. Reactivity with amines increases significantly at pH > 7.5.[17][19][20] |
| Isotopic Labeling | Commercially available with ¹³C labels (e.g., EtBrA-2-¹³C) for straightforward MS1-based quantification.[13][14] | ¹³C and ¹⁵N labeled versions are available but can be more expensive. | Deuterated versions (e.g., d5-NEM) are available.[21] |
| Stability | Haloacetamides should be prepared fresh and protected from light.[12] | Highly light-sensitive; solutions must be prepared fresh and used immediately.[12] | More stable in solution than IAA, but hydrolysis of the maleimide group can occur over time.[20] |
| Use in Validation | Excellent. The ¹³C label provides a clean mass shift, ideal for creating heavy/light pairs for direct ratiometric validation. | Possible with labeled versions, but potential for greater off-target effects could complicate validation data. | Possible with deuterated versions. The different reaction mechanism could serve as a valuable orthogonal validation. |
Interpreting the Cross-Validation Data
After processing, you will have two sets of quantitative data for your proteins of interest:
-
Primary Data: From your initial label-free or isobaric tag experiment.
-
Validation Data: The Heavy/Light ratios of cysteine-containing peptides from the EtBrA-2-¹³C experiment.
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A Senior Application Scientist's Guide to Isotopic Enrichment Analysis of Ethyl Bromoacetate-2-¹³C Labeled Peptides
In the landscape of quantitative proteomics, the precise measurement of protein dynamics, turnover, and covalent modifications is paramount for researchers in basic science and drug development. Stable isotope labeling, coupled with high-resolution mass spectrometry, provides a robust framework for these quantitative analyses.[1][2] Among the various strategies, the alkylation of cysteine residues serves a dual purpose: it prevents the re-formation of disulfide bonds after reduction, a critical step for protein digestion and analysis, and it offers a site for introducing isotopic labels.[3][4]
This guide provides an in-depth comparison of Ethyl bromoacetate-2-¹³C, a dual-function reagent, with other common cysteine alkylating agents. We will explore the underlying chemistry, provide detailed experimental protocols with scientific rationale, and present comparative data to guide your selection of the optimal reagent for quantitative cysteine-focused proteomics.
The Principle: Combining Alkylation and Isotopic Labeling
Standard bottom-up proteomics workflows mandate the reduction and alkylation of cysteine residues to ensure proteins are fully denatured and accessible to proteolytic enzymes like trypsin.[5] Reagents like Iodoacetamide (IAA) are commonly used to cap the reactive thiol group of cysteine.[6] Ethyl bromoacetate-2-¹³C elevates this standard procedure by incorporating a stable isotope (¹³C) onto the alkylating moiety.
This approach allows for the differential labeling of two sample populations (e.g., control vs. treated). The "light" sample can be alkylated with natural abundance ethyl bromoacetate, while the "heavy" sample is alkylated with Ethyl bromoacetate-2-¹³C. When the samples are mixed, the mass spectrometer detects pairs of identical peptides that differ only by the mass of the isotopic label. The ratio of the signal intensities of these peptide pairs provides a precise relative quantification of cysteine-containing peptides between the two states.
The core reaction involves the nucleophilic attack of the cysteine thiol on the electrophilic carbon of the ethyl bromoacetate, displacing the bromide leaving group.
Visualizing the Alkylation Reaction
The diagram below illustrates the covalent labeling of a peptide's cysteine residue with Ethyl bromoacetate-2-¹³C. The incorporated stable isotope, which is key to the mass spectrometric analysis, is highlighted.
Comparative Analysis of Cysteine Alkylating Agents
The choice of alkylating agent is a critical decision in experimental design, directly impacting data quality and interpretation. While Ethyl bromoacetate-2-¹³C is designed for quantitative studies, its performance must be weighed against established, non-isotopic alternatives.
| Feature | Ethyl bromoacetate-2-¹³C | Iodoacetamide (IAA) | Chloroacetamide (CAA) |
| Primary Function | Cysteine Alkylation & Isotopic Labeling | Cysteine Alkylation | Cysteine Alkylation |
| Target Residue | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) |
| Mass Shift (Da) | +88.09 (¹³C) / +87.09 (¹²C) | +57.02 (Carbamidomethyl)[7] | +57.02 (Carbamidomethyl) |
| Reactivity | High (Bromo > Chloro)[4] | Very High (Iodo > Bromo) | Moderate |
| Key Advantage | Enables direct relative quantification of cysteine-containing peptides in a single step. | Widely used, extensive literature, highly effective. | Lower incidence of off-target reactions compared to IAA.[5][6] |
| Potential Drawbacks | High reactivity may lead to off-target modifications. Cost is higher than non-isotopic reagents. | Prone to side reactions with Met, Lys, His, and N-termini, especially at non-optimal pH.[3][6][8] | Can cause significant oxidation of methionine residues.[5] Less reactive, may require longer incubation. |
Expert Insights: The higher reactivity of bromo- and iodo-containing compounds like Ethyl bromoacetate and IAA ensures rapid and complete alkylation, but this is a double-edged sword.[4] Off-target alkylation can complicate spectral analysis and lead to inaccurate protein identification.[6][8] Chloroacetamide (CAA) is a gentler alternative, but studies have shown it can lead to a dramatic increase in methionine oxidation, another undesirable artifact.[5] Therefore, the selection must balance the need for complete alkylation with the tolerance for specific side reactions in your experimental system. For quantitative experiments where cysteine reactivity is the primary focus, the integrated labeling of Ethyl bromoacetate-2-¹³C offers a streamlined workflow, but requires careful optimization to minimize off-target effects.
Experimental Protocol: Quantitative Cysteine Profiling
This protocol outlines a typical workflow for the differential labeling of two proteomes for comparative analysis using Ethyl bromoacetate-2-¹³C.
Workflow Overview
The diagram below provides a high-level overview of the experimental process, from initial sample preparation to final data analysis.
Step-by-Step Methodology
-
Protein Extraction and Reduction:
-
Lyse cells or tissues from your two conditions (e.g., "Control" and "Treated") in a suitable buffer containing a denaturant (e.g., 8 M Urea).
-
Quantify the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
To 100 µg of protein from each sample, add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Causality Check: Heating with DTT, a strong reducing agent, is essential to break the disulfide bonds that maintain the tertiary and quaternary structure of proteins. This unfolding is critical for ensuring all cysteine residues are accessible for alkylation.[7]
-
-
-
Differential Alkylation:
-
Cool samples to room temperature.
-
Prepare fresh stock solutions of "light" (natural abundance) Ethyl bromoacetate and "heavy" (Ethyl bromoacetate-2-¹³C) in a suitable solvent (e.g., acetonitrile).
-
To the "Control" sample, add the "light" reagent to a final concentration of 25 mM.
-
To the "Treated" sample, add the "heavy" reagent to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
Causality Check: Alkylation is performed in the dark because haloacetyl reagents can be light-sensitive. A molar excess of the alkylating agent over the reducing agent ensures the reaction drives to completion, capping all available thiols.[4]
-
-
-
Quenching and Sample Combination:
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM (to react with any excess alkylating agent). Incubate for 15 minutes.
-
Combine the "light" labeled "Control" sample and the "heavy" labeled "Treated" sample in a 1:1 protein ratio.
-
-
Protein Digestion:
-
Dilute the combined sample with 50 mM ammonium bicarbonate buffer until the urea concentration is below 2 M.
-
Causality Check: Trypsin, the most common protease, has optimal activity at a low urea concentration. Failure to dilute the urea will result in poor or incomplete digestion and suboptimal peptide generation.
-
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid to a pH of ~2-3 to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip to remove salts, urea, and detergents that can interfere with mass spectrometry analysis.
-
Elute the peptides and dry them completely in a vacuum centrifuge.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Reconstitute the dried peptides in a solution appropriate for your LC-MS system (e.g., 0.1% formic acid in water).
-
Analyze the sample using a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).[9][10] The instrument should be configured to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
During data analysis, specialized software is used to identify peptide pairs that are chemically identical but differ by the mass of the ¹³C label. The software calculates the area under the curve for the light and heavy peptide elution profiles to determine their relative abundance ratio, which directly reflects the change in the quantity of that specific cysteine-containing peptide between the two original samples.
-
Conclusion
Ethyl bromoacetate-2-¹³C presents a powerful tool for researchers focused on quantitative analysis of cysteine-containing peptides. By integrating the essential step of alkylation with stable isotope labeling, it offers a streamlined and efficient workflow for comparative proteomics. However, as with any highly reactive chemical probe, its application requires careful consideration of experimental conditions to maximize specificity and minimize artifactual modifications. When compared to traditional agents like IAA and CAA, its primary advantage lies not in its alkylation chemistry per se, but in the quantitative information it unlocks. For studies aiming to profile changes in cysteine oxidation, protein abundance, or the binding of cysteine-reactive compounds, Ethyl bromoacetate-2-¹³C is a valuable reagent that can yield high-quality, quantitative data.
References
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Allen, D. K., Evans, B. S., & Libourel, I. G. L. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. PLoS ONE. Available at: [Link]
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Hacesa, J. Z., et al. (2020). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics. Available at: [Link]
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Horn, P. J., et al. (2019). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. Available at: [Link]
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DeHart, C. J., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Allen, D. K., et al. (2012). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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ResearchGate. (2018). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Request PDF. Available at: [Link]
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O'Brien, J. J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. Available at: [Link]
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Müller, T., et al. (2011). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. Available at: [Link]
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He, L., et al. (2022). Quantitative Structural Proteomics Unveils the Conformational Changes of Proteins under the Endoplasmic Reticulum Stress. iScience. Available at: [Link]
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ResearchGate. (n.d.). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. PDF. Available at: [Link]
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Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology. Available at: [Link]
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ResearchGate. (n.d.). Proteomic analysis of cysteine-labeling efficiency. ResearchGate. Available at: [Link]
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Allen, D. K., et al. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PLoS ONE. Available at: [Link]
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bioRxiv. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. Available at: [Link]
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Goya Grocin, A., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications. Available at: [Link]
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Libourel, I. G. L., & Shachar-Hill, Y. (2013). Metabolic flux analysis using ¹³C peptide label measurements. The Plant Journal. Available at: [Link]
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Zhang, Z., et al. (2021). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Journal of Biological Chemistry. Available at: [Link]
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A Senior Scientist's Guide to Selecting Alkylating Agents: A Comparative Analysis of Alternatives to Ethyl bromoacetate-2-¹³C
For researchers, scientists, and drug development professionals, the covalent modification of macromolecules is a cornerstone of experimental design. Ethyl bromoacetate-2-¹³C is a specialized reagent, valued for its ability to introduce a stable, isotopically labeled two-carbon unit, making it a powerful tool for tracing metabolic fates or quantifying modifications via mass spectrometry.[1] However, the selection of an alkylating agent should be a carefully considered decision, driven by the specific experimental goals, required reactivity, and budget.
This guide provides an in-depth comparison of viable alternatives to Ethyl bromoacetate-2-¹³C. We will move beyond a simple list of compounds, instead exploring the fundamental chemistry that governs their performance. We will examine common, cost-effective unlabeled reagents for routine applications, as well as specialized agents that offer unique reactivity profiles or alternative isotopic labeling strategies. This analysis is grounded in established chemical principles and supported by experimental data to empower you to select the optimal reagent for your research.
The Chemistry of Choice: Understanding Alkylation Mechanisms and Reactivity
The efficacy of an alkylating agent is dictated by its chemical structure, which determines its reaction mechanism, speed, and specificity. The primary targets in a biological context are nucleophiles, with the thiol group (-SH) of cysteine residues being the most prominent due to its high nucleophilicity at physiological pH.[2] Understanding the underlying reaction mechanism is critical to predicting a reagent's behavior and potential for off-target effects.
The two predominant mechanisms are:
-
Sₙ2 Reaction (Bimolecular Nucleophilic Substitution): This is the mechanism for haloacetyl compounds like ethyl bromoacetate and its common alternatives, iodoacetamide (IAM) and chloroacetamide (CAA).[3] The nucleophile (e.g., a deprotonated cysteine thiolate) directly attacks the carbon atom bearing the halogen, displacing it as a halide ion.[3] The reaction rate is highly dependent on the leaving group's ability, following the order: Iodide > Bromide > Chloride .[4] This is why iodo-compounds are generally the most reactive in this class.[3]
-
Michael Addition: This mechanism is characteristic of α,β-unsaturated carbonyls, such as N-ethylmaleimide (NEM) and acrylamide.[5][6] The nucleophilic thiol attacks one of the carbons of the C=C double bond, leading to the formation of a stable thioether.[6] This reaction is often highly specific for thiols, particularly at a pH range of 6.5-7.5.[5][7]
The choice of an alkylating agent is therefore a balance between reactivity and specificity. A highly reactive agent ensures a complete and rapid reaction but carries a higher risk of modifying other, less nucleophilic residues (e.g., lysine, histidine, methionine), which can complicate data analysis.[8][9][10]
The Workhorses: Common Unlabeled Alkylating Agents
When isotopic labeling is not required, a range of cost-effective and highly efficient reagents are available. These are the standard choices for routine proteomics sample preparation, where the primary goal is to irreversibly block cysteine thiols to prevent disulfide bond reformation.[2][11]
-
Iodoacetamide (IAM) and Iodoacetic Acid (IAA): For decades, IAM has been the gold standard for cysteine alkylation due to its high reactivity.[2][12] This ensures a rapid and complete reaction, which is critical for high-throughput workflows.[13] However, this high reactivity comes at the cost of specificity. At high concentrations or elevated pH, IAM can modify other residues, including methionine, lysine, and histidine.[8][9] It is also light-sensitive and should be prepared fresh and used in the dark to prevent the formation of reactive iodine species.[14]
-
N-Ethylmaleimide (NEM): NEM is an excellent alternative when specificity for thiols is paramount.[5] Its Michael addition reaction mechanism is highly selective for cysteines in the pH range of 6.5-7.5.[7] At pH values above 7.5, reactivity with amino groups can occur.[7] The reaction of NEM with thiols is generally faster than that of IAM.[6]
-
Chloroacetamide (CAA): As predicted by leaving group ability, CAA is less reactive than its bromo- and iodo- counterparts.[10] This reduced reactivity is often advantageous, as it leads to fewer undesirable side reactions, making it a "cleaner" reagent.[9][15] Studies have shown CAA to be superior to other agents in terms of the number of identified peptides and fewer off-target modifications.[9][15] The trade-off is that complete alkylation may require longer incubation times or slightly higher temperatures.[14]
-
Methyl Methanethiosulfonate (MMTS): MMTS is unique among common alkylating agents because its modification is reversible.[14] It reacts with thiols to form a methyl disulfide bond. This bond can be cleaved by subsequent treatment with a reducing agent like DTT or TCEP. This property is particularly useful in redox proteomics for distinguishing between natively free and disulfide-bonded cysteines.[14]
The Specialists: Alternative Chemistries and Isotopic Labeling
Beyond the standard unlabeled reagents, a variety of specialized alternatives exist for applications requiring different reactivity profiles or isotopic tracking.
-
Alkyl Sulfonates (Tosylates/Mesylates): In organic synthesis, tosylate (TsO⁻) and mesylate (MsO⁻) groups are often used as highly effective leaving groups, even more so than iodide.[4][16] Molecules like ethyl 8-tosyloxyoctanoate or ethyl 8-mesyloxyoctanoate are significantly more reactive than their bromo-analogs, allowing for reactions under milder conditions or with less nucleophilic substrates.[4] While less common in proteomics, they represent a powerful class of reagents for targeted chemical synthesis.
-
Alternative Isotopic Labeling Strategies: The ¹³C label in Ethyl bromoacetate-2-¹³C provides a +2 Da mass shift for the ethyl group. Alternative labeling strategies can be employed depending on the experimental requirements and budget. The cost of isotopically labeled starting materials is a significant factor and often dictates synthetic routes.[17][18]
-
Deuterium Labeling: Reagents like deuterated N-ethylmaleimide (d₅-NEM) can be used to introduce a mass shift that is easily detectable by mass spectrometry.
-
¹³C-Labeled Workhorses: Common reagents are available with ¹³C labels, such as Iodoacetamide (¹³C₂, 99%). This allows researchers to leverage the well-understood reactivity of IAM while still enabling quantitative applications.
-
-
Ethyl Azidoacetate: This reagent introduces an azide group, which is not a traditional alkylating agent for capping thiols but serves as a chemical handle.[19][20] The azide group is relatively inert in biological systems but can undergo highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[20] This allows for a two-step modification strategy: first, the introduction of the azide, followed by the attachment of a reporter tag, fluorophore, or biotin moiety for detection or enrichment.
Data-Driven Decision Making: A Comparative Summary
The selection of an alkylating agent involves trade-offs between reactivity, specificity, cost, and the nature of the desired modification. The table below summarizes the key performance characteristics of the discussed alternatives.
| Feature | Ethyl Bromoacetate | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) | Chloroacetamide (CAA) | Methyl Methanethiosulfonate (MMTS) |
| Primary Target | Cysteine Thiol | Cysteine Thiol | Cysteine Thiol | Cysteine Thiol | Cysteine Thiol |
| Reaction Type | Sₙ2 Alkylation | Sₙ2 Alkylation[21] | Michael Addition[5] | Sₙ2 Alkylation[21] | Thiol-disulfide exchange[14] |
| Mass Modification | +87.047 Da | +57.021 Da[21] | +125.048 Da[21] | +57.021 Da (as carboxyamidomethyl) | +45.988 Da (S-methylation)[14] |
| Relative Reactivity | Moderate | High[3] | High[6] | Low[15] | Moderate |
| Reversibility | No | No | No | No | Yes (with reducing agents)[14] |
| Key Advantages | Good balance of reactivity and stability.[4] | Fast, efficient, and widely documented.[2] | Highly specific for thiols at pH 6.5-7.5.[7] | Low incidence of side reactions.[9][15] | Enables reversible modification.[14] |
| Potential Drawbacks | Less reactive than iodo-derivatives.[3] | Off-target modification of Met, Lys, His. Light sensitive.[8][9] | Reacts with amines at pH >7.5.[7] | Slower reaction times may be required. | Not a permanent block. |
Protocols in Practice: In-Solution Protein Alkylation for Mass Spectrometry
Reproducible results depend on robust and well-documented protocols. The following is a generalized method for the reduction and alkylation of proteins in solution, a critical step in preparing samples for proteomic analysis. This protocol can be adapted for IAM, CAA, or NEM by adjusting incubation times based on their relative reactivities.
Objective: To denature, reduce, and irreversibly alkylate cysteine residues in a complex protein mixture prior to enzymatic digestion.
Materials:
-
Protein solution (e.g., cell lysate)
-
Denaturation/Lysis Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate
-
Reducing Agent: 200 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylating Agent: 500 mM Iodoacetamide (IAM) in water (prepare fresh, protect from light)
-
Quenching Reagent: 200 mM DTT
-
Trypsin (mass spectrometry grade)
Procedure:
-
Protein Solubilization and Denaturation: Resuspend the protein pellet in the 8 M urea lysis buffer to fully denature the proteins and expose all cysteine residues.
-
Reduction: Add the 200 mM DTT solution to the protein sample to a final concentration of 10 mM. Incubate for 1 hour at 37-56°C.[21] This step cleaves all disulfide bonds to produce free thiols.
-
Cooling: Allow the sample to cool to room temperature. This is important to prevent heat-induced carbamylation from the urea.
-
Alkylation: Add the 500 mM IAM solution to a final concentration of 20-25 mM (a slight molar excess over the DTT). Incubate for 45 minutes at room temperature in the dark.[21] This step covalently modifies the free thiols, preventing them from re-forming disulfide bonds. Working in the dark is critical for iodo-compounds.[14]
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.[21] Incubate for 15 minutes at room temperature.[21] This step consumes any excess IAM, preventing it from modifying the trypsin added in the next step. Cysteine can also be used as a quenching agent.[22]
-
Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M. A high urea concentration will inhibit enzymatic activity. Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.[21]
-
Desalting: Acidify the resulting peptide mixture with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction column prior to LC-MS/MS analysis.[21]
Conclusion
While Ethyl bromoacetate-2-¹³C is a valuable tool for specific isotopic labeling applications, the broader landscape of alkylating agents offers a diverse toolkit for the modern researcher. The optimal choice is not universal but is instead dictated by the specific demands of the experiment. For routine, high-throughput proteomics where the goal is simply to block disulfide bonds, less expensive and highly efficient reagents like iodoacetamide or the more specific N-ethylmaleimide are excellent choices. When specificity is paramount and off-target modifications must be minimized, the less reactive chloroacetamide often provides a cleaner result at the cost of reaction time. For specialized applications in redox proteomics or chemical synthesis, reversible reagents like MMTS or highly reactive alkyl sulfonates provide unique capabilities. By understanding the fundamental principles of reactivity and mechanism, researchers can move beyond default protocols and make informed, data-driven decisions to enhance the quality and reliability of their experimental outcomes.
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A Senior Application Scientist's Guide to Quantitative Accuracy in Isotopic Labeling for Proteomics
Published: January 13, 2026
Introduction: The Pursuit of Quantitative Precision in Proteomics
In the fields of biomedical research and drug development, the precise and accurate quantification of protein abundance is paramount to unraveling complex biological processes, identifying disease biomarkers, and understanding mechanisms of drug action. Mass spectrometry-based proteomics has become an indispensable tool, and isotopic labeling techniques have emerged as the gold standard for relative protein quantification. These methods allow for the differential labeling of proteins from various samples, which are then combined and analyzed in a single mass spectrometry run, minimizing experimental variability.
This guide provides an in-depth, objective comparison of the three most prominent isotopic labeling strategies: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and isobaric Tags for Relative and Absolute Quantitation (iTRAQ). As a senior application scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to not only execute these techniques but to troubleshoot and adapt them to your specific research needs. We will explore the fundamental principles, detailed workflows, and inherent sources of quantitative error for each method, supported by experimental data and field-proven insights.
The Pillars of Quantitative Accuracy: A Comparative Overview
The choice of an isotopic labeling strategy is a critical decision in the design of any quantitative proteomics experiment. This choice is dictated by the specific biological question, the nature of the samples, and the desired level of multiplexing. Each method presents a unique set of advantages and limitations that directly impact the accuracy and precision of the resulting data.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) |
| Labeling Principle | In vivo metabolic labeling with stable isotope-labeled amino acids.[1] | In vitro chemical labeling of peptides with isobaric tags.[1] | In vitro chemical labeling of peptides with isobaric tags.[1] |
| Quantification Level | MS1 | MS2 or MS3 | MS2 |
| Multiplexing Capacity | Typically 2-plex or 3-plex.[2] | Up to 18-plex with TMTpro reagents.[2] | 4-plex and 8-plex reagents are commonly used.[2] |
| Sample Type | Primarily limited to cell culture.[2] | Applicable to a wide range of biological samples, including tissues and biofluids.[2] | Applicable to a wide range of biological samples, including tissues and biofluids.[2] |
| Quantitative Accuracy | High, as samples are mixed early in the workflow, minimizing sample handling errors.[3] | Can be affected by co-isolation interference, leading to ratio compression.[1] MS3-based methods can mitigate this.[4] | Also susceptible to ratio compression due to co-isolation interference.[5] |
| Precision | High, due to early pooling of samples.[3] | High, as all samples are processed and analyzed together.[6] | High, as all samples are processed and analyzed together.[7] |
| Key Advantage | High physiological relevance and accuracy.[1] | High multiplexing capability, enabling large-scale studies.[1] | Well-established with a long history of use in proteomics.[5] |
| Key Disadvantage | Limited to samples that can be metabolically labeled.[3] | Ratio compression can lead to underestimation of quantitative changes.[4] | Ratio compression can affect quantitative accuracy.[5] |
Deep Dive into Isotopic Labeling Methodologies
SILAC: The Gold Standard for Accuracy in Cell Culture
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling approach where cells are grown in media containing either "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids, such as arginine and lysine.[1] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[8] This in vivo labeling strategy is what sets SILAC apart in terms of quantitative accuracy.
The SILAC Principle: Early Mixing Minimizes Error
The core strength of SILAC lies in the ability to combine cell populations from different experimental conditions at the very beginning of the sample preparation workflow.[3] This early pooling effectively eliminates variability introduced during subsequent steps like cell lysis, protein extraction, and digestion, as the samples are processed as a single mixture.[8] Quantification is performed at the MS1 level by comparing the signal intensities of the heavy and light peptide pairs, which are chemically identical but differ in mass.[9]
SILAC Experimental Workflow
Caption: TMT/iTRAQ experimental workflow.
Causality in the TMT/iTRAQ Protocol: Mitigating Quantitative Inaccuracies
-
Co-isolation Interference and Ratio Compression: A major challenge with isobaric tagging is co-isolation interference. [10]During MS analysis, if multiple different peptides with similar mass-to-charge ratios are isolated together in the same MS/MS scan, their reporter ions will all be detected, leading to a distortion of the quantitative ratios. [4]This "ratio compression" results in an underestimation of the true fold-changes in protein abundance. [1]* Mitigating Ratio Compression with MS3: To address ratio compression, an MS3-based acquisition method can be employed, particularly with TMT. [4]In this approach, after an initial MS2 scan to identify the peptide, a further fragmentation event (MS3) is performed on a specific fragment ion from the peptide of interest. This helps to isolate the reporter ions from the specific peptide, reducing interference from co-isolated peptides and improving quantitative accuracy.
-
Labeling Efficiency: Incomplete labeling of peptides can lead to quantitative inaccuracies. It is important to ensure that the labeling reaction goes to completion by using an appropriate ratio of labeling reagent to peptide and by carefully controlling the reaction conditions, such as pH. [11]* Sample Purity: The presence of substances that can react with the labeling reagents, such as primary amines (e.g., Tris buffer), can interfere with the labeling of peptides and should be avoided. [12]
Experimental Protocols
SILAC Experimental Protocol (In Vivo Labeling)
-
Cell Culture and Adaptation:
-
Prepare SILAC media by supplementing dialyzed DMEM/RPMI with either "light" (unlabeled) or "heavy" (e.g., 13C6-L-lysine and 13C6,15N4-L-arginine) amino acids. [13] * Culture cells in the respective "light" and "heavy" media for at least five cell doublings to ensure complete incorporation of the labeled amino acids. [14] * Verify labeling efficiency (>95%) by mass spectrometry analysis of a small aliquot of protein extract. [14]2. Experimental Treatment:
-
Apply the desired experimental treatment to the cell populations.
-
-
Sample Pooling and Lysis:
-
Harvest and count the cells from the "light" and "heavy" cultures.
-
Combine the cell populations at a 1:1 ratio. [8] * Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Quantify the protein concentration of the lysate.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin. [15]5. LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS, acquiring data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Process the raw data using software such as MaxQuant. [16] * Perform protein identification and quantification based on the intensity ratios of the heavy and light peptide pairs at the MS1 level.
-
TMT/iTRAQ Experimental Protocol (In Vitro Labeling)
-
Protein Extraction and Digestion:
-
Extract proteins from each sample individually.
-
Quantify the protein concentration for each sample.
-
Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin after reduction and alkylation. [17]2. Peptide Labeling:
-
Desalt the resulting peptide mixtures.
-
Label each peptide sample with a different TMT or iTRAQ reagent according to the manufacturer's protocol. [12][18] * Quench the labeling reaction. [17]3. Sample Pooling and Fractionation:
-
Combine the labeled peptide samples in a 1:1:1... ratio. [12] * For complex samples, perform offline fractionation of the pooled peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity and improve proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
For TMT, an MS3-based acquisition method is recommended to minimize ratio compression. [4]5. Data Analysis:
-
Process the raw data using software such as Proteome Discoverer. [19] * Identify peptides and quantify the relative abundance of proteins based on the intensities of the reporter ions in the MS2 or MS3 spectra.
-
Conclusion: Selecting the Right Tool for the Job
The choice between SILAC, TMT, and iTRAQ is a critical decision that should be guided by the specific research question, sample availability, and desired throughput. [2]For studies demanding the highest quantitative accuracy and physiological relevance in cell culture models, SILAC remains the unparalleled method of choice. [1]Its in vivo labeling and early sample pooling minimize experimental error, providing a clear window into the cellular proteome.
For large-scale studies involving numerous samples, clinical tissues, or other biological fluids where metabolic labeling is not feasible, the high multiplexing capabilities of TMT and iTRAQ are invaluable. [2]While these methods are susceptible to ratio compression, this can be effectively mitigated through careful experimental design, including offline fractionation and the use of advanced MS acquisition strategies like MS3 for TMT. By understanding the underlying principles and potential pitfalls of each technique, researchers can confidently select and implement the most appropriate isotopic labeling strategy to achieve accurate and robust quantitative proteomics data.
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SlideShare. (n.d.). iTRAQ .pptx. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method. Retrieved from [Link]
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G-Biosciences. (2018, April 13). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved from [Link]
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Silantes. (2023, September 25). Comparing iTRAQ, TMT and SILAC. Retrieved from [Link]
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Applied Biosystems. (2004). iTRAQ™ Reagents Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Retrieved from [Link]
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ResearchGate. (n.d.). Basic iTRAQ workflow. Retrieved from [Link]
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ResearchGate. (2009, April 16). A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics. Retrieved from [Link]
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ResearchGate. (n.d.). Benchmarking Quantitative Performance in Label-Free Proteomics. Retrieved from [Link]
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Proteome Software. (2021, March 31). TMT Quantiation Settings in Proteome Discover 2.x. Retrieved from [Link]
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MetwareBio. (n.d.). Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. Retrieved from [Link]
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Reddit. (2024, November 4). Proteome Discoverer and TMT- Grouping & Quantification question. Retrieved from [Link]
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A Researcher's Guide to Isotopic Labeling: A Cost-Benefit Analysis of Ethyl bromoacetate-2-13C
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of scientific research, the ability to trace and quantify metabolic pathways, elucidate reaction mechanisms, and understand drug metabolism is paramount. Isotopic labeling, the practice of strategically replacing an atom in a molecule with its heavier, stable isotope, has emerged as an indispensable tool in achieving these goals. Among the arsenal of labeled compounds, Ethyl bromoacetate-2-13C offers a versatile and powerful means of introducing a two-carbon labeled fragment into a wide range of molecules. This guide provides a comprehensive cost-benefit analysis of using this compound in research, comparing its performance with alternative labeling strategies and providing the necessary experimental data to inform your research decisions.
The Power of the 13C Label: A Window into Molecular Transformations
Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its incorporation into organic molecules allows researchers to track the fate of carbon atoms through complex biological and chemical systems. This has profound implications in various fields:
-
Metabolic Research: Tracing the flow of carbon from a labeled substrate through metabolic pathways provides a quantitative measure of metabolic fluxes, helping to unravel the complexities of cellular metabolism in both healthy and diseased states.[1]
-
Drug Development: Following the metabolic fate of a ¹³C-labeled drug candidate is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, a critical step in the drug development pipeline.
-
Proteomics: Isotopic labeling is a cornerstone of quantitative proteomics, enabling the precise measurement of protein abundance and turnover.[2]
-
Mechanistic Studies: By pinpointing the location of the ¹³C label in a reaction product, chemists can deduce the intricate mechanisms of chemical transformations.
This compound: A Versatile Building Block for Isotopic Labeling
Ethyl bromoacetate-2-¹³C is an alkylating agent that serves as a convenient carrier of a ¹³C-labeled acetyl group. Its utility stems from the reactivity of the carbon-bromine bond, which allows for the facile introduction of the labeled ethyl acetate moiety onto a variety of nucleophiles.
Key Applications:
-
Reformatsky Reaction: A classic carbon-carbon bond-forming reaction where an α-halo ester reacts with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[3][4] Using Ethyl bromoacetate-2-¹³C in this reaction allows for the specific incorporation of a ¹³C label at the α-position to the newly formed hydroxyl group.
-
Alkylation of Nucleophiles: A broad class of reactions where the labeled ethyl acetate group is transferred to nucleophiles such as amines, thiols, and carbanions. This is a straightforward method for tagging molecules of interest with a ¹³C label.
Cost-Benefit Analysis: this compound vs. Alternatives
The decision to use Ethyl bromoacetate-2-¹³C should be based on a careful consideration of its cost and performance relative to other commercially available labeling reagents. The primary alternatives for introducing a labeled two-carbon unit are ¹³C-labeled sodium acetate and ¹³C-labeled acetyl chloride.
| Reagent | Price (per gram) | Key Advantages | Key Disadvantages |
| Ethyl bromoacetate-2-¹³C | ~$292.50 | Versatile alkylating agent, direct introduction of the ethyl ester group. | Higher initial cost compared to simpler precursors. |
| Ethyl bromoacetate-1,2-¹³C₂ | ~$740.00[2] | Provides a +2 mass shift, useful for resolving mass spectra. | Significantly higher cost. |
| Sodium acetate-1-¹³C | ~$111.00 | Lower cost, suitable for in vivo metabolic labeling studies. | Requires activation (e.g., conversion to acetyl-CoA) for many synthetic applications. Potential for label scrambling in biological systems. |
| Sodium acetate-2-¹³C | ~$226.00[1] | Allows for labeling of the methyl group of the acetyl moiety. | Similar limitations to sodium acetate-1-¹³C in synthetic applications. |
| Acetyl chloride-1-¹³C | ~$336.00 (for 250mg)[5] | Highly reactive acylating agent, efficient for ester and amide formation. | Moisture sensitive, generates corrosive HCl byproduct, may require a base. |
Causality Behind Experimental Choices:
The choice between these reagents is dictated by the specific research objective.
-
For direct and controlled alkylation reactions in organic synthesis, Ethyl bromoacetate-2-¹³C is often the preferred choice due to its predictable reactivity and the direct formation of the desired ester product.
-
For metabolic labeling studies where the organism can utilize acetate, the more economical ¹³C-labeled sodium acetate is a viable option. However, researchers must be mindful of potential label dilution and scrambling within the cellular metabolic network.
-
For the rapid and high-yielding synthesis of esters or amides where the starting alcohol or amine is readily available, ¹³C-labeled acetyl chloride can be a more direct and efficient acylating agent.[6][7] However, its high reactivity and the generation of HCl require careful handling and reaction setup.
Experimental Protocols and Data
To provide a practical comparison, we present detailed experimental protocols for two common applications of Ethyl bromoacetate-2-¹³C and its alternatives.
Workflow 1: The Reformatsky Reaction
The Reformatsky reaction is a powerful tool for the formation of β-hydroxy esters. Below is a general protocol and a comparison of expected outcomes.
Diagram: The Reformatsky Reaction Workflow
Caption: A generalized workflow for performing the Reformatsky reaction to synthesize a ¹³C-labeled β-hydroxy ester.
Experimental Protocol: Reformatsky Reaction with Ethyl bromoacetate-2-¹³C
-
Zinc Activation: In a flame-dried flask under an inert atmosphere, add zinc dust. Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in an appropriate solvent (e.g., THF or toluene) until the color disappears.
-
Reaction Mixture: To the activated zinc suspension, add a solution of the carbonyl compound (1.0 eq) and Ethyl bromoacetate-2-¹³C (1.2 eq) in the same solvent.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Comparative Performance Data:
| Reaction | Substrate | Labeled Reagent | Yield (%) | Reference |
| Reformatsky | Benzaldehyde | Ethyl bromoacetate | 86 | [3] |
| Aza-Reformatsky | Isatin-derived ketimine | Ethyl bromoacetate | 65-91 | [8] |
| Sonochemical Reformatsky | Various aldehydes/ketones | Ethyl bromoacetate | Good to excellent | [9] |
Note: While specific yield data for the labeled Reformatsky reaction is not always reported separately from the unlabeled version in the literature, the isotopic substitution is not expected to significantly alter the reaction yield under standard conditions. The primary benefit of using the labeled reagent is the specific incorporation of the ¹³C isotope for analytical purposes.
Workflow 2: Alkylation of Primary Amines
The alkylation of amines with Ethyl bromoacetate-2-¹³C is a common method for introducing a labeled ester functionality. However, overalkylation can be a significant side reaction.
Diagram: Alkylation of a Primary Amine
Caption: A generalized workflow for the alkylation of a primary amine with Ethyl bromoacetate-2-¹³C, highlighting the potential for overalkylation.
Experimental Protocol: N-Alkylation of a Primary Amine
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) and a non-nucleophilic base (e.g., potassium carbonate, 2.0 eq, or triethylamine, 1.5 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Alkylating Agent: Slowly add Ethyl bromoacetate-2-¹³C (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating and monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to separate the desired mono-alkylated product from any di-alkylated side products.
Comparative Considerations:
Direct alkylation of amines with alkyl halides can be problematic due to the increasing nucleophilicity of the product amine, often leading to a mixture of mono- and di-alkylated products.[10]
-
Alternative Strategy: Reductive Amination. A more controlled method for preparing N-substituted glycine esters involves a two-step process: reductive amination of ethyl glyoxylate with the desired amine to form the secondary amine, followed by acylation. While this involves more steps, it often provides higher yields of the desired mono-alkylated product.
-
Alternative Strategy: Acylation with ¹³C-Acetyl Chloride. If the goal is to introduce a labeled acetyl group onto the nitrogen atom, reacting the amine with ¹³C-acetyl chloride is a highly efficient method for forming the corresponding amide. This avoids the issue of overalkylation at the nitrogen. Subsequent esterification of a carboxylic acid on the amine, if present, would be required to obtain the ester functionality.
Conclusion: Making an Informed Decision
Ethyl bromoacetate-2-¹³C is a valuable and versatile reagent for introducing a ¹³C-labeled two-carbon unit in a variety of research applications. Its primary advantage lies in its ability to directly and predictably alkylate a range of nucleophiles, making it a go-to reagent for many synthetic chemists.
However, a thorough cost-benefit analysis reveals that it is not always the most economical or efficient choice. For large-scale metabolic labeling studies, the less expensive ¹³C-labeled sodium acetate may be a more practical option, provided that potential metabolic scrambling is accounted for. For the specific synthesis of N-acetylated compounds, the highly reactive ¹³C-acetyl chloride can offer a more direct and higher-yielding route.
Ultimately, the optimal choice of a ¹³C-labeling reagent depends on the specific experimental context, including the desired molecular target, the scale of the reaction, and the available budget. By carefully considering the advantages and disadvantages of each alternative, and by leveraging the experimental protocols and data presented in this guide, researchers can make informed decisions to advance their scientific endeavors with precision and efficiency.
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A Senior Application Scientist's Guide to Benchmarking Bromo-Esters: A Comparative Analysis of Ethyl bromoacetate-2-13C
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly influence the outcome of a synthetic pathway or a biological assay. Bromo-esters are a versatile class of reagents widely employed for the introduction of ester-containing moieties. Among these, isotopically labeled variants such as Ethyl bromoacetate-2-13C offer a unique advantage in tracking reaction mechanisms and metabolic fates. This guide provides an in-depth, objective comparison of the performance of this compound against its non-labeled counterparts, methyl bromoacetate and tert-butyl bromoacetate. The comparison is grounded in the principles of physical organic chemistry and supported by detailed experimental protocols for empirical validation.
The Critical Role of the Ester Moiety: A Primer on Reactivity
α-Bromo-esters are classic electrophiles that primarily react with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The rate of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and, crucially, the structure of the bromo-ester itself. The ester group, while not directly participating in the substitution at the α-carbon, exerts a significant influence on the reactivity of the C-Br bond through steric and electronic effects.[3]
The general order of reactivity for alkyl halides in SN2 reactions is methyl > primary > secondary >> tertiary.[2] This trend is predominantly governed by steric hindrance; bulkier groups around the electrophilic carbon impede the backside attack of the nucleophile.[4] In the context of α-bromo-esters, the ester group's size can modulate this steric hindrance.
-
Methyl bromoacetate: Features the smallest ester group, presenting minimal steric hindrance.
-
Ethyl bromoacetate: Represents a modest increase in steric bulk compared to the methyl ester.
-
tert-Butyl bromoacetate: Possesses a bulky tert-butyl group that can significantly hinder the approach of a nucleophile.[5]
Therefore, a foundational hypothesis is that the reactivity of these bromo-esters in SN2 reactions will decrease with increasing steric bulk of the ester group.
The Advantage of the 13C Label in this compound
This compound is chemically identical to its unlabeled counterpart in terms of reactivity. The single neutron difference in the 13C isotope at the α-carbon does not impart a discernible kinetic isotope effect in this type of reaction. However, its value lies in its utility as a tracer in mechanistic and metabolic studies. The 13C label provides a distinct mass signature that allows for the unambiguous tracking of the acetyl group's incorporation into a target molecule using mass spectrometry.[6][7] Furthermore, the 13C nucleus is NMR-active, enabling detailed structural elucidation and quantitative analysis of labeled products.[8]
Comparative Performance Analysis: A Head-to-Head Evaluation
To objectively benchmark the performance of this compound against methyl bromoacetate and tert-butyl bromoacetate, we will focus on three key performance indicators:
-
Reaction Kinetics: The rate at which each bromo-ester reacts with a model nucleophile.
-
Reaction Yield: The efficiency of the alkylation reaction under defined conditions.
-
Side Reaction Profile: The propensity of each bromo-ester to undergo competing reactions.
The following table summarizes the expected performance based on established chemical principles.
| Performance Metric | Methyl Bromoacetate | Ethyl Bromoacetate / this compound | tert-Butyl Bromoacetate | Rationale |
| Relative Reaction Rate (SN2) | Fastest | Intermediate | Slowest | Steric hindrance increases with the size of the ester group, impeding nucleophilic attack.[4] |
| Expected Yield (under identical, optimized conditions for methyl bromoacetate) | High | High to Intermediate | Low | Slower reaction kinetics for the tert-butyl ester may lead to lower conversion within a given timeframe. |
| Propensity for Side Reactions (e.g., elimination) | Low | Low | Higher | Increased steric hindrance can favor elimination pathways, especially with sterically demanding nucleophiles or stronger bases. |
| Utility in Mechanistic Studies | Low | High (for the 13C labeled version) | Low | The 13C label allows for precise tracking of the ester moiety by MS and NMR.[6][8] |
Experimental Protocols for Benchmarking
The following protocols provide a framework for the empirical comparison of the three bromo-esters. The choice of a common nucleophile, N-acetyl-L-cysteine, is deliberate as it represents a biologically relevant thiol nucleophile, pertinent to drug development and proteomics.[9]
Kinetic Analysis via Quantitative NMR (qNMR)
This experiment aims to determine the second-order rate constants for the reaction of each bromo-ester with N-acetyl-L-cysteine.
Causality Behind Experimental Choices:
-
Nucleophile: N-acetyl-L-cysteine provides a soft, sulfur-based nucleophile that is highly reactive towards soft electrophiles like α-bromo-esters. Its biological relevance makes this a practical choice.
-
Solvent: A polar aprotic solvent like DMSO-d6 is chosen to dissolve all reactants and facilitate the SN2 reaction by solvating the cation of the nucleophile's salt while leaving the nucleophilic anion highly reactive. The deuterated solvent is essential for the NMR analysis.
-
Internal Standard: 1,3,5-Trimethoxybenzene is an excellent internal standard for qNMR because it is chemically inert under the reaction conditions, has a simple 1H NMR spectrum with sharp singlets that are unlikely to overlap with reactant or product signals, and is non-volatile.[10]
-
Stoichiometry: A 1:1 molar ratio of the bromo-ester and N-acetyl-L-cysteine is used to simplify the kinetic analysis.
-
Temperature: The reaction is conducted at a constant temperature (e.g., 298 K) to ensure reproducible kinetic data.
Experimental Workflow Diagram:
Caption: Workflow for Kinetic Analysis by qNMR.
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of N-acetyl-L-cysteine in DMSO-d6 (e.g., 0.1 M).
-
Prepare a stock solution of the internal standard, 1,3,5-trimethoxybenzene, in DMSO-d6 (e.g., 0.05 M).
-
-
Reaction Setup:
-
In an NMR tube, combine a precise volume of the N-acetyl-L-cysteine stock solution and the internal standard stock solution.
-
Place the NMR tube in the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K).
-
Acquire a 1H NMR spectrum to establish the initial concentrations (t=0).
-
-
Initiation and Monitoring:
-
Add a precise volume of the bromo-ester stock solution (e.g., 0.1 M in DMSO-d6) to the NMR tube to initiate the reaction.
-
Immediately begin acquiring 1H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).
-
-
Data Analysis:
-
For each spectrum, integrate a well-resolved peak for the bromo-ester, N-acetyl-L-cysteine, and the internal standard.
-
Calculate the concentration of the reactants at each time point relative to the known concentration of the internal standard.[11][12]
-
Plot the reciprocal of the bromo-ester concentration (1/[Bromo-ester]) against time. The slope of the resulting line will be the second-order rate constant, k.
-
Yield and Side Product Analysis by LC-MS
This experiment will determine the reaction yield and identify any side products, particularly for the reaction involving this compound.
Causality Behind Experimental Choices:
-
Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is chosen for its ability to separate the reaction components and provide mass information for their identification. High-resolution mass spectrometry is particularly useful for confirming the incorporation of the 13C label.[13]
-
Quenching: The reaction is quenched by dilution and acidification to stop the reaction and prepare the sample for analysis.
Experimental Workflow Diagram:
Caption: Workflow for Yield and Side Product Analysis by LC-MS.
Step-by-Step Protocol:
-
Reaction:
-
In a vial, combine N-acetyl-L-cysteine and the chosen bromo-ester in a suitable solvent (e.g., acetonitrile) at a defined temperature and time.
-
-
Workup:
-
After the specified reaction time, quench the reaction by adding an equal volume of 0.1% formic acid in water.
-
Filter the sample through a 0.22 µm filter.
-
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the eluent using a high-resolution mass spectrometer in both positive and negative ion modes.
-
For this compound, specifically look for the mass of the product that is +1 Da compared to the product from the unlabeled ethyl bromoacetate.
-
Quantify the product peak area to determine the relative yield.
-
Analyze the mass spectra for other potential peaks that may correspond to side products.
-
Interpreting the Results and Making an Informed Decision
The experimental data from the qNMR and LC-MS analyses will provide a robust basis for comparing the three bromo-esters.
-
For synthetic efficiency: If the primary goal is rapid and high-yield synthesis, methyl bromoacetate is likely the superior choice due to its higher reactivity.[14]
-
For applications requiring the ethyl ester moiety: Ethyl bromoacetate provides a good balance of reactivity and structural relevance.
-
For mechanistic clarity and metabolic tracking: this compound is unparalleled. The ability to definitively track the ester-containing fragment is invaluable in complex biological systems and for elucidating reaction pathways.
-
For reactions requiring a bulky ester or acid-labile protection: tert-Butyl bromoacetate, despite its lower reactivity in SN2 reactions, is a valuable reagent when the tert-butyl ester is a desired functionality, for instance, as a protecting group that can be removed under acidic conditions.[15]
Conclusion
The choice of a bromo-ester alkylating agent is not a one-size-fits-all decision. A thorough understanding of the interplay between the steric and electronic properties of the ester group and the specific requirements of the application is paramount. While methyl bromoacetate offers the highest reactivity for SN2 reactions, this compound provides an indispensable tool for researchers who require precise tracking of their molecules. The tert-butyl derivative, though less reactive, serves a niche but important role in synthetic strategies requiring its unique structural features. By employing the benchmarking protocols outlined in this guide, researchers can make data-driven decisions to select the optimal reagent for their specific needs, ultimately accelerating their research and development efforts.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl bromoacetate-2-13C
This guide provides an in-depth, procedural framework for the safe handling and disposal of Ethyl bromoacetate-2-13C. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a self-validating system for laboratory safety and regulatory compliance. We will explore the causality behind each procedural step, grounding our recommendations in authoritative safety and regulatory standards.
Hazard Profile and Core Safety Principles
Ethyl bromoacetate is a highly toxic, combustible, and lachrymatory (tear-inducing) chemical.[1][2][3] It is classified as fatal if swallowed, inhaled, or in contact with skin.[4][5][6][7] The presence of the stable, non-radioactive ¹³C isotope does not alter its chemical toxicity or reactivity.[] Therefore, disposal procedures for Ethyl bromoacetate-2-¹³C are identical to those for the unlabeled compound, with the critical addition of precise isotopic labeling on all waste documentation.
The foundational principle for its disposal is waste stream segregation . As a halogenated organic compound, it must be collected separately from all other waste categories to ensure proper treatment and to prevent dangerous reactions.[9][10][11]
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled.[4][5][7] | 💀 |
| Flammability | Combustible liquid and vapor.[5][12] | 🔥 |
| Eye Damage/Irritation | Causes severe eye irritation and is a lachrymator.[1][13] | corrosive |
| Specific Target Organ Toxicity | May cause respiratory tract irritation.[1] | ❗ |
This table summarizes the primary hazards associated with Ethyl bromoacetate. Always refer to the specific Safety Data Sheet (SDS) for complete information.
Systematic Disposal Protocol: A Step-by-Step Guide
This protocol ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and Occupational Safety and Health Administration (OSHA) standards.[14][15][16]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical or its waste, ensure proper safety measures are in place.
-
Engineering Controls : All handling of Ethyl bromoacetate-2-¹³C and its waste must occur within a certified chemical fume hood to prevent inhalation of toxic vapors.[17]
-
Personal Protective Equipment :
-
Gloves : Wear appropriate protective gloves (double nitrile or Viton gloves are recommended).[1][18]
-
Eye Protection : Chemical splash goggles are mandatory.[1][4]
-
Lab Coat : A fully buttoned lab coat must be worn.[4]
-
Respiratory Protection : If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator is required.[1][6][13]
-
Step 2: Waste Characterization and Segregation
Properly identifying and segregating the waste is the most critical step in the disposal process.
-
Identify as Hazardous Waste : Due to its high toxicity, Ethyl bromoacetate-2-¹³C is classified as a hazardous waste.[4][12]
-
Classify as Halogenated Organic Waste : As a brominated ester, this compound falls into the halogenated organic waste category.[9]
-
Segregate Immediately : This waste stream must be kept separate from:
The rationale for this strict segregation is twofold: it prevents potentially violent chemical reactions in the waste container and is essential for the final disposal method, which for halogenated organics is typically high-temperature incineration.[9][19]
Step 3: Selecting the Appropriate Waste Container
Container integrity and compatibility are paramount to prevent leaks and spills.
-
Material : Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are preferred. The use of metal safety cans is not recommended as halogenated solvents can degrade to form acids, which corrode metal.[18][20]
-
Condition : The container must be in good condition, with no cracks or degradation. It must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[10]
-
Secondary Containment : Place the waste container in a larger, chemically resistant secondary container to contain any potential spills.[16][18]
Step 4: Proper Labeling of the Waste Container
Accurate and complete labeling is a strict regulatory requirement.[21][22] The label must be affixed to the container before the first drop of waste is added.
A hazardous waste label must include:
-
Full Chemical Name(s) : Write out "this compound". Do not use abbreviations.[10][20] If it is a solution, list all components and their approximate percentages.[22][25]
-
Hazard Indication : Check the appropriate hazard boxes or apply pictograms for Toxic, Flammable, and Corrosive/Irritant.[21][22]
-
Generator Information : Include the name of the principal investigator and the laboratory location (building and room number).[25]
Step 5: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[21][23]
-
Keep the waste container tightly closed at all times, except when adding waste.[10][11]
-
Store the container in the designated SAA, away from sinks and drains.[20]
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[16]
Step 6: Arranging for Disposal
Once the waste container is full (or the experiment is complete), arrange for its removal.
-
Ensure the cap is tightly sealed and the label is complete and legible.
-
Contact your institution’s Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Follow your institution's specific procedures for moving the waste to a designated Central Accumulation Area (CAA) if required.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl bromoacetate-2-¹³C.
Caption: A workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
For Small Spills (manageable by lab personnel):
-
Evacuate non-essential personnel from the immediate area.[12]
-
Wearing full PPE, cover the spill with an inert absorbent material such as dry sand, lime, or soda ash.[12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material using non-sparking tools and place it in a designated, compatible container for hazardous waste disposal.[26]
-
Label the spill cleanup waste as "Debris contaminated with this compound."
-
Clean the spill area with a suitable decontamination solution as recommended by your institution's EHS.
-
-
For Large Spills:
-
Evacuate the entire laboratory immediately.[10]
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill yourself.
-
References
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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl bromoacetate-2-13C
This guide provides essential safety and logistical information for the handling and disposal of Ethyl bromoacetate-2-13C. As an isotopically labeled analog of a potent alkylating agent and lachrymator, meticulous adherence to safety protocols is paramount to protect researchers, scientists, and drug development professionals. The chemical and toxicological hazards of this compound are identical to its non-labeled counterpart, as Carbon-13 is a stable, non-radioactive isotope. This document synthesizes technical data with field-proven insights to ensure a self-validating system of laboratory safety.
Hazard Identification: Understanding the Risks
Ethyl bromoacetate is classified as a highly toxic substance that can be fatal if swallowed, inhaled, or comes into contact with skin.[1][2] It is a potent lachrymator, meaning its vapors are extremely irritating to the eyes, causing a copious flow of tears.[3] Understanding the multifaceted hazards of this compound is the first step in establishing a safe operational plan.
Key Hazards of Ethyl Bromoacetate:
-
Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[1] It is a versatile and highly toxic alkylating agent.[4]
-
Severe Irritant: Causes serious eye damage and irritation.[3] As a lachrymator, it can cause severe eye burns, potentially leading to permanent damage.[3] It is also a strong skin irritant.[3]
-
Respiratory Hazard: Inhalation of vapors can irritate the nose, throat, and lungs, causing coughing, shortness of breath, and potentially leading to a life-threatening build-up of fluid in the lungs (pulmonary edema).[5]
-
Flammability: It is a combustible liquid with a flashpoint of 47°C (117°F).[4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2]
-
Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 1/2: Fatal if swallowed, in contact with skin, or if inhaled.[1][2] | ☠️ |
| Serious Eye Damage/Irritation | Category 1: Causes severe eye burns and damage. Strong lachrymator.[3] | corrosive |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[6] | ❗ |
| Flammable Liquids | Category 3: Combustible liquid and vapor.[2] | 🔥 |
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection
Due to its potent lachrymatory and corrosive properties, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Tightly fitting chemical splash goggles conforming to ANSI Z87.1 standards.[7]
-
Recommended for Splash Hazard: A full-face shield must be worn in addition to chemical splash goggles when handling larger quantities (>25 mL) or when there is a significant risk of splashing.[7]
Skin and Body Protection
Dermal contact can be fatal, necessitating comprehensive skin and body protection.
-
Gloves: Double gloving is required. Use chemical-resistant gloves, such as Butyl rubber or Viton™, as these materials offer good resistance against halogenated compounds.[8] Disposable nitrile gloves are not recommended for direct or prolonged contact but may be used as the outer layer in a double-gloving system for splash protection, provided they are changed immediately upon contamination.[9][10] Always inspect gloves for tears or punctures before use.[5]
-
Lab Coat/Coveralls: A flame-resistant lab coat is required. For procedures with a high risk of splash, impervious clothing or a chemical-resistant apron over the lab coat should be used.[1][7]
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory. Do not wear sandals or perforated shoes in the laboratory.[11]
Respiratory Protection
All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Standard Operations: If work is conducted properly within a fume hood, respiratory protection is typically not required.
-
Emergency Situations: In case of a spill, inadequate ventilation, or when exposure limits may be exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1][7] Use requires medical clearance, fit-testing, and training.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting (in fume hood) | Chemical Splash Goggles | Double Gloves (e.g., Nitrile over Butyl) | Flame-Resistant Lab Coat | Not required if in fume hood |
| Reaction Setup/Quenching | Goggles & Face Shield | Double Gloves (e.g., Nitrile over Butyl) | Chemical-Resistant Apron over Lab Coat | Not required if in fume hood |
| Large Spill Cleanup (>50 mL) | Goggles & Face Shield | Heavy-duty Butyl or Viton™ gloves | Impervious Coveralls | Full-Face Respirator |
| Waste Disposal | Chemical Splash Goggles | Double Gloves (e.g., Nitrile over Butyl) | Flame-Resistant Lab Coat | Not required |
Operational Plan: Safe Handling and Disposal
A systematic workflow ensures that risks are managed at every step, from receiving the compound to its final disposal.
Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the experiment. Ensure an emergency shower and eyewash station are immediately accessible.[5]
-
Donning PPE: Put on all required PPE before entering the designated work area.
-
Chemical Handling:
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin areas.[5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area designated for highly toxic materials.[1] Store away from heat, ignition sources, and incompatible materials like strong acids, bases, and oxidizing agents.[1] Ensure the storage area is locked and secure.
Decontamination and Disposal Plan
-
Decontamination:
-
All surfaces and equipment must be decontaminated after use.
-
Wipe surfaces with an absorbent pad, followed by a thorough cleaning with soap and water. A final rinse with a solvent like ethanol may be appropriate.
-
For alkylating agents, specific decontamination solutions may be required by your institution. A common approach involves a solution of sodium thiosulfate to neutralize residual reactive species, though this must be validated for your specific compound and application. Always follow your institution's approved procedures.
-
-
Waste Disposal:
-
This compound is considered hazardous waste.[1]
-
Collect all contaminated materials (gloves, absorbent pads, glassware) in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Never dispose of this chemical down the drain.[7]
-
Arrange for disposal through your institution's environmental health and safety department, following all local, regional, and national regulations.[1]
-
Visual Workflow Guides
The following diagrams illustrate the critical workflows for safely managing this compound.
Caption: Standard workflow for handling this compound.
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air at once.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[1]
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[7]
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[2]
-
Containment: Wearing full PPE (including respiratory protection), cover the spill with a dry, inert absorbent material such as dry lime, sand, or soda ash.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[7]
-
Decontamination: Decontaminate the spill area as described in Section 3.2.
-
Report: Report the incident to your institution's environmental health and safety office.
Caption: Emergency response workflow for spills or personnel exposure.
References
-
New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Ethyl Bromoacetate. NJ.gov. [Link]
-
Loba Chemie. (2016, June 1). ETHYL BROMOACETATE FOR SYNTHESIS Safety Data Sheet. [Link]
-
UCCS. (2021, September 22). SAFE OPERATING PROCEDURE: Ethidium Bromide. [Link]
-
Angene Chemical. (2025, February 14). Safety Data Sheet: Ethyl Bromoacetate-13C. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. PubChem. [Link]
-
DBMR, University of Bern. (2017, September 4). SOP Decontamination of lab equipment and surfaces contaminated with EtBr. [Link]
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Liu, W., et al. (2023). Management guidelines for preventing exposure to antineoplastics. Precision Clinical Medicine, 6(1), pgad003. [Link]
-
NIOSH. (n.d.). Ethyl bromide. NIOSH Pocket Guide to Chemical Hazards. [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]
-
European Medicines Agency. (2024, July 12). EMA guidance document on the use of medicinal products for treatment in case of exposure to chemical agents used as weapons of terrorism, crime, or warfare. [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]
-
Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. [Link]
-
NIOSH. (n.d.). Index of Chemical Names : E. NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Lamont-Doherty Earth Observatory. (2003, August 4). Isotope Geochemistry Lab Handbook. [Link]
-
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - The University of Texas at Dallas. [Link]
-
Oxford University. (n.d.). Chemical Resistant Gloves Guide. [Link]
-
University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference. [Link]
-
Ohio State University Environmental Health and Safety. (n.d.). Ethidium Bromide Waste. [Link]
-
University of Auckland. (2024, May). Disposal and Decontamination of Ethidium Bromide. [Link]
-
Lunn, G., & Sansone, E. B. (2008, July 2). Safe Method of Use 16 – Disposal and Decontamination of Ethidium Bromide. ResearchGate. [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.dk [fishersci.dk]
- 3. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. www3.paho.org [www3.paho.org]
- 5. ETHYL BROMOACETATE-13C2 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. hvcc.edu [hvcc.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. media.vwr.com [media.vwr.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
